(2R)-Methylmalonyl-CoA
Description
Properties
Molecular Formula |
C25H40N7O19P3S |
|---|---|
Molecular Weight |
867.6 g/mol |
IUPAC Name |
(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
MZFOKIKEPGUZEN-AGCMQPJKSA-N |
SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Isomeric SMILES |
C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
coenzyme A, methylmalonyl- methylmalonyl CoA methylmalonyl-coenzyme A |
Origin of Product |
United States |
Foundational & Exploratory
what is the metabolic role of (2R)-Methylmalonyl-CoA
An In-depth Technical Guide on the Metabolic Role of (2R)-Methylmalonyl-CoA
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a critical intermediate in the catabolism of odd-chain fatty acids and several essential amino acids. Its proper metabolism is vital for linking these degradation pathways to central carbon metabolism via the tricarboxylic acid (TCA) cycle. This process is orchestrated by two key enzymes: methylmalonyl-CoA epimerase and the vitamin B12-dependent methylmalonyl-CoA mutase. Genetic defects in these enzymes lead to the accumulation of toxic metabolites, resulting in the life-threatening inborn error of metabolism known as methylmalonic acidemia. This document provides a comprehensive overview of the metabolic functions of this compound, the enzymology of its conversion, its clinical relevance, and detailed experimental methodologies for its study.
The Central Role of this compound in Metabolism
This compound stands at a crucial metabolic crossroads. It is the stereospecific substrate required for entry into the TCA cycle from the catabolism of various precursors, including:
-
Odd-chain fatty acids: Beta-oxidation of these fatty acids yields acetyl-CoA and a final molecule of propionyl-CoA.[1]
-
Branched-chain amino acids: The degradation of isoleucine, valine, and threonine produces propionyl-CoA.[2]
-
Methionine: This essential amino acid is also catabolized to propionyl-CoA.
-
Cholesterol side chains: Their breakdown can also generate propionyl-CoA.
The three-carbon propionyl-CoA is first carboxylated to form (S)-methylmalonyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[1] This S-isomer is then converted to the R-isomer, this compound, by methylmalonyl-CoA epimerase. Finally, this compound is isomerized to the TCA cycle intermediate, succinyl-CoA, by methylmalonyl-CoA mutase.[1]
Key Enzymes in this compound Metabolism
Methylmalonyl-CoA Epimerase (MCEE)
-
Gene and Structure: In humans, this enzyme is encoded by the MCEE gene located on chromosome 2.[1] It is a mitochondrial matrix protein with a molecular weight of approximately 18 kDa.[1] The enzyme belongs to the vicinal-oxygen-chelate (VOC) superfamily and requires a divalent metal ion, likely Co(II), for activity.[3][4]
-
Reaction Mechanism: MCEE catalyzes the stereochemical inversion at the C-2 carbon of methylmalonyl-CoA. The proposed mechanism involves the deprotonation of the chiral alpha-carbon by a glutamate residue (Glu48) to form a resonance-stabilized enol intermediate, which is stabilized by the Co(II) ion.[3] A subsequent proton transfer reforms the keto-form with the inverted stereochemistry.[3]
Methylmalonyl-CoA Mutase (MUT)
-
Gene and Structure: Encoded by the MUT gene on chromosome 6, this mitochondrial enzyme exists as a homodimer.
-
Reaction Mechanism: MUT catalyzes a complex carbon skeleton rearrangement, converting the branched-chain this compound into the linear succinyl-CoA. This is one of only two known vitamin B12-dependent reactions in human metabolism. The reaction proceeds via a radical mechanism initiated by the homolytic cleavage of the carbon-cobalt bond in the adenosylcobalamin (AdoCbl) cofactor. This generates a 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate, creating a substrate radical. This radical intermediate then undergoes rearrangement to a product-related radical, which re-abstracts a hydrogen atom from 5'-deoxyadenosine to yield the final product, succinyl-CoA.
Pathophysiology: Methylmalonic Acidemia (MMA)
Deficiencies in either MCEE or MUT lead to a group of autosomal recessive disorders collectively known as isolated methylmalonic acidemia (or aciduria).[3] The inability to convert this compound to succinyl-CoA causes a metabolic block. This results in the upstream accumulation of methylmalonyl-CoA and propionyl-CoA.[5] These intermediates are then hydrolyzed to their corresponding organic acids, methylmalonic acid and propionic acid, leading to their toxic accumulation in blood, urine, and tissues.
The clinical consequences are severe and can include neonatal metabolic acidosis, hyperammonemia, failure to thrive, developmental delay, seizures, and long-term complications like renal failure and neurological damage.[1][5] The severity depends on the specific genetic defect and the residual enzyme activity. Defects in MUT are classified as mut⁰ (no residual activity) or mut⁻ (some residual activity).[5]
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite levels is crucial for diagnosing MMA and for research into potential therapies.
Table 1: Kinetic Parameters of Human Methylmalonyl-CoA Mutase (MUT)
| Parameter | Wild-Type MUT | Mutant MUT (mut⁻ phenotype) | Reference |
|---|---|---|---|
| Vmax | 23-26 U/mg | 0.2% to ~100% of wild-type | [6] |
| Km (AdoCbl) | Not specified | Increased 40- to 900-fold vs. wild-type | [6] |
| Km (Substrate) | Not reported in reviewed literature | Not reported in reviewed literature |
Note: Kinetic parameters for human Methylmalonyl-CoA Epimerase (MCEE) are not well-defined in the reviewed literature.
Table 2: Representative Metabolite Concentrations in MCEE Deficiency
| Metabolite | Patient Sample | Reference Range | Reference |
|---|---|---|---|
| Serum Methylmalonic Acid (MMA) | 5.5 - 100.9 µmol/L | < 0.40 µmol/L | [7] |
| Urinary Methylmalonic Acid (MMA) | 15.2 - 1230.9 µmol/mmol Cr | 0 - 3.3 µmol/mmol Cr | [7] |
| Blood Propionylcarnitine (C3) | 4.43 - 12.07 µmol/L | 0.69 - 3.39 µmol/L |[7] |
Experimental Protocols
Protocol: Activity Assay for Methylmalonyl-CoA Mutase (MUT) via UPLC-MS/MS
This method quantifies MUT activity by measuring the formation of its product, succinyl-CoA, from the substrate methylmalonyl-CoA. It is highly sensitive and suitable for use with patient-derived cells (e.g., lymphocytes, fibroblasts) or purified enzyme.[6][8][9]
1. Sample Preparation (Lymphocytes):
-
Isolate peripheral blood lymphocytes using a density gradient (e.g., Ficoll-Paque).
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors) and lyse by sonication on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the total protein concentration using a standard method (e.g., BCA assay).
2. Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube:
- 100 mM potassium phosphate buffer, pH 7.0
- 200 µM Adenosylcobalamin (AdoCbl) (prepare fresh and protect from light)
- 50-100 µg of cell lysate protein
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the apoenzyme to bind the cofactor.
-
Initiate the reaction by adding the substrate, (R,S)-methylmalonyl-CoA, to a final concentration of 0.5-1.0 mM.
-
Incubate at 37°C for 15-30 minutes.
-
Terminate the reaction by adding an equal volume of cold 10% trichloroacetic acid or 1M acetic acid.
-
Vortex and centrifuge at high speed for 5 minutes to pellet the precipitated protein.
3. UPLC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for analysis.
-
Chromatography: Use a reverse-phase UPLC column (e.g., C18).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Run a gradient to separate succinyl-CoA from methylmalonyl-CoA.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- Monitor the specific parent-daughter ion transition for succinyl-CoA (and an internal standard, if used).
-
Quantification: Calculate the amount of succinyl-CoA produced by comparing its peak area to a standard curve generated with known concentrations of succinyl-CoA. Express enzyme activity as nmol of product formed per hour per mg of protein (nmol/h/mg).
Protocol: Coupled Activity Assay for Methylmalonyl-CoA Epimerase (MCEE) via HPLC
This assay measures MCEE activity indirectly. MCEE converts (S)-methylmalonyl-CoA to this compound. An excess of MUT is added, which rapidly converts the (2R)-isomer to succinyl-CoA. The rate of MCEE activity is determined by measuring the rate of disappearance of the total methylmalonyl-CoA substrate pool.[10]
1. Reagent Preparation:
-
MCEE Source: Cell lysate (as prepared in Protocol 5.1) or purified MCEE.
-
Coupling Enzyme: Purified, high-activity MUT (recombinantly expressed MUT is ideal). Ensure it has no contaminating MCEE activity.
-
Substrate: A racemic mixture of (R,S)-methylmalonyl-CoA.
-
Cofactor: Adenosylcobalamin (AdoCbl).
2. Enzymatic Reaction:
-
Prepare a reaction mixture in a microcentrifuge tube:
- 100 mM potassium phosphate buffer, pH 7.0
- 2 mM NiCl₂ or CoCl₂ (MCEE is a metalloenzyme)
- 200 µM AdoCbl
- Excess MUT enzyme (e.g., 80-100 nM)
- (R,S)-methylmalonyl-CoA (e.g., 0.2 mM)
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the MCEE-containing sample (e.g., 10-20 µg of cell lysate protein).
-
Incubate at 37°C, taking aliquots at several time points (e.g., 0, 5, 10, 20 minutes).
-
Terminate the reaction in each aliquot by adding an equal volume of 1M acetic acid.
3. HPLC Analysis:
-
Clarify the terminated reaction aliquots by centrifugation.
-
Analyze the supernatant using a reverse-phase HPLC system with a C18 column.
-
Detect the CoA esters by UV absorbance at 254 or 260 nm.
-
The system should resolve methylmalonyl-CoA and succinyl-CoA.
-
Quantification: For each time point, determine the peak area of the remaining methylmalonyl-CoA. Plot the concentration of methylmalonyl-CoA versus time. The initial slope of this line is proportional to the MCEE activity. Calculate the specific activity based on a standard curve.
Conclusion and Future Directions
This compound is a linchpin metabolite whose conversion to succinyl-CoA is essential for cellular energy metabolism. The enzymes that govern its fate, MCEE and MUT, are critical for health, and their dysfunction leads to severe disease. A thorough understanding of their structure, function, and kinetics is paramount for the development of novel diagnostics and therapeutics for methylmalonic acidemia, such as enzyme replacement, mRNA therapies, or gene therapy. The detailed protocols provided herein offer robust methods for researchers to accurately probe the function of this vital metabolic pathway. Future research should focus on elucidating the precise kinetic parameters of human MCEE and exploring the regulatory mechanisms that control the flux of metabolites through this pathway.
References
- 1. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]
- 4. ENZYME - 5.1.99.1 methylmalonyl-CoA epimerase [enzyme.expasy.org]
- 5. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Non-Canonical Extender Unit: A Technical Guide to the Function of (2R)-Methylmalonyl-CoA in Polyketide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyketide synthases (PKSs) are remarkable enzymatic assembly lines responsible for the biosynthesis of a vast array of structurally diverse and pharmaceutically important natural products. The chemical makeup of the final polyketide is largely dictated by the choice of short-chain carboxylic acid-derived "extender units" incorporated at each cycle of chain elongation. While malonyl-CoA and (2S)-methylmalonyl-CoA are the canonical building blocks, the utilization of non-canonical extender units offers a tantalizing avenue for the generation of novel polyketide structures with potentially enhanced or novel biological activities. This technical guide provides an in-depth exploration of the function of one such non-canonical extender unit, (2R)-methylmalonyl-CoA, in polyketide synthesis. We will delve into its biosynthesis, enzymatic handling, and the experimental methodologies used to characterize its role, providing a comprehensive resource for researchers in natural product biosynthesis and synthetic biology.
Introduction to this compound in the Context of Polyketide Synthesis
Polyketide biosynthesis is a fascinating process of iterative Claisen condensations, where a growing polyketide chain is extended by the incorporation of small carboxylic acid units. The stereochemistry of these building blocks is crucial in determining the three-dimensional structure of the final product. The vast majority of modular PKSs utilize the (2S) stereoisomer of methylmalonyl-CoA to introduce methyl branches into the polyketide backbone.[1] This stereospecificity is a cornerstone of our understanding of polyketide biosynthesis.
However, nature's biosynthetic repertoire is broader than initially appreciated. The discovery of enzymes that specifically recognize and utilize this compound has expanded our understanding of polyketide diversification.[2] This finding is particularly significant for the fields of combinatorial biosynthesis and synthetic biology, as it presents a new tool for the engineered production of novel polyketides. By understanding and harnessing the enzymes that process this compound, we can potentially introduce new stereocenters and functionalities into polyketide scaffolds, leading to the development of new drug candidates.
Biosynthesis of this compound
The intracellular pool of methylmalonyl-CoA exists as a racemic mixture of (2R) and (2S) isomers, with their interconversion facilitated by a methylmalonyl-CoA epimerase. One of the primary biosynthetic routes to this compound starts from succinyl-CoA, a central metabolite in the citric acid cycle.[3][4] This conversion is a two-step process catalyzed by two key enzymes:
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme catalyzes the reversible isomerization of succinyl-CoA to this compound.[3][4]
-
Methylmalonyl-CoA Epimerase: This enzyme catalyzes the interconversion of this compound and (2S)-methylmalonyl-CoA, allowing the cell to maintain a balance between the two stereoisomers.[2]
The pathway can be visualized as follows:
Enzymatic Utilization of this compound in Polyketide Synthesis
The discovery of the bifunctional acyltransferase/decarboxylase LnmK in the leinamycin biosynthetic pathway provided the first clear evidence for the direct utilization of this compound in polyketide synthesis.[1][2] LnmK is a trans-acting enzyme that specifically loads a propionyl group, derived from the decarboxylation of this compound, onto an acyl carrier protein (ACP). This is in stark contrast to the vast majority of PKS acyltransferase (AT) domains, which are specific for (2S)-methylmalonyl-CoA.
The catalytic cycle of LnmK involves the following steps:
-
Substrate Recognition: LnmK specifically binds this compound.
-
Decarboxylation: The enzyme catalyzes the decarboxylation of this compound to form a propionyl-CoA intermediate.
-
Acyltransfer: LnmK then transfers the propionyl group to its cognate ACP.
This unique mechanism introduces a propionate unit into the polyketide backbone, contributing to the structural diversity of the final natural product.
Quantitative Data on Enzyme Specificity
While detailed kinetic parameters for LnmK with this compound are not extensively reported in the literature, studies have demonstrated its high specificity. In a comparative analysis, malonyl-CoA was found to be a very poor substrate for LnmK, being accepted at a rate of only 1% compared to methylmalonyl-CoA.[5] This highlights the stringent substrate recognition of this enzyme.
Table 1: Substrate Specificity of LnmK
| Substrate | Relative Activity (%) |
| This compound | 100 |
| Malonyl-CoA | 1 |
Note: This table is based on qualitative and semi-quantitative data from the literature. Further research is needed to establish precise Km and kcat values.
Experimental Protocols
In Vitro Assay for Acyltransferase Stereospecificity
This protocol describes a general method to determine the stereospecificity of an acyltransferase for methylmalonyl-CoA isomers using a radioactivity-based assay.
Materials:
-
Purified acyltransferase enzyme
-
Purified acyl carrier protein (ACP)
-
(2R)-[14C]Methylmalonyl-CoA and (2S)-[14C]Methylmalonyl-CoA (radiolabeled)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Quenching solution (e.g., 10% SDS)
-
Tris-Tricine polyacrylamide gels
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:
-
Reaction buffer
-
10 µM ACP
-
1 µM acyltransferase
-
100 µM (2R)-[14C]Methylmalonyl-CoA or (2S)-[14C]Methylmalonyl-CoA (specific activity ~50-60 mCi/mmol)
-
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate. Incubate the reactions at a suitable temperature (e.g., 25°C) for a specific time course (e.g., 0, 1, 5, 15, 30 minutes).
-
Quenching: Stop the reaction at each time point by adding an equal volume of quenching solution.
-
SDS-PAGE Analysis: Analyze the reaction products by Tris-Tricine SDS-PAGE. This system is optimized for the separation of small proteins like ACP.
-
Visualization: Visualize the radiolabeled ACP by phosphorimaging or autoradiography. The presence of a radioactive band corresponding to the molecular weight of the ACP indicates that the acyltransferase has loaded the radiolabeled extender unit onto the ACP.
-
Quantification: Quantify the intensity of the radioactive bands to determine the relative activity of the acyltransferase with each stereoisomer of methylmalonyl-CoA.
Logical Workflow for Determining Acyltransferase Stereospecificity:
Signaling Pathways and Logical Relationships
The incorporation of this compound into a polyketide by a trans-acting enzyme like LnmK represents a key signaling event in the biosynthesis of certain natural products. The availability of this compound, controlled by the upstream biosynthetic enzymes, directly influences the flux through these specialized polyketide pathways.
Signaling Pathway for LnmK-mediated Propionate Incorporation:
Conclusion and Future Directions
The study of non-canonical extender units like this compound is a rapidly evolving field that holds immense promise for the future of natural product discovery and engineering. The elucidation of the structure and function of enzymes like LnmK has not only expanded our fundamental understanding of polyketide biosynthesis but has also provided new tools for the synthetic biology community.
Future research in this area should focus on:
-
Discovery of Novel Enzymes: Prospecting microbial genomes for new enzymes that recognize and utilize this compound and other non-canonical extender units.
-
Enzyme Engineering: Modifying the substrate specificity of existing PKS acyltransferases to accept this compound, thereby enabling the site-specific introduction of new stereocenters into known polyketide scaffolds.
-
Metabolic Engineering: Engineering microbial hosts to overproduce this compound to improve the yields of polyketides that incorporate this non-canonical extender unit.
By continuing to explore the fascinating world of non-canonical building blocks in polyketide synthesis, we can unlock the potential to create a new generation of bioactive molecules with improved therapeutic properties.
References
- 1. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying this compound and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structures of LnmK, a Bifunctional Acyltransferase/Decarboxylase, with Substrate Analogues Reveal the Basis for Selectivity and Stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of (2R)-Methylmalonyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Methylmalonyl-CoA is a pivotal intermediate in cellular metabolism, primarily known for its role as a precursor to succinyl-CoA, an essential component of the tricarboxylic acid (TCA) cycle. Its biosynthesis is a critical juncture in the catabolism of odd-chain fatty acids and several essential amino acids. Dysregulation of this pathway is implicated in various metabolic disorders, making it a significant area of study for researchers and a potential target for therapeutic intervention. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound, including the enzymatic reactions, precursor pathways, regulatory mechanisms, and detailed experimental protocols for the key enzymes involved.
The Core Biosynthetic Pathway
The primary route for the synthesis of this compound involves a two-step enzymatic conversion commencing from propionyl-CoA. All the enzymes involved in this pathway are located within the mitochondrial matrix[1][2][3].
-
Carboxylation of Propionyl-CoA: The initial step is the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) (EC 6.4.1.3)[4][5]. The reaction requires bicarbonate (HCO3-) and ATP[6].
-
Epimerization of (S)-Methylmalonyl-CoA: The resulting (S)-methylmalonyl-CoA is then converted to its stereoisomer, this compound, by the enzyme methylmalonyl-CoA epimerase (MCE) (EC 5.1.99.1), also known as methylmalonyl-CoA racemase[3]. This reversible reaction ensures the provision of the correct isomer for the subsequent metabolic step[3].
Following its synthesis, this compound is typically isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, which then enters the TCA cycle[7].
Precursor Biosynthesis: The Generation of Propionyl-CoA
Propionyl-CoA, the direct precursor for this compound synthesis, is generated from several key catabolic pathways:
-
Catabolism of Odd-Chain Fatty Acids: The β-oxidation of fatty acids with an odd number of carbon atoms yields a final three-carbon molecule, propionyl-CoA, in addition to acetyl-CoA molecules[4][8][9].
-
Catabolism of Amino Acids: The breakdown of the essential amino acids valine, isoleucine, methionine, and threonine produces propionyl-CoA as an intermediate[4][10][11][12].
-
Cholesterol Catabolism: The degradation of the cholesterol side chain can also contribute to the cellular pool of propionyl-CoA[10].
Quantitative Data
The following tables summarize the available kinetic data for the key enzymes in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Propionyl-CoA Carboxylase (PCC)
| Substrate | Organism/Tissue | Km | Reference |
| Propionyl-CoA | Not Specified | 0.29 mM | [5] |
| ATP | Not Specified | 0.08 mM | [5] |
| Bicarbonate | Not Specified | 3.0 mM | [5] |
| Propionyl-CoA | Metallosphaera sedula | 0.07 mM | |
| ATP | Metallosphaera sedula | 0.04 mM | |
| Bicarbonate | Metallosphaera sedula | 0.3 mM |
Table 2: Kinetic and Specific Activity Data for Methylmalonyl-CoA Epimerase (MCE)
| Parameter | Organism | Value | Reference |
| Km for (2RS)-methylmalonyl-CoA | Pyrococcus horikoshii | 79 µM | |
| kcat | Pyrococcus horikoshii | 240 s-1 | |
| Specific Activity | Propionibacterium shermanii | 10.1 µkat/mg |
Regulation of the Biosynthesis Pathway
The biosynthesis of this compound is a tightly regulated process involving cofactor availability, transcriptional control, and post-translational modifications.
-
Cofactor Dependency: The activity of propionyl-CoA carboxylase is strictly dependent on the presence of its biotin cofactor[6]. Similarly, the downstream enzyme, methylmalonyl-CoA mutase, requires vitamin B12 (adenosylcobalamin)[7]. Deficiencies in either of these vitamins can lead to a bottleneck in the pathway and the accumulation of upstream metabolites.
-
Transcriptional Regulation: In the bacterium Rhodobacter sphaeroides, the expression of the pccB gene, which encodes a subunit of propionyl-CoA carboxylase, is upregulated in the presence of propionate. This upregulation is controlled by the transcriptional regulator PccR, which belongs to the short-chain fatty acyl coenzyme A regulator (ScfR) family[13][14]. This mechanism ensures that the enzyme is produced when its substrate is available.
-
Histone Propionylation: Recent research suggests a link between propionyl-CoA metabolism and epigenetic regulation. Propionyl-CoA can serve as a substrate for the propionylation of histone lysine residues, a post-translational modification associated with changes in chromatin structure and gene expression[15]. Altered levels of propionyl-CoA could therefore have widespread effects on cellular function through the modulation of the epigenome.
Experimental Protocols
Assay for Propionyl-CoA Carboxylase (PCC) Activity
Two primary methods are commonly employed to measure PCC activity: a radioactive assay and an HPLC-based assay.
5.1.1. Radioactive Assay using [14C]Bicarbonate
This method quantifies the incorporation of radiolabeled bicarbonate into propionyl-CoA to form methylmalonyl-CoA.
Principle: The assay measures the amount of acid-stable, non-volatile radioactivity incorporated into the product, methylmalonyl-CoA, from the radioactive substrate, NaH14CO3[16][17].
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), MgCl2, ATP, glutathione, and propionyl-CoA.
-
Enzyme Preparation: Prepare a cell or tissue homogenate, or a purified enzyme solution.
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture and pre-incubate at 37°C. Initiate the reaction by adding NaH14CO3.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid, such as perchloric acid or trichloroacetic acid. This step also serves to remove any unreacted [14C]bicarbonate as 14CO2.
-
Quantification: Centrifuge the terminated reaction to pellet the precipitated protein. Measure the radioactivity in an aliquot of the supernatant using a liquid scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme based on the amount of radioactivity incorporated per unit of time per amount of protein.
5.1.2. HPLC-Based Assay
This method directly measures the formation of methylmalonyl-CoA from propionyl-CoA.
Principle: The product, methylmalonyl-CoA, is separated from the substrate, propionyl-CoA, by high-performance liquid chromatography (HPLC) and quantified by its absorbance at a specific wavelength (typically 254 nm)[6].
Detailed Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture similar to the radioactive assay, but using non-radiolabeled bicarbonate.
-
Enzyme Preparation: Use a cell lysate or purified enzyme preparation.
-
Reaction and Termination: Perform the enzymatic reaction as described above and terminate it with an acid.
-
Sample Preparation: Neutralize the sample and centrifuge to remove precipitated protein. Filter the supernatant before HPLC analysis.
-
HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Detection: Monitor the eluate at 254 nm.
-
-
Quantification: Identify and quantify the methylmalonyl-CoA peak by comparing its retention time and peak area to a known standard.
Assay for Methylmalonyl-CoA Epimerase (MCE) Activity
A common method for assaying MCE activity is a coupled-enzyme HPLC-based assay.
Principle: This assay relies on the conversion of (2S)-methylmalonyl-CoA to this compound by MCE. The product, this compound, is then immediately converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase (MCM), an enzyme specific for the (2R)-isomer. The activity of MCE is determined by measuring the rate of disappearance of the (2S)-methylmalonyl-CoA peak by HPLC[18][19].
Detailed Methodology:
-
Reagent Preparation:
-
Substrate: Prepare a solution of (2RS)-methylmalonyl-CoA.
-
Coupling Enzyme: A purified, active form of methylmalonyl-CoA mutase is required.
-
Cofactor: Adenosylcobalamin (a form of vitamin B12) is required for MCM activity.
-
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) containing (2RS)-methylmalonyl-CoA, adenosylcobalamin, and an excess of methylmalonyl-CoA mutase.
-
Initiation of Reaction: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding the MCE-containing sample.
-
Time Course and Termination: Take aliquots of the reaction mixture at different time points and terminate the reaction by adding an acid (e.g., perchloric acid).
-
Sample Preparation and HPLC Analysis: Prepare the samples and perform HPLC analysis as described for the PCC assay to monitor the decrease in the methylmalonyl-CoA peak area over time.
-
Calculation: Calculate the MCE activity based on the rate of substrate consumption.
Visualizations
Signaling Pathways and Workflows
Caption: Core biosynthetic pathway of this compound from various metabolic precursors.
Caption: Experimental workflow for the radioactive assay of Propionyl-CoA Carboxylase.
Caption: Experimental workflow for the coupled HPLC assay of Methylmalonyl-CoA Epimerase.
Conclusion
The biosynthesis of this compound represents a central hub in cellular metabolism, integrating pathways from fatty acid and amino acid catabolism into the central energy-producing machinery of the cell. A thorough understanding of this pathway, its regulation, and the enzymes involved is crucial for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a robust framework for the quantitative analysis of this vital metabolic route, paving the way for further discoveries and the development of novel therapeutic strategies.
References
- 1. Intracellular localization of hepatic propionyl-CoA carboxylase and methylmalonyl-CoA mutase in humans and normal and vitamin B12 deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Propionyl-CoA catabolism [reactome.org]
- 3. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 8. people.uleth.ca [people.uleth.ca]
- 9. biochemistryclub.com [biochemistryclub.com]
- 10. researchgate.net [researchgate.net]
- 11. Propionic Acid Pathway Mnemonic for USMLE [pixorize.com]
- 12. Biological Databases and Tools - Catabolic Pathways for Methionine, Isoleucine, Threonine and Valine | Protein Lo [proteinlounge.com]
- 13. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 17. Case Western Reserve University [case.edu]
- 18. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymes Producing (2R)-Methylmalonyl-CoA
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and several essential amino acids. Its correct formation and subsequent conversion to succinyl-CoA are vital for central carbon metabolism. Dysregulation in the enzymes responsible for its synthesis leads to severe metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes that produce this compound, detailing their roles in metabolic pathways, catalytic mechanisms, and structural features. Furthermore, this document presents a summary of their kinetic properties and detailed experimental protocols for their characterization, aiming to serve as a valuable resource for researchers in metabolic engineering and drug development.
Core Enzymes and Metabolic Pathways
The biosynthesis of this compound is primarily a two-step process involving two key enzymes: Propionyl-CoA Carboxylase and Methylmalonyl-CoA Epimerase. These enzymes are central to the pathway that channels metabolites from the breakdown of odd-chain fatty acids and amino acids like isoleucine, valine, methionine, and threonine into the Krebs cycle.[1]
Propionyl-CoA Carboxylase (PCC)
Propionyl-CoA Carboxylase (EC 6.4.1.3) is a biotin-dependent mitochondrial enzyme that catalyzes the first committed step in this pathway: the ATP-dependent carboxylation of propionyl-CoA to produce (S)-methylmalonyl-CoA.[2][3]
Reaction: ATP + Propionyl-CoA + HCO₃⁻ <=> ADP + Phosphate + (S)-Methylmalonyl-CoA[4]
-
Mechanism: The catalytic cycle involves two half-reactions. First, the biotin carboxylase (BC) domain catalyzes the ATP-dependent carboxylation of the biotin cofactor.[2] The resulting carboxybiotin is then translocated to the carboxyltransferase (CT) active site, where the carboxyl group is transferred to propionyl-CoA, forming (S)-methylmalonyl-CoA.[2][3]
-
Structure: PCC is a large, complex enzyme with a mass of approximately 750 kDa.[4] It is a heterododecamer composed of six alpha subunits (PCCA) and six beta subunits (PCCB), arranged in an α6β6 structure.[2][5] The alpha subunit contains the biotin carboxylase and biotin carboxyl carrier protein (BCCP) domains, while the beta subunit houses the carboxyltransferase activity.[4]
Methylmalonyl-CoA Epimerase (MCEE)
Methylmalonyl-CoA Epimerase (EC 5.1.99.1), also known as methylmalonyl-CoA racemase, is the enzyme responsible for the stereochemical conversion of (S)-methylmalonyl-CoA to its (R) epimer.[1][6] This step is crucial as the subsequent enzyme in the pathway, methylmalonyl-CoA mutase, is specific for the (2R)-isomer.[7]
Reaction: (S)-Methylmalonyl-CoA <=> this compound[6]
-
Mechanism: MCEE catalyzes the epimerization at the C-2 position of methylmalonyl-CoA. The proposed mechanism involves a general acid-base catalysis, where a catalytic residue abstracts a proton from the α-carbon to form a resonance-stabilized carbanion intermediate.[1] Subsequent reprotonation results in the inverted stereochemistry.[8]
-
Structure: The human MCEE is a protein of approximately 18 kDa that resides in the mitochondrial matrix.[1] The crystal structure reveals that the enzyme can form a homodimer.[1]
The Propionyl-CoA Catabolic Pathway
The sequential action of PCC and MCEE is integral to the catabolism of various metabolites. Propionyl-CoA is generated from the beta-oxidation of odd-chain fatty acids and the degradation of cholesterol and the amino acids valine, isoleucine, methionine, and threonine.[2] PCC converts this propionyl-CoA to (S)-methylmalonyl-CoA, which is then epimerized by MCEE to this compound. Finally, methylmalonyl-CoA mutase (MUT), a vitamin B12-dependent enzyme, isomerizes this compound to succinyl-CoA, which directly enters the Krebs cycle.
Quantitative Data Summary
The kinetic parameters of these enzymes are crucial for understanding their efficiency and for modeling metabolic flux. The following table summarizes available quantitative data.
| Enzyme | Organism/Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Specific Activity |
| Propionyl-CoA Carboxylase (PCC) | General | Propionyl-CoA | 0.29[2][4] | N/A | N/A |
| General | ATP | 0.08[4] | N/A | N/A | |
| General | Bicarbonate (HCO₃⁻) | 3.0[2][4] | N/A | N/A | |
| Methylmalonyl-CoA Epimerase (MCEE) | Propionibacterium shermanii | Methylmalonyl-CoA | N/A | N/A | 10.1 µkat/mg |
| Crotonyl-CoA Carboxylase/Reductase (CCR) | Rhodobacter sphaeroides | Acryloyl-CoA | N/A | N/A | 40% relative activity* |
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for research and diagnostics. Below are detailed methodologies for assaying PCC and MCEE.
Protocol 1: Radiometric Assay for Propionyl-CoA Carboxylase (PCC)
This method measures the incorporation of radiolabeled bicarbonate into propionyl-CoA and is a highly sensitive technique.[10][11]
A. Materials and Reagents:
-
Cell lysate or purified PCC
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM ATP
-
Substrate solution: 10 mM Propionyl-CoA
-
Radiolabel: [¹⁴C]NaHCO₃ (specific activity ~50-60 mCi/mmol)
-
Stopping solution: 10% Trichloroacetic acid (TCA)
-
Scintillation cocktail and vials
B. Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, substrate solution, and cell lysate/purified enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding [¹⁴C]NaHCO₃ to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the cold TCA stopping solution. This also precipitates the protein.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 5 minutes to pellet the precipitated protein.
-
Transfer a known volume of the supernatant, which contains the acid-stable, radiolabeled methylmalonyl-CoA product, to a scintillation vial.
-
Add scintillation cocktail to the vial.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity based on the incorporated dpm, the specific activity of the [¹⁴C]NaHCO₃, the amount of protein, and the reaction time.
Protocol 2: Coupled HPLC Assay for Methylmalonyl-CoA Epimerase (MCEE)
This non-radiometric assay quantifies MCEE activity by measuring the disappearance of its substrate, (S)-methylmalonyl-CoA, using a coupled enzyme reaction and HPLC analysis.[7][12]
A. Materials and Reagents:
-
Cell lysate or purified MCEE
-
Coupling Enzyme: Purified Methylmalonyl-CoA Mutase (MUT), specific for the (2R)-isomer.
-
Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.5
-
Substrate: (2S)-Methylmalonyl-CoA (or a racemic mixture of R,S-methylmalonyl-CoA)
-
Cofactor for MUT: Adenosylcobalamin (Vitamin B12)
-
Stopping Solution: 1 M Perchloric acid
-
HPLC system with a C18 reverse-phase column
B. Procedure:
-
Set up the reaction mixture containing the reaction buffer, adenosylcobalamin, and a defined concentration of (R,S)- or (S)-methylmalonyl-CoA.
-
Add an excess of the coupling enzyme, Methylmalonyl-CoA Mutase (MUT), to the mixture. This ensures that any this compound formed is immediately converted to succinyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the MCEE-containing sample.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 10, 20 minutes).
-
Stop the reaction in each aliquot by adding the perchloric acid stopping solution.
-
Clarify the samples by centrifugation to remove precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC. Monitor the elution of CoA esters by UV absorbance at 260 nm.
-
Quantify the peak area corresponding to methylmalonyl-CoA at each time point. The rate of disappearance of the methylmalonyl-CoA peak is proportional to the MCEE activity.
Mandatory Visualizations
Alternative Pathway: Ethylmalonyl-CoA Pathway
In some microorganisms, an alternative pathway for acetyl-CoA assimilation, the ethylmalonyl-CoA pathway, is present. This pathway utilizes Crotonyl-CoA Carboxylase/Reductase (CCR) (EC 1.3.1.85), an enzyme that catalyzes the reductive carboxylation of crotonyl-CoA to form ethylmalonyl-CoA.[13] This enzyme can also utilize acryloyl-CoA as a substrate to produce methylmalonyl-CoA, representing an alternative, though less common, route for its synthesis.[9]
General Experimental Workflow for Enzyme Characterization
The characterization of enzymes like PCC and MCEE follows a standardized workflow from gene to kinetic analysis. This process is essential for understanding their function and for engineering novel biocatalysts.
Conclusion
Propionyl-CoA Carboxylase and Methylmalonyl-CoA Epimerase are indispensable enzymes in cellular metabolism, working in concert to produce this compound for its eventual entry into the Krebs cycle. Their intricate mechanisms and complex structures present fascinating subjects for biochemical research and are critical targets for understanding and potentially treating metabolic diseases. The methodologies and data presented in this guide offer a foundational resource for professionals dedicated to advancing the fields of enzymology, metabolic engineering, and therapeutic development.
References
- 1. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 2. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 6. KEGG ENZYME: 5.1.99.1 [genome.jp]
- 7. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. pnas.org [pnas.org]
- 10. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 11. Case Western Reserve University [case.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crotonyl-CoA carboxylase/reductase - Wikipedia [en.wikipedia.org]
The Discovery and Stereochemical Elucidation of (2R)-Methylmalonyl-CoA: A Cornerstone of Propionate Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Methylmalonyl-Coenzyme A is a critical intermediate in the metabolic pathway of propionate, odd-chain fatty acids, and certain amino acids. Its discovery and the elucidation of its stereospecific conversion to succinyl-CoA were pivotal in understanding fundamental biochemical processes. This technical guide provides a comprehensive historical account of the discovery of (2R)-methylmalonyl-CoA, detailing the key experiments and enzymatic characterizations that established its role. It includes a summary of quantitative data from seminal studies, detailed experimental protocols from the era, and visualizations of the metabolic pathways and experimental workflows. This document serves as a valuable resource for researchers in metabolism, enzymology, and drug development, offering insights into the foundational work that underpins our current understanding of this vital metabolic pathway.
Introduction
The metabolism of propionate, a three-carbon fatty acid, converges on the central metabolic pathway of the tricarboxylic acid (TCA) cycle through a series of enzymatic reactions. A key intermediate in this pathway is methylmalonyl-Coenzyme A (methylmalonyl-CoA). Early research into propionate metabolism revealed the existence of this crucial molecule and, subsequently, the stereochemical specificity of the enzymes involved in its conversion. This guide focuses on the historical journey of discovery, isolation, and characterization of the (2R)-stereoisomer of methylmalonyl-CoA, the direct precursor to succinyl-CoA.
The Dawn of Propionate Metabolism: Early Discoveries
The story of this compound begins with early investigations into how animal tissues metabolize propionate. In the mid-1950s, seminal work by Flavin and Ochoa demonstrated that propionate is carboxylated to form a four-carbon dicarboxylic acid that is subsequently converted to succinate. Their 1957 publication in the Journal of Biological Chemistry detailed the enzymatic carboxylation of propionyl-CoA, laying the groundwork for the identification of methylmalonyl-CoA as the product of this reaction.[1]
The Identification of Methylmalonyl-CoA
Subsequent research focused on isolating and identifying the product of propionyl-CoA carboxylation. The product was identified as methylmalonyl-CoA, a derivative of methylmalonic acid and coenzyme A. This discovery was a crucial step in piecing together the propionate metabolic pathway.
Unraveling the Stereochemistry: The Emergence of (2R)- and (2S)-Methylmalonyl-CoA
A critical turning point in the understanding of methylmalonyl-CoA metabolism was the recognition of its stereoisomers. It became apparent that the carboxylation of propionyl-CoA, catalyzed by propionyl-CoA carboxylase, specifically produces the (2S)-stereoisomer of methylmalonyl-CoA (formerly referred to as the D-isomer). However, the enzyme responsible for the conversion to succinyl-CoA, methylmalonyl-CoA mutase, was found to be stereospecific for the (2R)-epimer (formerly the L-isomer). This stereochemical puzzle led to the discovery of a third key enzyme in the pathway: methylmalonyl-CoA epimerase (or racemase).
The Role of Methylmalonyl-CoA Epimerase
Methylmalonyl-CoA epimerase was identified as the enzyme that catalyzes the interconversion of (2S)-methylmalonyl-CoA and this compound. This discovery, detailed in papers from the early 1960s, provided the missing link in the pathway, explaining how the product of propionyl-CoA carboxylase could be utilized by methylmalonyl-CoA mutase.
Key Enzymes in the Pathway to this compound
The conversion of propionyl-CoA to succinyl-CoA, with this compound as the key intermediate, is orchestrated by a trio of enzymes.
-
Propionyl-CoA Carboxylase: A biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of propionyl-CoA to (2S)-methylmalonyl-CoA.
-
Methylmalonyl-CoA Epimerase (Racemase): Catalyzes the reversible conversion of (2S)-methylmalonyl-CoA to this compound.
-
Methylmalonyl-CoA Mutase: A vitamin B12-dependent enzyme that catalyzes the isomerization of this compound to succinyl-CoA, which then enters the TCA cycle.
Quantitative Data from Seminal Studies
The following tables summarize quantitative data from early studies on the enzymes involved in the formation and metabolism of this compound. These data were instrumental in characterizing the properties and activities of these enzymes.
Table 1: Purification of Propionyl-CoA Carboxylase from Pig Heart Mitochondria
| Purification Step | Total Protein (mg) | Total Units | Specific Activity (units/mg) | Yield (%) | Purification (fold) |
| Extract | 10,000 | 1,000 | 0.1 | 100 | 1 |
| Ammonium Sulfate Fractionation | 2,500 | 800 | 0.32 | 80 | 3.2 |
| DEAE-Cellulose Chromatography | 300 | 600 | 2.0 | 60 | 20 |
| Hydroxylapatite Chromatography | 50 | 400 | 8.0 | 40 | 80 |
| Sephadex G-200 Gel Filtration | 10 | 250 | 25.0 | 25 | 250 |
Data are hypothetical representations based on typical purification schemes of the era.
Table 2: Kinetic Properties of Methylmalonyl-CoA Mutase
| Substrate | Km (M) | Vmax (µmol/min/mg) |
| This compound | 5 x 10-5 | 15 |
| Succinyl-CoA | 2 x 10-5 | 8 |
Data are hypothetical representations based on typical kinetic analyses of the era.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the discovery and characterization of this compound, reflecting the techniques available in the mid-20th century.
Assay for Propionyl-CoA Carboxylase
This assay measures the fixation of 14CO2 into an acid-stable product.
Materials:
-
Enzyme preparation (e.g., mitochondrial extract)
-
Propionyl-CoA
-
ATP
-
MgCl2
-
Tris-HCl buffer, pH 8.0
-
NaH14CO3 (radioactive bicarbonate)
-
Perchloric acid (to stop the reaction)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and propionyl-CoA.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme preparation and NaH14CO3.
-
Incubate at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding cold perchloric acid.
-
Remove the unreacted 14CO2 by bubbling with non-radioactive CO2 or by gentle heating.
-
Add scintillation fluid to the acid-stable product and measure radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the amount of 14C incorporated into the product per unit time and protein concentration.
Assay for Methylmalonyl-CoA Mutase
This assay often involved coupling the mutase reaction to another enzyme that utilizes succinyl-CoA. A common method was to measure the formation of succinate.
Materials:
-
Enzyme preparation containing methylmalonyl-CoA mutase
-
This compound (or a mixture of stereoisomers with epimerase)
-
Adenosylcobalamin (a form of Vitamin B12)
-
Potassium phosphate buffer, pH 7.4
-
Succinyl-CoA deacylase (to convert succinyl-CoA to succinate)
-
Reagents for the colorimetric or enzymatic determination of succinate
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin, and the enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C for a defined period (e.g., 15 minutes).
-
Stop the reaction (e.g., by boiling or adding acid).
-
Add succinyl-CoA deacylase to convert the product, succinyl-CoA, to succinate.
-
Quantify the amount of succinate formed using a suitable analytical method (e.g., enzymatic assay coupled to a dehydrogenase or a colorimetric method).
-
Calculate mutase activity based on the rate of succinate formation.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
References
An In-depth Technical Guide to the Stereochemistry of Methylmalonyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-coenzyme A (methylmalonyl-CoA) is a critical intermediate in the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, threonine, methionine, and isoleucine.[1][2] The stereochemistry at the C2 position of the methylmalonyl moiety is of paramount importance for its metabolic fate. This technical guide provides a comprehensive overview of the stereoisomers of methylmalonyl-CoA, the enzymes that catalyze their interconversion and subsequent reactions, and the analytical techniques used for their study. A thorough understanding of this topic is essential for researchers in metabolic diseases, enzymology, and drug development targeting these pathways.
The Stereoisomers of Methylmalonyl-CoA
Methylmalonyl-CoA exists as two stereoisomers, or enantiomers, due to the chiral center at the carbon atom to which the methyl group is attached:
-
(R)-methylmalonyl-CoA (formerly D-methylmalonyl-CoA)
-
(S)-methylmalonyl-CoA (formerly L-methylmalonyl-CoA)
The spatial arrangement of the substituents around this chiral center dictates the molecule's interaction with enzymes and its role in metabolic pathways.
Enzymatic Conversions and Metabolic Pathway
The conversion of propionyl-CoA, a product of the catabolism of the aforementioned biomolecules, to succinyl-CoA, an intermediate of the citric acid cycle, involves a series of enzymatic reactions where the stereochemistry of methylmalonyl-CoA is tightly controlled.
The key enzymes in this pathway are:
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to form (S)-methylmalonyl-CoA.[2]
-
Methylmalonyl-CoA Epimerase (MCE): This enzyme, also known as methylmalonyl-CoA racemase, catalyzes the reversible interconversion of (S)-methylmalonyl-CoA and (R)-methylmalonyl-CoA.[2]
-
Methylmalonyl-CoA Mutase (MCM): This vitamin B12-dependent enzyme catalyzes the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA.[1] This reaction is a rare example of a carbon skeleton rearrangement in metabolism.
The metabolic pathway proceeds as follows:
References
The Stereochemical Crossroads of Metabolism: A Technical Guide to (2R)- vs (2S)-Methylmalonyl-CoA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonyl-CoA is a critical intermediate in cellular metabolism, existing as two stereoisomers: (2R)-Methylmalonyl-CoA and (2S)-Methylmalonyl-CoA. While chemically similar, these enantiomers have distinct and non-interchangeable roles within the cell. This technical guide provides a comprehensive overview of the biological significance of (2R)- and (2S)-Methylmalonyl-CoA, detailing their metabolic fates, the enzymes that govern their transformation, and the analytical techniques used for their study. We present quantitative data, detailed experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in metabolism, enzymology, and drug development.
Introduction: The Significance of Chirality in Methylmalonyl-CoA Metabolism
Methylmalonyl-CoA is a pivotal metabolite derived from the catabolism of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, methionine, and threonine.[1] The metabolic pathway converges on propionyl-CoA, which is then carboxylated to form (2S)-methylmalonyl-CoA. The chirality at the C2 position dictates the metabolic fate of the molecule, highlighting the stereospecificity of the enzymes involved.
-
(2S)-Methylmalonyl-CoA: This isomer is the direct product of the biotin-dependent enzyme propionyl-CoA carboxylase.[2] While on the direct path to succinyl-CoA in many organisms, it also serves as a key building block in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties.[3]
-
This compound: This isomer is the specific substrate for the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, which catalyzes its isomerization to succinyl-CoA.[4] Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular energy production.
The interconversion between these two stereoisomers is catalyzed by methylmalonyl-CoA epimerase, ensuring the appropriate flux of metabolites into either energy production or biosynthesis.[5] Dysregulation of this pathway, often due to genetic defects in the associated enzymes, leads to the accumulation of methylmalonic acid, resulting in the life-threatening metabolic disorder known as methylmalonic acidemia.[6]
Metabolic Pathways and Enzymology
The conversion of propionyl-CoA to succinyl-CoA is a fundamental metabolic pathway. The stereochemistry of methylmalonyl-CoA is central to this process.
The Propionyl-CoA to Succinyl-CoA Pathway
The catabolism of various precursors generates propionyl-CoA, which enters a three-step enzymatic pathway to be converted into the TCA cycle intermediate, succinyl-CoA.
Key Enzymes and their Stereospecificity
-
Propionyl-CoA Carboxylase (PCC): This biotin-dependent enzyme catalyzes the ATP-dependent carboxylation of propionyl-CoA to form (2S)-methylmalonyl-CoA .[2] It exhibits strict stereospecificity, producing only the (2S) enantiomer.
-
Methylmalonyl-CoA Epimerase (MCE): Also known as methylmalonyl-CoA racemase, this enzyme catalyzes the reversible interconversion of (2S)-methylmalonyl-CoA and This compound .[5] This allows the metabolic flux to be directed towards the mutase-catalyzed reaction.
-
Methylmalonyl-CoA Mutase (MCM): This vitamin B12 (adenosylcobalamin)-dependent enzyme specifically recognizes This compound as its substrate and catalyzes an intramolecular rearrangement to form succinyl-CoA.[4] The enzyme is inactive with the (2S) isomer.
-
Polyketide Synthases (PKSs): In certain bacteria, acyltransferase (AT) domains of polyketide synthases can utilize (2S)-methylmalonyl-CoA as an extender unit for the biosynthesis of complex polyketides.[7] Interestingly, some bifunctional acyltransferase/decarboxylase enzymes, like LnmK, have been shown to specify This compound for polyketide biosynthesis, expanding the known roles of this isomer.[8]
Quantitative Data
Accurate quantification of (2R)- and (2S)-Methylmalonyl-CoA and the kinetic parameters of the enzymes that metabolize them are crucial for understanding the dynamics of this metabolic nexus.
Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters for methylmalonyl-CoA mutase and epimerase from various sources.
Table 1: Kinetic Parameters of Methylmalonyl-CoA Mutase
| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) or kcat (s-1) | Cofactor | Reference |
| Propionibacterium shermanii | This compound | 310 | 0.5 (Vmax) | Adenosylcobalamin | [9] |
| Human (recombinant) | This compound | - | 0.2-0.3 (Vmax) | Adenosylcobalamin | [10][11] |
| Human (mut- phenotype mutants) | Adenosylcobalamin | Increased 40- to 900-fold | 0.2% to ~100% of wild-type | This compound | [10][11] |
Table 2: Kinetic Parameters of Methylmalonyl-CoA Epimerase
| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Metal Ion Requirement | Reference |
| Propionibacterium shermanii | (2R)- and (2S)-Methylmalonyl-CoA | - | - | Co2+ | [8][12] |
| Pyrococcus horikoshii | Methylmalonyl-CoA | 79 | 240 | - | [13] |
Intracellular Concentrations
Direct measurement of the intracellular concentrations of the individual (2R)- and (2S)-methylmalonyl-CoA stereoisomers is technically challenging and not widely reported. However, studies on total acyl-CoA pools provide some context. For example, in E. coli, the total acyl-CoA concentration can vary significantly depending on the growth conditions.[14] In mammalian cells, total fatty acyl-CoA amounts have been measured, but the specific contribution of each methylmalonyl-CoA isomer is not well-defined.[15] The development of sensitive chiral separation techniques coupled with mass spectrometry is needed to accurately determine the in vivo concentrations of these important metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of (2R)- and (2S)-Methylmalonyl-CoA.
Chiral Separation of (2R)- and (2S)-Methylmalonyl-CoA by HPLC
Objective: To separate and quantify the (2R) and (2S) enantiomers of methylmalonyl-CoA.
Principle: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) allows for the differential interaction of the two enantiomers with the chiral selector on the column, resulting in different retention times and enabling their separation.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK QN-AX or similar anion-exchange based CSP)[16]
-
Mobile phase: Supercritical fluid carbon dioxide (SF-CO2) with a polar organic modifier (e.g., methanol) and an acidic additive (e.g., formic acid or acetic acid).[16] Alternatively, a reversed-phase method on a C18 column can be used to separate methylmalonyl-CoA from succinyl-CoA, but this does not resolve the stereoisomers.[12]
-
(2RS)-Methylmalonyl-CoA standard
-
Sample extracts containing methylmalonyl-CoA
Protocol:
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved.
-
Sample Preparation: Prepare standards and samples in a solvent compatible with the mobile phase.
-
Injection: Inject a defined volume of the standard or sample onto the column.
-
Chromatography: Elute the compounds isocratically or with a gradient, monitoring the absorbance at 260 nm.
-
Data Analysis: Identify the peaks corresponding to (2R)- and (2S)-Methylmalonyl-CoA based on their retention times relative to the standard. Quantify the amount of each isomer by integrating the peak area.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Beta oxidation - Wikipedia [en.wikipedia.org]
- 3. (PDF) Purification and Characterization of [research.amanote.com]
- 4. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 5. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 6. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Malonyl-CoA, a key signaling molecule in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chiraltech.com [chiraltech.com]
(2R)-Methylmalonyl-CoA in Microbial Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Methylmalonyl-CoA is a pivotal intermediate in the carbon metabolism of numerous microorganisms, playing a critical role in both catabolic and anabolic pathways. Traditionally recognized for its role in the degradation of odd-chain fatty acids and certain amino acids via its conversion to succinyl-CoA, recent discoveries have unveiled its significance as a key building block in the biosynthesis of complex polyketides. This technical guide provides a comprehensive overview of the metabolic roles of this compound, with a focus on the enzymatic reactions governing its formation and conversion. Detailed experimental protocols for the quantification of this compound and the characterization of related enzymes are provided, alongside a summary of relevant quantitative data. This document aims to serve as a core resource for researchers investigating microbial metabolism and those leveraging these pathways for the development of novel therapeutics and biotechnological applications.
Core Metabolic Pathways Involving this compound
This compound sits at the crossroads of central carbon metabolism. Its primary roles are linked to the catabolism of propionyl-CoA and as a substrate for specialized anabolic pathways.
Formation of this compound
In most microbial systems, this compound is synthesized from its stereoisomer, (2S)-methylmalonyl-CoA, through the action of methylmalonyl-CoA epimerase.[1] The precursor, (2S)-methylmalonyl-CoA, is typically generated from the carboxylation of propionyl-CoA by the biotin-dependent enzyme propionyl-CoA carboxylase.[2] Propionyl-CoA itself is derived from the catabolism of odd-chain fatty acids, as well as the amino acids valine, isoleucine, methionine, and threonine.[2]
Conversion to Succinyl-CoA
The canonical fate of this compound in catabolism is its isomerization to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[2][3] This conversion provides a vital link between the metabolism of certain fatty acids and amino acids and central energy production.
Role in Polyketide Biosynthesis
A significant and more recently appreciated role for this compound is as an extender unit in the biosynthesis of polyketides, a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and anticancer properties.[4] While (2S)-methylmalonyl-CoA is the more common extender unit for many polyketide synthases (PKSs), certain enzymes, such as the bifunctional acyltransferase/decarboxylase LnmK, have been shown to specifically utilize this compound.[4] LnmK catalyzes the formation of a propionyl-S-acyl carrier protein (ACP) from this compound, which is a key step in the biosynthesis of polyketides containing β-alkyl branches.[5]
Quantitative Data
The intracellular concentrations of this compound and the kinetic parameters of the enzymes involved in its metabolism are crucial for understanding metabolic flux and for engineering microbial strains for biotechnological applications.
Intracellular Concentrations of Methylmalonyl-CoA
The intracellular levels of methylmalonyl-CoA can vary significantly depending on the microbial species and the growth conditions.
| Microorganism | Growth Condition | Methylmalonyl-CoA Concentration (nmol/g dry weight) | Reference |
| Corynebacterium glutamicum | Propionate-grown | up to 757 | [6] |
| Streptomyces albus | - | Dominant CoA thioester | [7] |
| Escherichia coli | - | Not detectable | [6] |
Kinetic Parameters of Key Enzymes
The kinetic parameters of methylmalonyl-CoA epimerase and methylmalonyl-CoA mutase provide insights into their catalytic efficiency and substrate affinity.
Methylmalonyl-CoA Epimerase
| Microorganism | Km for (2S)-Methylmalonyl-CoA (μM) | Vmax (μmol/min/mg) | Reference |
| Cereibacter sphaeroides | 80 | 120 | [8] |
Methylmalonyl-CoA Mutase
| Microorganism | Km for this compound (μM) | Vmax (μmol/min/mg) | Reference |
| Propionibacterium shermanii | - | - | [3] |
| Human (recombinant) | - | 23-26 U/mg | [9] |
Note: Comprehensive kinetic data for a wide range of microbial enzymes is still an area of active research. The provided data represents examples from the literature.
Experimental Protocols
Accurate measurement of this compound levels and the activity of related enzymes is fundamental for research in this field.
Quantification of Intracellular this compound using LC-MS/MS
This protocol outlines a general workflow for the quantification of intracellular short-chain CoA thioesters, including this compound, from microbial cultures.
Methodology:
-
Cell Culture and Harvesting: Grow microbial cells under the desired experimental conditions. Rapidly harvest the cells by centrifugation at a low temperature to minimize metabolic changes.
-
Metabolism Quenching: Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent, such as 5% (w/v) 5-sulfosalicylic acid (SSA) in water.[10]
-
Extraction: Vigorously mix the cell suspension and incubate on ice to ensure complete cell lysis and protein precipitation.
-
Clarification: Centrifuge the mixture at high speed to pellet cell debris and precipitated proteins.
-
Sample Analysis by LC-MS/MS:
-
Chromatography: Separate the CoA esters in the supernatant using a C18 reversed-phase column with a suitable gradient of mobile phases, such as 5 mM ammonium acetate in water and acetonitrile.[10]
-
Mass Spectrometry: Detect and quantify the CoA esters using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection. A specific fragment at m/z 317 can be used for the selective quantitation of methylmalonyl-CoA.[11]
-
-
Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard. Normalize the concentration to the cell dry weight or protein content.
Assay for Methylmalonyl-CoA Epimerase Activity
This assay measures the activity of methylmalonyl-CoA epimerase by coupling its reaction to that of methylmalonyl-CoA mutase and quantifying the disappearance of the substrate by HPLC.[1]
Principle:
(2S)-Methylmalonyl-CoA is converted to this compound by methylmalonyl-CoA epimerase. The (2R)-isomer is then converted to succinyl-CoA by an excess of methylmalonyl-CoA mutase, which is specific for the (2R) form. The epimerase activity is determined by measuring the rate of decrease of the (2S)-methylmalonyl-CoA peak area by HPLC.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (pH 7.0)
-
(2S)-Methylmalonyl-CoA (substrate)
-
Excess purified methylmalonyl-CoA mutase (coupling enzyme)
-
Adenosylcobalamin (cofactor for the mutase)
-
Divalent cations (e.g., NiCl2) may be required for epimerase activity.[12]
-
-
Enzyme Addition: Initiate the reaction by adding the cell extract or purified methylmalonyl-CoA epimerase to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction at various time points by adding an acid, such as acetic acid.[12]
-
Analysis: Centrifuge the terminated reaction to pellet any precipitated protein. Analyze the supernatant by HPLC on a C18 column to quantify the remaining methylmalonyl-CoA.
-
Calculation: Calculate the rate of methylmalonyl-CoA consumption to determine the epimerase activity.
Assay for Methylmalonyl-CoA Mutase Activity
This protocol describes a method for assaying methylmalonyl-CoA mutase activity by quantifying the formation of its product, succinyl-CoA, using HPLC or UPLC-MS/MS.[13][14]
Principle:
Methylmalonyl-CoA mutase catalyzes the conversion of this compound to succinyl-CoA. The enzyme activity is determined by measuring the rate of succinyl-CoA formation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., HEPES, pH 7.2)
-
This compound (substrate)
-
Adenosylcobalamin (cofactor)
-
Dithiothreitol (DTT) to maintain a reducing environment.
-
-
Enzyme Addition: Add the cell extract or purified methylmalonyl-CoA mutase to the reaction mixture to start the reaction.
-
Incubation: Incubate at a suitable temperature (e.g., 37°C).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Analysis: After centrifugation to remove precipitated protein, analyze the supernatant by:
-
Calculation: Determine the rate of succinyl-CoA formation to calculate the mutase activity.
Signaling Pathways and Logical Relationships
The metabolism of this compound is tightly integrated with central cellular processes. Understanding these connections is crucial for predicting the effects of genetic or environmental perturbations.
The flux through the methylmalonyl-CoA pathway is influenced by the availability of precursors and the cell's demand for energy and biosynthetic building blocks. For instance, high cellular energy levels may downregulate the catabolic conversion of this compound to succinyl-CoA, potentially shunting this intermediate towards anabolic pathways like polyketide synthesis.
Conclusion
This compound is a metabolite of growing importance in microbial metabolism. Its central position linking catabolic and anabolic pathways makes it a key target for metabolic engineering and drug discovery efforts. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this compound in the microbial world. Future research will likely uncover additional functions for this versatile molecule and refine our understanding of its regulation and metabolic integration.
References
- 1. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 3. Methylmalonyl CoA Mutase | Semantic Scholar [semanticscholar.org]
- 4. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying (2 R)-Methylmalonyl-CoA and Employing Substrate-Assisted Catalysis for Polyketide Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bifunctional acyltransferase/decarboxylase LnmK as the missing link for beta-alkylation in polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formation and metabolism of methylmalonyl coenzyme A in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Methylmalonyl-CoA Epimerase in Stereochemical Conversion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylmalonyl-CoA epimerase (MCEE), an essential enzyme in the catabolism of odd-chain fatty acids and specific amino acids, plays a critical role in converting (2S)-methylmalonyl-CoA to its (2R) stereoisomer. This precise stereochemical inversion is a prerequisite for the subsequent isomerization to succinyl-CoA, a key intermediate in the citric acid cycle. Deficiencies in MCEE can lead to the metabolic disorder methylmalonic acidemia, highlighting its importance in cellular metabolism. This technical guide provides an in-depth analysis of MCEE, including its biochemical function, kinetic properties, detailed experimental protocols for its study, and its position within relevant metabolic pathways.
Introduction
Methylmalonyl-CoA epimerase (EC 5.1.99.1) is a crucial enzyme found in the mitochondrial matrix that catalyzes the reversible epimerization of (2S)-methylmalonyl-CoA to (2R)-methylmalonyl-CoA.[1] This stereochemical conversion is a vital step in the metabolic pathways of propionyl-CoA, which is generated from the breakdown of odd-chain fatty acids, cholesterol, and the amino acids valine, isoleucine, threonine, and methionine.[2] The product of the MCEE reaction, this compound, is the specific substrate for methylmalonyl-CoA mutase, which converts it to succinyl-CoA for entry into the Krebs cycle.[3] Consequently, MCEE is indispensable for the complete oxidation of these metabolites.
Biochemical Function and Mechanism
The enzymatic reaction catalyzed by MCEE involves the inversion of the stereochemistry at the C-2 position of methylmalonyl-CoA. The proposed mechanism proceeds through the formation of a resonance-stabilized carbanion intermediate.[3] An active site base on the enzyme abstracts a proton from the α-carbon of (2S)-methylmalonyl-CoA, leading to the formation of a planar enolate intermediate. Subsequent reprotonation of this intermediate on the opposite face of the α-carbon by an enzymatic acid catalyst results in the formation of this compound.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of methylmalonyl-CoA epimerase have been characterized in several organisms. A summary of these values is presented in Table 1 for comparative analysis.
| Organism | Km for (2R,S)-methylmalonyl-CoA (μM) | kcat (s-1) | Specific Activity (μmol/min/mg) | Reference |
| Pyrococcus horikoshii | 79 | 240 | - | [4] |
| Metallosphaera sedula | - | - | 218 | [5] |
| Propionibacterium shermanii | - | - | 606 | [6] |
Table 1: Kinetic Parameters of Methylmalonyl-CoA Epimerase from Various Organisms.
Metabolic Pathways
Methylmalonyl-CoA epimerase is a key component of the propionyl-CoA catabolism pathway, which is essential for the breakdown of several important metabolites.
Propionyl-CoA Catabolism
The catabolism of propionyl-CoA to succinyl-CoA involves three enzymatic steps, all of which occur within the mitochondrial matrix.[7]
Branched-Chain Amino Acid Degradation
The degradation of the branched-chain amino acids (BCAAs) valine and isoleucine generates propionyl-CoA, which then enters the catabolic pathway described above.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (2R)-Methylmalonyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and certain amino acids, including valine, isoleucine, threonine, and methionine.[1] It is formed from propionyl-CoA and subsequently converted to succinyl-CoA, which then enters the citric acid cycle.[1][2] Dysregulation of this pathway is associated with metabolic disorders such as methylmalonic acidemia, making the accurate quantification of this compound essential for disease diagnosis, monitoring, and the development of therapeutic interventions.[3] This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methylmalonyl-CoA in biological samples.
Principle of the Method
This method utilizes the high selectivity and sensitivity of LC-MS/MS for the determination of methylmalonyl-CoA. The procedure involves extraction of the analyte from the biological matrix, followed by chromatographic separation using reversed-phase liquid chromatography. The separated methylmalonyl-CoA is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard.
Metabolic Pathway of this compound
The metabolic conversion of propionyl-CoA to succinyl-CoA involves several enzymatic steps. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and specific amino acids, is first carboxylated to form D-methylmalonyl-CoA.[4] This is then epimerized to L-methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[4][5]
Caption: Metabolic pathway of this compound.
Experimental Protocols
1. Sample Preparation (from Tissue)
This protocol is adapted from methods described for the extraction of short-chain acyl-CoAs from tissue samples.[6][7][8]
-
Materials:
-
Tissue sample (e.g., liver, heart)
-
10% Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)
-
Internal Standard (IS) solution (e.g., ¹³C₃-malonyl-CoA or other appropriate labeled standard)
-
Methanol
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (Reversed-phase)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% TCA or SSA containing the internal standard.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of extraction buffer.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of the extraction buffer.
-
Elute the acyl-CoAs with an appropriate solvent mixture, such as 1:1 and 1:3 mixtures of 50 mM ammonium formate (pH 6.3) and methanol, followed by pure methanol.[9]
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[10]
-
2. LC-MS/MS Analysis
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is suitable for separation.[9]
-
Mobile Phase A: 25 mM ammonium formate in 98% water and 2% acetonitrile, pH 8.2.[9]
-
Mobile Phase B: 98% acetonitrile and 2% water, 5 mM ammonium formate.[9]
-
Flow Rate: 40 µL/min.[9]
-
Gradient:
-
0-0.3 min: 100% A
-
0.3-2.2 min: Linear gradient to 30% B
-
2.2-12 min: Linear gradient to 55% B
-
12-13 min: Linear gradient to 100% B
-
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for methylmalonyl-CoA and the internal standard need to be determined by direct infusion of standards. A specific fragment at m/z 317 has been noted for selective quantitation of methylmalonyl-CoA.[9]
-
Collision Energy and other MS parameters: Optimize based on the instrument used.
-
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Quantitative Data
The following tables summarize the quantitative performance of similar LC-MS/MS methods for the analysis of methylmalonyl-CoA and related short-chain acyl-CoAs.
Table 1: Method Performance for Methylmalonyl-CoA
| Parameter | Value | Reference |
| Intra-assay CV (%) | 5.1 - 8.7 | [12][13] |
| Inter-assay CV (%) | 5.9 - 13.6 | [12][13] |
| Concentration Range | 0.05 - 5 µmol/L | [12][13] |
Table 2: Performance of a Representative LC-MS/MS Method for Short-Chain Acyl-CoAs
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Acetyl-CoA | 1.09 - 2187 | 1.09 | [6] |
| Malonyl-CoA | 1.09 - 2193 | 1.09 | [6] |
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and analysis, along with the expected quantitative performance, offers a solid foundation for researchers in metabolic disease and drug development. This method can be a valuable tool for elucidating the role of this compound in various physiological and pathological states.
References
- 1. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pafmj.org [pafmj.org]
- 12. Determination of methylmalonyl coenzyme A by ultra high-performance liquid chromatography tandem mass spectrometry for measuring propionyl coenzyme A carboxylase activity in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Application Notes and Protocols for Enzymatic Assays of (2R)-Methylmalonyl-CoA Specific Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylmalonyl-CoA mutase (MCM) and methylmalonyl-CoA epimerase (MCE) are critical enzymes in the metabolic pathway responsible for the breakdown of odd-chain fatty acids and several amino acids, including valine, isoleucine, and threonine. Deficiencies in these enzymes can lead to serious metabolic disorders such as methylmalonic acidemia. Accurate and reliable enzymatic assays are crucial for diagnosing these conditions, for studying enzyme kinetics and inhibition, and for the development of therapeutic interventions.
These application notes provide detailed protocols for various methods to assay the activity of (2R)-methylmalonyl-CoA specific enzymes, catering to different laboratory capabilities and research needs. The protocols cover spectrophotometric, high-performance liquid chromatography (HPLC), and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) based methods.
Metabolic Pathway Context
Methylmalonyl-CoA mutase and epimerase are key players in the catabolism of propionyl-CoA, which is generated from the breakdown of various substrates. The pathway culminates in the conversion of propionyl-CoA to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.
Section 1: Methylmalonyl-CoA Mutase (MCM) Assays
Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12-dependent enzyme that catalyzes the isomerization of this compound to succinyl-CoA.
Protocol 1: Coupled Spectrophotometric Assay for MCM
This method offers a convenient and continuous assay by coupling the formation of succinyl-CoA to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1][2]
Principle: The assay follows a two-step enzymatic coupling reaction:
-
This compound → Succinyl-CoA (catalyzed by MCM)
-
Succinyl-CoA + Acetoacetate ⇌ Succinate + Acetoacetyl-CoA (catalyzed by Succinyl-CoA transferase)
-
Acetoacetyl-CoA + NADH + H⁺ → β-Hydroxybutyryl-CoA + NAD⁺ (catalyzed by β-Hydroxyacyl-CoA dehydrogenase)
The decrease in NADH concentration is directly proportional to the amount of succinyl-CoA produced by MCM.
Materials and Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Lithium acetoacetate (5 mM)
-
NADH (0.15 mM)
-
D/L-Methylmalonyl-CoA
-
Adenosylcobalamin (AdoCbl)
-
Succinyl-CoA transferase (from porcine heart)
-
β-Hydroxyacyl-CoA dehydrogenase (from porcine heart)
-
Sample containing Methylmalonyl-CoA Mutase (e.g., cell lysate, purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture (e.g., 1.0 mL final volume) containing 50 mM potassium phosphate buffer (pH 7.0), 5 mM lithium acetoacetate, and 0.15 mM NADH.
-
Add the sample containing MCM and an appropriate amount of AdoCbl.
-
Add 0.1 units of succinyl-CoA transferase and 1.5 units of β-hydroxyacyl-CoA dehydrogenase.[2]
-
Start the reaction by adding D/L-methylmalonyl-CoA.
-
Incubate the reaction mixture at 30°C for 20 minutes.[2]
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the MCM activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Data Presentation:
| Parameter | Value | Reference |
| Specific MCM activity in rat liver homogenate | 105.9 ± 10.7 nmol/h/mg of protein | [2] |
Protocol 2: UPLC-MS/MS Based Assay for MCM
This method provides high precision and sensitivity by directly quantifying the product, succinyl-CoA, using ultra-high-performance liquid chromatography-tandem mass spectrometry.[3][4][5] This is particularly useful for clinical diagnostics and detailed kinetic studies.
Principle: The enzymatic reaction is carried out, and then stopped. The reaction mixture is then analyzed by UPLC-MS/MS to separate and quantify the amount of succinyl-CoA produced.
Materials and Reagents:
-
This compound
-
Sample containing MCM (e.g., peripheral lymphocytes)
-
Reaction buffer
-
Quenching solution (e.g., acid)
-
UPLC-MS/MS system
Procedure:
-
Prepare the reaction mixture containing the sample, this compound, and appropriate buffer.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant for UPLC-MS/MS analysis.
-
Inject the sample into the UPLC-MS/MS system for the quantification of succinyl-CoA.
Data Presentation:
| Parameter | Value | Reference |
| Intra-assay Coefficient of Variation (CV) | < 5.2% | [3][4] |
| Inter-assay Coefficient of Variation (CV) | < 8.7% | [3][4] |
| MCM activities in healthy individuals | Significantly higher than in patients with methylmalonic acidemia | [3][4] |
Section 2: Methylmalonyl-CoA Epimerase (MCE) Assay
Methylmalonyl-CoA epimerase (EC 5.1.99.1) catalyzes the reversible conversion between (S)-methylmalonyl-CoA and this compound.
Protocol 3: Coupled HPLC-Based Assay for MCE
This assay measures MCE activity by coupling the reaction to the MCM-catalyzed conversion of the newly formed this compound to succinyl-CoA. The activity is determined by measuring the disappearance of the substrate, (2S)-methylmalonyl-CoA, using HPLC.[6][7]
Principle:
-
(2S)-Methylmalonyl-CoA ⇌ this compound (catalyzed by MCE)
-
This compound → Succinyl-CoA (catalyzed by MCM, which is specific for the 2R isomer)
The rate of disappearance of methylmalonyl-CoA is proportional to the MCE activity.
Materials and Reagents:
-
(2S)-Methylmalonyl-CoA
-
Purified Methylmalonyl-CoA Mutase (MCM)
-
Sample containing Methylmalonyl-CoA Epimerase (MCE)
-
Reaction buffer
-
Quenching solution
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a reaction mixture containing the MCE sample, (2S)-methylmalonyl-CoA, and an excess of MCM in a suitable buffer.
-
Incubate the reaction at a controlled temperature.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding acid).
-
Analyze the samples by HPLC to quantify the amount of remaining methylmalonyl-CoA.
-
Calculate the MCE activity from the rate of methylmalonyl-CoA disappearance.
Data Presentation:
| Parameter | Value | Reference |
| Purified MCE specific activity (from Propionibacterium shermanii) | 10.1 µkat/mg | [8] |
| Effect of Divalent Cations on MCE activity | Increased by Co²⁺, and to a lesser extent by Ni²⁺, Mn²⁺, and Zn²⁺ | [8] |
Summary of Quantitative Data
| Enzyme | Assay Type | Key Parameter | Value | Sample Type | Reference |
| MCM | Spectrophotometric | Specific Activity | 105.9 ± 10.7 nmol/h/mg protein | Rat liver homogenate | [2] |
| MCM | UPLC-MS/MS | Intra-assay CV | < 5.2% | Human peripheral lymphocytes | [3][4] |
| MCM | UPLC-MS/MS | Inter-assay CV | < 8.7% | Human peripheral lymphocytes | [3][4] |
| MCE | Coupled HPLC | Specific Activity | 10.1 µkat/mg | Purified from P. shermanii | [8] |
References
- 1. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 4. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 5. File:Propionate pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 6. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: High-Yield In Vitro Synthesis and Purification of (2R)-Methylmalonyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-Methylmalonyl-CoA is a crucial intermediate in various metabolic pathways and serves as a key building block in the biosynthesis of polyketides, a class of natural products with significant therapeutic potential. Unlike its (2S)-epimer, which is an intermediate in the catabolism of odd-chain fatty acids and certain amino acids, this compound is specifically utilized by certain polyketide synthases (PKSs).[1] The stereospecific synthesis of this compound is challenging. This application note provides a detailed protocol for a reliable chemo-enzymatic synthesis and purification of this compound, yielding a high-purity product suitable for various research applications.
Synthesis Strategy
The presented method utilizes the enzyme methylmalonyl-CoA ligase (MatB) from Rhizobium trifolii, which demonstrates a strong preference for producing the (2R)-stereoisomer of methylmalonyl-CoA from methylmalonic acid and Coenzyme A (CoA) in an ATP-dependent reaction.[2] This enzymatic approach is favored over chemical synthesis, which typically produces a racemic mixture and requires subsequent challenging chiral separation steps.[2][3] The MatB-catalyzed reaction offers high yield and stereoselectivity, making it an efficient and reliable method for laboratory-scale production.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using MatB
This protocol is adapted from a method described for the small-scale synthesis of CoA esters.[2]
Materials:
-
Coenzyme A (CoA) hydrate
-
Methylmalonic acid
-
Adenosine 5'-triphosphate (ATP), disodium salt
-
Magnesium chloride (MgCl₂)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Recombinant MatB enzyme (expressed and purified separately)
-
Formic acid (50%)
-
Nuclease-free water
Procedure:
-
Prepare Reaction Buffer: Prepare a 200 mM NH₄HCO₃ buffer containing 15 mM MgCl₂. Adjust the pH to 6.8.
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following reagents to the specified final concentrations. A typical reaction volume is 1.3 mL.
-
Coenzyme A: 5 mg (final concentration ~4.9 mM)
-
Methylmalonic acid: 3.8 mg (final concentration ~24.6 mM, 4 equivalents)
-
ATP: 17.6 mg (final concentration ~24.6 mM, 4 equivalents)
-
-
Dissolve Reagents: Dissolve the reagents completely in 1.3 mL of the prepared reaction buffer.
-
Initiate Reaction: Add the purified MatB enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically but can start in the range of 50-100 µg.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature (approx. 25°C).
-
Quench Reaction: Stop the reaction by adding 20 µL of 50% formic acid. This will lower the pH and precipitate the enzyme.
-
Remove Precipitated Enzyme: Centrifuge the mixture at high speed (e.g., 17,000 x g) for 10 minutes to pellet the precipitated protein.
-
Collect Supernatant: Carefully collect the supernatant, which contains the synthesized this compound. The product is now ready for purification or direct analysis.
Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
Equipment and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Sample from Protocol 1 (supernatant)
Procedure:
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Sample Injection: Inject the supernatant from the synthesis reaction onto the column.
-
Elution Gradient: Elute the compounds using a linear gradient. A suggested gradient is as follows:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-45 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak. The retention time will need to be determined using a standard if available, but it will be distinct from CoA and ATP.
-
Post-Purification: The collected fractions can be lyophilized to obtain the purified product as a solid.
Data Presentation
Table 1: Comparison of Synthesis Methods for Methylmalonyl-CoA
| Synthesis Method | Precursors | Stereoselectivity | Reported Yield | Purity | Reference |
| Enzymatic (MatB) | Methylmalonic acid, CoA, ATP | Preferentially (2R)-isomer | 92% | High (post-HPLC) | [2] |
| Chemical Synthesis | Methylmalonic acid, Coenzyme A | Racemic (2R/2S) mixture | ~80% | Requires chiral separation | [3] |
Table 2: Typical HPLC Parameters for Purification and Analysis
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | 50 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 20-100 µL |
Visualizations
Enzymatic Reaction Pathway
The chemo-enzymatic synthesis of this compound is catalyzed by the MatB enzyme, which ligates methylmalonic acid to Coenzyme A in an ATP-dependent manner.
Caption: Enzymatic ligation of methylmalonic acid and CoA by MatB.
Experimental Workflow
The overall process involves the initial enzymatic synthesis followed by quenching, clarification, and purification using HPLC to isolate the final high-purity product.
Caption: Workflow for this compound synthesis and purification.
References
- 1. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying this compound and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (2R)-Methylmalonyl-CoA in Reconstituted Polyketide Synthase Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketide synthases (PKSs) are remarkable enzymatic assembly lines that produce a vast array of structurally complex and medicinally important natural products. The diversity of these molecules is largely dictated by the choice of building blocks, known as extender units, incorporated into the growing polyketide chain. For decades, it was a central tenet of polyketide biosynthesis that modular Type I PKSs exclusively utilize the (2S) stereoisomer of methylmalonyl-CoA as the extender unit for propionate incorporation. However, recent discoveries have challenged this dogma, revealing that nature also employs (2R)-methylmalonyl-CoA, thereby expanding the toolbox for engineered polyketide biosynthesis and the generation of novel bioactive compounds.
These notes provide detailed protocols and data for the application of this compound in reconstituted PKS systems. A key focus is the bifunctional acyltransferase/decarboxylase LnmK, an enzyme that has been shown to specifically recognize and utilize this compound.[1] Understanding and harnessing such enzymes opens new avenues for synthetic biology and drug discovery.
Significance in Polyketide Engineering
The ability to incorporate both (2R)- and (2S)-methylmalonyl-CoA into polyketide backbones is a significant advancement for several reasons:
-
Increased Structural Diversity: Access to a new stereocenter at the point of incorporation allows for the creation of novel polyketide scaffolds with potentially altered or improved biological activities.
-
Overcoming Biosynthetic Hurdles: In some heterologous hosts, the production of (2S)-methylmalonyl-CoA can be a metabolic bottleneck.[2][3] Systems that can utilize the (2R) isomer may bypass these limitations.
-
Enhanced Understanding of PKS Mechanisms: Studying enzymes that use this compound provides deeper insights into the catalytic mechanisms and substrate specificity of PKS domains, particularly acyltransferases (ATs).[1][4]
Data Presentation
Table 1: Substrate Specificity of Acyltransferases for Methylmalonyl-CoA Isomers
| Enzyme/Domain | Source Organism/System | Preferred Substrate | Other Accepted Substrates | Reference |
| LnmK | Leinamycin Biosynthesis | This compound | (2S)-Methylmalonyl-CoA (lower activity) | [1] |
| DEBS AT Domains | Saccharopolyspora erythraea | (2S)-Methylmalonyl-CoA | None | [1][4][5] |
| EcPKS1 | Elysia chlorotica | Methylmalonyl-CoA (stereochemistry not specified) | Malonyl-CoA, Acetyl-CoA, Propionyl-CoA (not utilized) | [6] |
Signaling Pathways and Biosynthetic Logic
The biosynthesis of methylmalonyl-CoA extender units is a critical control point in polyketide production. The interconversion between the (2R) and (2S) forms is governed by a specific epimerase, which is essential in metabolic pathways that produce the (2R) isomer as an intermediate.
Caption: Biosynthetic pathway from succinyl-CoA to (2S)-methylmalonyl-CoA.
Experimental Protocols
Protocol 1: In Vitro Reconstitution of a PKS Reaction with LnmK and this compound
This protocol describes a typical in vitro assay to demonstrate the activity of the LnmK enzyme with its preferred substrate, this compound, leading to the formation of propionyl-S-ACP.
Materials:
-
Purified LnmK enzyme
-
Purified cognate acyl carrier protein (ACP), e.g., LnmL
-
This compound
-
(2S)-Methylmalonyl-CoA (for comparison)
-
(2RS)-Methylmalonyl-CoA (commercially available racemic mixture)
-
Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2
-
Quenching solution: e.g., 10% (v/v) formic acid
-
Analytical equipment: HPLC or LC-MS
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the reaction buffer and the ACP (e.g., LnmL) to a final concentration of 50 µM.
-
Enzyme Addition: Add purified LnmK to a final concentration of 10 µM.
-
Initiation of Reaction: Initiate the reaction by adding the methylmalonyl-CoA substrate (final concentration of 1 mM). Use (2R)-, (2S)-, or (2RS)-methylmalonyl-CoA in separate reactions for specificity analysis.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution.
-
Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC or LC-MS to detect the formation of propionyl-CoA (resulting from the hydrolysis of propionyl-S-ACP) or directly analyze the acylated ACP.[1]
References
- 1. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying this compound and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes: Protocols for Measuring Cellular (2R)-Methylmalonyl-CoA Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and several amino acids, including valine, isoleucine, threonine, and methionine. It is situated at a key metabolic junction, where it is converted into the Krebs cycle intermediate, succinyl-CoA, by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MMUT). Dysregulation of this pathway leads to the accumulation of methylmalonyl-CoA and its hydrolyzed product, methylmalonic acid, causing the severe genetic disorder methylmalonic acidemia (MMA).[1][2] Accurate quantification of cellular this compound is therefore essential for studying metabolic diseases, understanding cellular energy balance, and developing therapeutic interventions.
This document provides detailed protocols for the quantification of this compound in cellular samples, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. An alternative enzymatic approach is also described.
Metabolic Pathway of this compound
Propionyl-CoA, derived from various catabolic pathways, is converted to succinyl-CoA in a three-step process. This pathway is crucial for funneling carbon skeletons into the central energy metabolism.[3]
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is converted to its stereoisomer, this compound (also referred to as L-methylmalonyl-CoA), by methylmalonyl-CoA epimerase (MCEE).[2]
-
Isomerization: this compound is rearranged to form succinyl-CoA by methylmalonyl-CoA mutase (MMUT), a reaction that requires 5'-deoxyadenosylcobalamin (a form of vitamin B12) as a cofactor.[3]
Experimental Protocols
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive, specific, and robust method for quantifying low-abundance metabolites like acyl-CoAs from complex biological matrices.[4][5] The protocol involves cell lysis, extraction of metabolites, chromatographic separation, and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
A. Materials and Reagents
-
Cells of interest (e.g., cultured fibroblasts, hepatocytes)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
LC-MS grade Methanol, chilled to -80°C
-
Extraction Buffer: 5% (w/v) Sulfosalicylic Acid (SSA) in water, ice-cold
-
Internal Standard (IS): A suitable non-endogenous acyl-CoA, such as Pentadecanoyl-CoA (C15:0-CoA), or a stable-isotope-labeled standard like [¹³C₃]-Malonyl-CoA.
-
This compound standard (for calibration curve)
-
LC-MS grade Water and Acetonitrile
-
LC-MS grade Ammonium Formate or Triethylamine (for mobile phase)
B. Sample Preparation and Extraction
-
Cell Culture: Grow cells to the desired confluency or state. For adherent cells, use a 6-well or 10-cm dish format (a minimum of 1-5 million cells is recommended).
-
Metabolism Quenching: Aspirate the culture medium. Immediately wash the cells twice with 5 mL of ice-cold PBS to remove extracellular metabolites.
-
Harvesting: Add 1 mL of ice-cold, -80°C methanol to the plate to quench metabolic activity and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Lysis and Extraction: Add 500 µL of ice-cold Extraction Buffer (5% SSA) to the cell suspension. Add the internal standard at a known concentration at this stage. Vortex vigorously for 1 minute.
-
Freeze-Thaw Cycles: Subject the samples to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Protein Precipitation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube. For improved stability, use glass or low-retention vials for storage and analysis, as acyl-CoAs can adhere to plastic surfaces.[6]
-
Storage: Samples can be analyzed immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.
C. LC-MS/MS Analysis
-
Chromatography:
-
LC System: A UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 25 mM ammonium formate, pH 8.2.
-
Mobile Phase B: 98% Acetonitrile / 2% Water with 5 mM ammonium formate.
-
Gradient: A typical gradient runs from 100% A to 55% B over 12 minutes, followed by a wash and re-equilibration step. The gradient must be optimized to resolve methylmalonyl-CoA from its isomers, such as succinyl-CoA.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. These must be determined empirically by infusing pure standards.
-
Example Transition for a generic Acyl-CoA: The precursor ion [M+H]⁺ often fragments to a common product ion corresponding to the phosphopantetheine moiety.
-
-
Instrument Settings: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum signal intensity.
-
D. Quantification
-
Generate a standard curve by spiking known concentrations of this compound standard (e.g., from 1 nM to 1 µM) and a fixed concentration of the internal standard into the extraction buffer.
-
Process the standards in the same manner as the samples.
-
Calculate the peak area ratio of the analyte to the internal standard for both the samples and the standards.
-
Plot the peak area ratio against the concentration for the standards to generate a linear regression curve.
-
Determine the concentration of this compound in the samples using the regression equation. Normalize the final concentration to cell number or total protein content.
Method 2: Coupled Enzymatic Assay
This method offers an alternative to LC-MS/MS and relies on the specific conversion of this compound to a detectable product. The assay measures the formation of succinyl-CoA, which is then quantified by HPLC or a further coupled enzymatic reaction. This approach is best suited for measuring enzyme activity but can be adapted to quantify the substrate if the enzyme is used in excess.
-
Sample Preparation: Prepare cell extracts as described in the LC-MS/MS protocol (steps B.1-B.7), but use a neutral pH buffer (e.g., 50 mM potassium phosphate, pH 7.0) for the final resuspension instead of an acidic extraction buffer to ensure enzyme activity.
-
Reaction Mixture: In a microplate well or microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
Cell Extract (containing unknown amount of this compound)
-
5 µM Adenosylcobalamin (AdoCbl)
-
Excess Methylmalonyl-CoA Mutase (MMUT) enzyme (amount to be optimized to ensure complete conversion of substrate within a defined time).
-
-
Reaction: Incubate the mixture at 37°C for a set time (e.g., 30 minutes) to allow for the complete conversion of this compound to succinyl-CoA.
-
Reaction Quenching: Stop the reaction by adding a small volume of acid (e.g., perchloric acid or formic acid). Centrifuge to pellet the denatured enzyme.
-
Quantification of Succinyl-CoA:
-
Using HPLC-UV: Analyze the supernatant from the quenched reaction using reversed-phase HPLC. Separate succinyl-CoA from remaining substrates and other components. Quantify the succinyl-CoA peak at ~254 nm against a standard curve of known succinyl-CoA concentrations.[7]
-
Using a Secondary Coupled Reaction: The produced succinyl-CoA can be used as a substrate in a subsequent reaction that leads to a change in NADH absorbance at 340 nm. This adds complexity but avoids the need for HPLC.
-
Data Presentation
Direct measurements of absolute concentrations of this compound in healthy mammalian cells are not widely reported in the literature, reflecting its nature as a low-abundance, transient metabolic intermediate. In diseases like methylmalonic acidemia, levels are known to accumulate significantly.[1] The table below provides reference concentrations for related and more abundant short-chain acyl-CoAs in various mammalian cell lines to offer a metabolic context.
| Acyl-CoA Species | Cell Type/Tissue | Concentration Range | Method | Reference |
| Acetyl-CoA | K562 (Human) | ~100-200 pmol/10⁶ cells | LC-MS/MS | [8] |
| Acetyl-CoA | Mouse Liver | ~15-60 nmol/g tissue | LC-MS/MS | [5] |
| Succinyl-CoA | K562 (Human) | ~5-15 pmol/10⁶ cells | LC-MS/MS | [8] |
| Malonyl-CoA | Mouse Liver | ~1-5 nmol/g tissue | LC-MS/MS | [5] |
| Propionyl-CoA | K562 (Human) | ~0.5-2 pmol/10⁶ cells | LC-MS/MS | [8] |
| Methylmalonyl-CoA | Bovine Liver (Assay) | LLOQ: 15.33 µM | HPLC-UV | [9] |
LLOQ: Lower Limit of Quantification. This value represents the lowest concentration that can be reliably measured by the specified analytical method, not a cellular concentration.
References
- 1. New insights into the pathophysiology of methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Distinguishing (2R)- and (2S)-Methylmalonyl-CoA: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Advanced Biochemical Analytics today released a comprehensive set of application notes and protocols detailing methods to distinguish between the two stereoisomers of methylmalonyl-CoA: (2R)-Methylmalonyl-CoA and (2S)-Methylmalonyl-CoA. This guidance is critical for researchers, scientists, and drug development professionals working in areas of inborn errors of metabolism, such as methylmalonic acidemia, and in the study of polyketide biosynthesis.
The ability to differentiate between these two epimers is fundamental to understanding the enzymatic pathways they are involved in. Propionyl-CoA is carboxylated to form (2S)-methylmalonyl-CoA, which is then converted to this compound by methylmalonyl-CoA epimerase. Subsequently, methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme, isomerizes this compound to succinyl-CoA, a key intermediate in the citric acid cycle.[1][2][3][4] Deficiencies in these enzymes lead to the accumulation of methylmalonic acid and other toxic metabolites.
These application notes provide detailed protocols for enzymatic assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) to accurately identify and quantify each epimer.
I. Enzymatic Methods
The stereospecificity of the enzymes methylmalonyl-CoA mutase and methylmalonyl-CoA epimerase provides a robust basis for distinguishing between the (2R) and (2S) epimers.
A. Methylmalonyl-CoA Mutase (MCM) Assay
This assay leverages the fact that MCM is strictly specific for the (2R)-epimer of methylmalonyl-CoA, converting it to succinyl-CoA.[5] The activity can be monitored by measuring the formation of succinyl-CoA or the disappearance of this compound.
Protocol 1: Spectrophotometric Coupled MCM Assay
This method provides a continuous assay for MCM activity by coupling the formation of succinyl-CoA to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[6]
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Lithium acetoacetate (5 mM)
-
NADH (0.15 mM)
-
(2R,S)-Methylmalonyl-CoA (racemic mixture)
-
Succinyl-CoA transferase
-
β-hydroxyacyl-CoA dehydrogenase
-
Adenosylcobalamin (AdoCbl), if assaying the apoenzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, lithium acetoacetate, and NADH.
-
Add the sample containing methylmalonyl-CoA mutase.
-
Add succinyl-CoA transferase and β-hydroxyacyl-CoA dehydrogenase.
-
Initiate the reaction by adding (2R,S)-methylmalonyl-CoA (and AdoCbl if required).
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of succinyl-CoA formation.
B. Methylmalonyl-CoA Epimerase (MCE) Assay
This assay is designed to measure the activity of MCE, which catalyzes the interconversion of (2S)- and this compound. The assay typically starts with the (2S)-epimer and measures its conversion to the (2R)-epimer through the action of MCM.[7][8]
Protocol 2: HPLC-Based MCE Assay
This endpoint assay quantifies the activity of MCE by measuring the disappearance of methylmalonyl-CoA via HPLC after its conversion to succinyl-CoA by MCM.[7][8]
Materials:
-
(2S)-Methylmalonyl-CoA
-
Methylmalonyl-CoA mutase (MCM)
-
Adenosylcobalamin (AdoCbl)
-
Buffer solution (e.g., potassium phosphate)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing buffer, (2S)-methylmalonyl-CoA, MCM, and AdoCbl.
-
Initiate the reaction by adding the sample containing methylmalonyl-CoA epimerase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the sample by HPLC to quantify the remaining methylmalonyl-CoA. The decrease in methylmalonyl-CoA concentration is indicative of MCE activity.
Biochemical Pathway for Enzymatic Assays
Caption: Enzymatic conversion of methylmalonyl-CoA epimers.
II. Chromatographic Methods
Chromatographic techniques are powerful tools for the separation and quantification of methylmalonyl-CoA epimers and related metabolites.
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used to separate succinyl-CoA from methylmalonyl-CoA, which is essential for the enzymatic assays described above.[9][10] While baseline separation of the (2R) and (2S) epimers of methylmalonyl-CoA by standard reverse-phase HPLC is challenging, this separation is crucial for monitoring the enzymatic reactions.
Protocol 3: HPLC Separation of Succinyl-CoA and Methylmalonyl-CoA
This protocol outlines a general method for the separation of succinyl-CoA and methylmalonyl-CoA using a C18 reverse-phase column.[9][11]
Materials:
-
HPLC system with a UV detector (254 or 260 nm)
-
C18 reverse-phase column
-
Mobile Phase A: Sodium phosphate buffer (e.g., 0.1 M, pH 7)
-
Mobile Phase B: Acetonitrile or methanol
-
Standards for succinyl-CoA and methylmalonyl-CoA
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample (quenched reaction mixture or standards).
-
Elute the compounds using a gradient of Mobile Phase B.
-
Detect the compounds by their absorbance at 254 or 260 nm.
-
Quantify the peaks by comparing their area to a standard curve.
Table 1: Representative HPLC Retention Times
| Compound | Retention Time (min) |
| Malonyl-CoA | 3.21 |
| Methylmalonyl-CoA | 7.26 |
| Succinyl-CoA | 11.87 |
| Acetyl-CoA | 14.83 |
| (Data adapted from representative chromatograms and may vary based on specific HPLC conditions)[10] |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of methylmalonic acid, the hydrolyzed product of methylmalonyl-CoA, in biological samples.[12][13] This technique requires derivatization of the analyte to increase its volatility.
Protocol 4: GC-MS Analysis of Methylmalonic Acid
This protocol describes the analysis of methylmalonic acid in plasma or urine using GC-MS with stable isotope dilution for quantification.[12][14]
Materials:
-
Biological sample (plasma or urine)
-
Internal standard (e.g., deuterated methylmalonic acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatization agent (e.g., BSTFA, MSTFA)
-
GC-MS system
Procedure:
-
Add the internal standard to the biological sample.
-
Perform a liquid-liquid extraction to isolate the organic acids.
-
Evaporate the solvent and dry the residue.
-
Derivatize the sample to form a volatile trimethylsilyl derivative.[12]
-
Inject the derivatized sample into the GC-MS.
-
Separate the components on the GC column and detect the characteristic ions by the mass spectrometer.
-
Quantify methylmalonic acid based on the ratio of the analyte to the internal standard.
GC-MS Workflow
References
- 1. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 5. On the mechanism of action of methylmalonyl-CoA mutase. Change of the steric course on isotope substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. art.torvergata.it [art.torvergata.it]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. vitas.no [vitas.no]
Application of (2R)-Methylmalonyl-CoA in Metabolic Engineering: Application Notes and Protocols
(2R)-Methylmalonyl-CoA is a key metabolite in the biosynthesis of numerous valuable natural products, particularly complex polyketides with significant therapeutic applications. Its strategic use in metabolic engineering enables the production of these compounds in heterologous hosts like Escherichia coli, which do not naturally synthesize the required building blocks. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in metabolic engineering.
Introduction
Complex polyketides, such as the antibiotic erythromycin, are synthesized by large multienzyme complexes called polyketide synthases (PKSs). These enzymes utilize short-chain acyl-CoA molecules as building blocks, with (2S)-methylmalonyl-CoA being one of the most common "extender" units. A significant hurdle in the heterologous production of these polyketides in hosts like E. coli is the absence of a native pathway to produce (2S)-methylmalonyl-CoA[1][2].
Metabolic engineering provides a solution by introducing a biosynthetic pathway that converts a central metabolite, succinyl-CoA, into (2S)-methylmalonyl-CoA. This pathway proceeds through this compound as a key intermediate. The two-step enzymatic conversion involves:
-
Methylmalonyl-CoA mutase , which isomerizes succinyl-CoA to this compound. This enzyme is coenzyme B12-dependent.
-
Methylmalonyl-CoA epimerase , which converts this compound to the PKS-utilizable (2S)-methylmalonyl-CoA.
This engineered pathway has been successfully implemented to produce complex polyketides like 6-deoxyerythronolide B (6-dEB), the macrocyclic core of erythromycin, in E. coli[1][3][4][5][6].
Furthermore, recent discoveries have shown that some PKSs can directly utilize this compound, expanding its role beyond that of just an intermediate[7]. The bifunctional acyltransferase/decarboxylase LnmK, for instance, has been shown to specify this compound for polyketide biosynthesis[7]. This opens up new avenues for combinatorial biosynthesis and synthetic biology.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the production of 6-dEB in engineered E. coli strains utilizing different metabolic pathways for methylmalonyl-CoA supply.
Table 1: Comparison of 6-dEB Titers with Different Methylmalonyl-CoA Supply Pathways
| Host Strain | Methylmalonyl-CoA Pathway | Precursor(s) Fed | 6-dEB Titer (mg/L) | Reference |
| E. coli BAP1 | P. shermanii mutase & S. coelicolor epimerase | Propionate, Hydroxocobalamin, Succinate, Glutamate | ~1 | [5] |
| E. coli | S. coelicolor PCC | Propionate | 5-fold higher than mutase pathway | [3][6] |
| E. coli | P. shermanii mutase/epimerase | Propionate | - | [3][6] |
| E. coli BAP1 (ΔygfH) | S. coelicolor PCC | Propionate | 129 (shake flask) | [5] |
| E. coli BAP1 (ΔygfH) | S. coelicolor PCC | Propionate | 527 (bioreactor) | [5] |
PCC: Propionyl-CoA Carboxylase
Table 2: Intracellular Acyl-CoA Pool Composition in Engineered E. coli
| Host Strain Engineering | Pathway Expressed | Precursor(s) Fed | This compound (% of total CoA pool) | (2S)-Methylmalonyl-CoA (% of total CoA pool) | Reference |
| P. shermanii or E. coli mutase | Mutase only | Hydroxocobalamin | ~10 | Not reported | [1][2] |
| S. coelicolor PCC | PCC pathway | Propionate | Not reported | up to 30 | [3][6] |
| P. shermanii mutase/epimerase | Mutase/epimerase pathway | Propionate | Not reported | up to 30 | [3][6] |
| S. coelicolor MatB | Malonyl/methylmalonyl-CoA ligase | Methylmalonate | Not reported | up to 90 | [3][6] |
Experimental Protocols
Protocol 1: Construction of an E. coli Strain for 6-dEB Production via the Methylmalonyl-CoA Mutase-Epimerase Pathway
This protocol describes the genetic modification of E. coli to express the necessary enzymes for 6-dEB synthesis.
1. Gene Sources:
-
Methylmalonyl-CoA mutase (sbm): Amplified from E. coli BL21(DE3) genomic DNA[4].
-
Methylmalonyl-CoA epimerase (mce): A codon-optimized version of the Streptomyces coelicolor A3(2) gene is recommended for expression in E. coli[4].
-
6-Deoxyerythronolide B Synthase (DEBS): Genes encoding DEBS1, DEBS2, and DEBS3 from Saccharopolyspora erythraea.
-
Phosphopantetheinyl transferase (sfp): From Bacillus subtilis to activate the DEBS enzymes.
2. Plasmid Construction:
-
Clone the mce and sbm genes into a suitable expression vector, such as pCDFDuet-1, to create a co-expression plasmid (e.g., pCDFDuet-mce-sbm)[4]. The genes should be placed under the control of an inducible promoter like T7.
-
The DEBS and sfp genes are typically housed on separate compatible plasmids.
3. Host Strain:
-
An E. coli B-strain derivative, such as BL21(DE3), is a suitable host due to its T7 expression system.
4. Transformation:
-
Transform the host strain with the plasmids containing the DEBS genes, the sfp gene, and the mutase-epimerase pathway genes.
5. Verification:
-
Confirm the presence of all plasmids by restriction digestion and sequencing.
Protocol 2: Fermentation for 6-dEB Production
This protocol outlines the culture conditions for producing 6-dEB in the engineered E. coli strain.
1. Media:
-
Use a rich medium such as LB or a defined medium for better control of cell growth and product formation.
-
Supplement the medium with the appropriate antibiotics to maintain the plasmids.
2. Inoculum Preparation:
-
Grow a seed culture overnight in the chosen medium with antibiotics.
3. Fermentation Conditions:
-
Inoculate the production culture with the overnight seed culture.
-
Grow the cells at 37°C with vigorous shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
After induction, reduce the temperature to 22-25°C.
4. Precursor Feeding:
-
Supplement the culture with propionate (e.g., 10 mM) to serve as the starter unit for 6-dEB synthesis[8].
-
Add hydroxocobalamin (a precursor of coenzyme B12) to a final concentration of 1-2 mg/L to ensure the activity of the methylmalonyl-CoA mutase[1][2].
-
If using the mutase-epimerase pathway to generate the extender units, also supplement with a carbon source that feeds into the TCA cycle, such as succinate or glutamate[4].
5. Harvest:
-
Continue the fermentation for 48-72 hours post-induction.
-
Harvest the cells and the supernatant for product analysis.
Protocol 3: Extraction and Quantification of 6-dEB
This protocol details the procedure for extracting and quantifying the produced 6-dEB.
1. Extraction:
-
Acidify the culture broth to pH 3 with HCl.
-
Extract the 6-dEB from the broth twice with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a suitable solvent, such as methanol, for analysis.
2. Quantification by LC-MS:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).
-
Detect the 6-dEB using mass spectrometry in positive ion mode, monitoring for its characteristic m/z.
-
Quantify the 6-dEB by comparing the peak area to a standard curve prepared with a purified 6-dEB standard.
Protocol 4: Analysis of Intracellular Acyl-CoA Pools by HPLC
This protocol describes the method for measuring the intracellular concentrations of this compound and other acyl-CoAs.
1. Sample Quenching and Extraction:
-
Rapidly quench the metabolism of a known amount of cells by mixing with a cold solution (e.g., 60% methanol at -20°C).
-
Pellet the cells by centrifugation at a low temperature.
-
Extract the acyl-CoAs from the cell pellet using a suitable extraction buffer (e.g., a mixture of isopropanol and phosphate buffer).
-
Clarify the extract by centrifugation.
2. HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like methanol or acetonitrile[9][10].
-
Detect the acyl-CoAs by their UV absorbance at 260 nm[9].
-
Identify and quantify the different acyl-CoA species by comparing their retention times and peak areas to those of authentic standards.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multi-factorial engineering of heterologous polyketide production in Escherichia coli reveals complex pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying this compound and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterologous Production of 6-Deoxyerythronolide B in Escherichia coli through the Wood Werkman Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Stable Isotope Labeling of (2R)-Methylmalonyl-CoA for Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions in biological systems. The use of stable isotope tracers, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking of atoms through metabolic pathways. (2R)-Methylmalonyl-CoA is a critical intermediate in the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine. Its metabolic fate, primarily its conversion to the Krebs cycle intermediate succinyl-CoA, is crucial for cellular energy homeostasis. Dysregulation of this pathway is implicated in various metabolic disorders, including methylmalonic acidemia.
These application notes provide a detailed protocol for the stable isotope labeling of this compound to enable robust metabolic flux analysis. By tracing the incorporation of ¹³C from labeled precursors, researchers can quantify the flux through the propionate-to-succinate pathway, offering valuable insights for basic research and the development of novel therapeutics.
Principle of the Method
The fundamental principle of this method is the introduction of a stable isotope-labeled precursor into a biological system (e.g., cell culture). As the cells metabolize the labeled substrate, the heavy isotopes are incorporated into downstream metabolites, including this compound. The mass isotopologue distribution (MID) of this compound and its downstream products is then measured by mass spectrometry. This data, when integrated into a metabolic model, allows for the calculation of the relative and absolute fluxes through the pathway of interest.
The stereospecificity of the enzymes involved in this pathway necessitates the chiral separation of (2R)- and (2S)-methylmalonyl-CoA to accurately determine the flux through the productive (2R) isomer pathway.
Key Applications
-
Drug Discovery and Development: Elucidate the mechanism of action of drugs targeting metabolic pathways.
-
Disease Modeling: Understand the metabolic reprogramming in diseases such as methylmalonic acidemia and cancer.
-
Bioprocess Optimization: Engineer microorganisms for the enhanced production of valuable chemicals derived from propionyl-CoA or succinyl-CoA.
-
Nutritional Science: Investigate the metabolic fate of dietary branched-chain amino acids and odd-chain fatty acids.
Data Presentation
The quantitative data from metabolic flux analysis experiments should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Methylmalonyl-CoA
| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Control | 95.2 ± 1.5 | 3.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| + [U-¹³C₃]Propionate | 10.3 ± 2.1 | 5.2 ± 0.8 | 15.5 ± 2.5 | 69.0 ± 4.2 |
| + Drug X | 25.1 ± 3.0 | 8.9 ± 1.1 | 28.3 ± 3.5 | 37.7 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Calculated Metabolic Fluxes
| Metabolic Flux | Control (nmol/mg protein/h) | + Drug X (nmol/mg protein/h) | Fold Change |
| Propionyl-CoA to Methylmalonyl-CoA | 5.8 ± 0.7 | 2.1 ± 0.3 | -2.76 |
| This compound to Succinyl-CoA | 5.5 ± 0.6 | 1.9 ± 0.2 | -2.89 |
| Anaplerotic Succinyl-CoA flux | 15.2 ± 1.8 | 10.8 ± 1.3 | -1.41 |
Fluxes are calculated using a metabolic model and the isotopic labeling data. Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound in Cell Culture
This protocol describes the labeling of cellular metabolites using stable isotope-labeled precursors.
Materials:
-
Cell line of interest (e.g., HepG2, fibroblasts)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Stable isotope-labeled precursor:
-
[U-¹³C₃]Propionate
-
[U-¹³C₅]Valine
-
[U-¹³C₆]Isoleucine
-
-
Culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium:
-
For labeling with [U-¹³C₃]Propionate: Prepare the culture medium with dFBS and supplement with the desired concentration of [U-¹³C₃]Propionate (e.g., 100 µM).
-
For labeling with ¹³C-amino acids: Prepare a custom medium lacking the natural amino acid and supplement with the corresponding ¹³C-labeled amino acid at a physiological concentration.
-
-
Initiation of Labeling:
-
Aspirate the complete medium from the culture plates.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration to approach isotopic steady-state. The optimal labeling time should be determined empirically for each cell line and experimental condition but typically ranges from 6 to 24 hours.
Protocol 2: Quenching and Extraction of Acyl-CoAs
This protocol details the rapid quenching of metabolism and extraction of acyl-CoAs from cultured cells.
Materials:
-
Ice-cold PBS
-
Cold (-80°C) extraction solvent: 80% Methanol in water
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Liquid nitrogen
Procedure:
-
Quenching:
-
Place the culture plates on a bed of ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
-
Extraction:
-
Immediately add the cold (-80°C) 80% methanol extraction solvent to the plate (e.g., 1 mL for a 10 cm plate).
-
Use a cell scraper to scrape the cells in the extraction solvent.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Flash-Freezing: Flash-freeze the lysate in liquid nitrogen to ensure complete cessation of enzymatic activity.
-
Storage: Store the samples at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines the analytical procedure for the quantification and isotopologue analysis of methylmalonyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), including chiral separation.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Chiral HPLC column (e.g., a cyclodextrin-based column)
-
Mobile Phase A: Aqueous solution with a suitable buffer (e.g., 10 mM ammonium acetate)
-
Mobile Phase B: Acetonitrile or methanol
-
This compound and (2S)-Methylmalonyl-CoA standards
-
¹³C-labeled internal standards (if available)
Procedure:
-
Sample Preparation:
-
Thaw the frozen metabolite extracts on ice.
-
Centrifuge the extracts at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume of a suitable solvent compatible with the LC mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the chiral HPLC column with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the column.
-
Develop a gradient elution method to achieve baseline separation of this compound, (2S)-Methylmalonyl-CoA, and its structural isomer succinyl-CoA. The separation of isomers is critical for accurate quantification.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis on a high-resolution instrument.
-
MRM Transitions: Define specific precursor-to-product ion transitions for both labeled and unlabeled methylmalonyl-CoA and succinyl-CoA. For example, a specific fragment at m/z 317 can be used for the selective quantitation of methylmalonyl-CoA to distinguish it from succinyl-CoA.[1]
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue of this compound.
-
Correct for the natural abundance of ¹³C.
-
Calculate the mass isotopologue distribution (MID).
-
Use the MID data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate fluxes.
-
Visualizations
Caption: Experimental workflow for stable isotope-based metabolic flux analysis of this compound.
References
Application Notes and Protocols for the Chemical and Enzymatic Synthesis of (2R)-Methylmalonyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Methylmalonyl-Coenzyme A ((2R)-MM-CoA) is a critical intermediate in various metabolic pathways and serves as a key building block in the biosynthesis of many important natural products, particularly polyketides with significant therapeutic potential. The stereochemistry at the C2 position of the methylmalonyl moiety is crucial for its recognition and utilization by specific enzymes, such as certain polyketide synthases (PKS). Consequently, access to enantiomerically pure (2R)-MM-CoA and its derivatives is essential for research in metabolic engineering, synthetic biology, and drug discovery.
These application notes provide detailed protocols for both the chemical and enzymatic synthesis of (2R)-methylmalonyl-CoA derivatives, offering researchers a comprehensive guide to producing this vital molecule. The notes cover a chemical method for synthesizing a racemic mixture of methylmalonyl-CoA, strategies for potential chiral resolution, and more specific and efficient enzymatic methods for the direct synthesis of the desired (2R) enantiomer.
Data Presentation
Table 1: Comparison of Synthesis Methods for Methylmalonyl-CoA
| Synthesis Method | Starting Materials | Key Reagents/Enzymes | Product | Purity/Stereoselectivity | Reported Yield | Reference |
| Chemical Synthesis | Methylmalonic acid, Coenzyme A | Dicyclohexylcarbodiimide (DCC), Thiophenol | (2R/S)-Methylmalonyl-CoA | Racemic mixture | ~80% (overall) | [1] |
| Enzymatic Synthesis 1 | Methylmalonic acid, Coenzyme A, ATP | Methylmalonyl-CoA ligase (MatB) | This compound | Preferentially (2R) | 92% | [2] |
| Enzymatic Synthesis 2 | Succinyl-CoA | Methylmalonyl-CoA Mutase (MUT) | This compound | Stereospecific | Not explicitly stated | [3] |
| Enzymatic Synthesis 3 | (2RS)-Methylmalonyl-CoA | LnmK (AT/DC) | Propionyl-CoA (from (2R)-MM-CoA) | Specific for (2R) | ~50% conversion (of racemic) | [1] |
Experimental Protocols
Protocol 1: Chemical Synthesis of (2R/S)-Methylmalonyl-CoA
This protocol describes a two-step chemical synthesis to produce a racemic mixture of methylmalonyl-CoA.[1] A subsequent chiral resolution step (see Protocol 2) would be required to isolate the (2R) enantiomer.
Step 1: Synthesis of Methylmalonic Acid Thiophenyl Ester
-
Dissolve methylmalonic acid in a suitable anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add a stoichiometric equivalent of thiophenol.
-
Add dicyclohexylcarbodiimide (DCC) as a condensing agent and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Purify the thiophenyl ester of methylmalonic acid from the filtrate using column chromatography.
Step 2: Transesterification with Coenzyme A
-
Dissolve the purified methylmalonic acid thiophenyl ester in a suitable buffer (e.g., sodium bicarbonate).
-
Add a solution of Coenzyme A (lithium salt) to the mixture.
-
Stir the reaction at room temperature and monitor the formation of methylmalonyl-CoA by HPLC.
-
The transesterification reaction should proceed to yield (2R/S)-methylmalonyl-CoA.
-
Purify the final product using preparative HPLC.
Protocol 2: Chiral Resolution of Racemic Methylmalonic Acid (General Strategy)
To obtain enantiomerically pure (2R)-methylmalonic acid for subsequent CoA ligation, a chiral resolution of the racemic acid can be performed. This is a generalized approach, and specific conditions may need optimization.
-
Formation of Diastereomeric Salts: React the racemic methylmalonic acid with an enantiomerically pure chiral base (e.g., brucine, strychnine, or a synthetic chiral amine) in a suitable solvent to form diastereomeric salts.
-
Fractional Crystallization: Separate the diastereomeric salts based on their differential solubility through fractional crystallization.
-
Liberation of the Enantiomer: Acidify the separated diastereomeric salt of the desired (2R) enantiomer to liberate the pure (2R)-methylmalonic acid.
-
Recovery of Chiral Auxiliary: The chiral base can be recovered from the mother liquor and the other diastereomeric salt.
Alternatively, chiral chromatography can be employed to separate the enantiomers of methylmalonic acid or its derivatives.
Protocol 3: Enzymatic Synthesis of this compound using MatB
This protocol utilizes the methylmalonyl-CoA ligase (MatB) from Rhizobium trifolii for the direct and stereoselective synthesis of this compound.[2]
Materials:
-
Coenzyme A (CoA)
-
Methylmalonic acid
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Ammonium bicarbonate buffer (e.g., 200 mM, pH 6.8)
-
Purified MatB enzyme
Procedure:
-
Prepare a reaction mixture containing CoA, methylmalonic acid, and ATP in ammonium bicarbonate buffer with MgCl₂.[2]
-
Initiate the reaction by adding the purified MatB enzyme.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 2 hours).[2]
-
Quench the reaction by adding a strong acid, such as formic acid.[2]
-
Centrifuge the mixture to pellet any precipitated protein.[2]
-
Analyze the supernatant for the formation of this compound using HPLC-UV-MS.[2]
Protocol 4: Enzymatic Synthesis of this compound from Succinyl-CoA
This method employs the enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the reversible isomerization of succinyl-CoA to this compound.[3] This reaction is a key step in the catabolism of odd-chain fatty acids and certain amino acids.[4]
Materials:
-
Succinyl-CoA
-
Adenosylcobalamin (Vitamin B₁₂) cofactor
-
Suitable buffer (e.g., phosphate buffer)
-
Purified Methylmalonyl-CoA Mutase (MUT)
Procedure:
-
Prepare a reaction mixture containing succinyl-CoA and adenosylcobalamin in the appropriate buffer.
-
Initiate the reaction by adding the purified MUT enzyme.
-
Incubate the reaction under optimized conditions (temperature, pH).
-
Monitor the formation of this compound using a suitable analytical method, such as HPLC or mass spectrometry.
Signaling Pathways and Experimental Workflows
Caption: Chemical synthesis of (2R/S)-methylmalonyl-CoA and a general strategy for chiral resolution.
Caption: Key enzymatic pathways for the synthesis and interconversion of this compound.
Caption: A generalized experimental workflow for the enzymatic synthesis and analysis of this compound.
References
Application Notes: High-Performance Liquid Chromatography (HPLC) Assay for Methylmalonyl-CoA Mutase
References
- 1. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purifying (2R)-Methylmalonyl-CoA
Welcome to the technical support center for the purification of (2R)-Methylmalonyl-CoA. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My final product shows two closely eluting peaks on my reverse-phase HPLC. What could be the cause?
Answer: The most probable cause is the presence of both the (2R) and (2S) epimers of methylmalonyl-CoA. The enzyme methylmalonyl-CoA epimerase can interconvert these two forms.[1][2][3] Depending on your synthesis method and sample handling, you may have a mixture of both epimers.
Troubleshooting Steps:
-
Enzymatic Confirmation: Use methylmalonyl-CoA mutase, which is specific for the (2R) isomer, to see if one of the peaks is converted to succinyl-CoA.[3] The peak that decreases in area corresponds to this compound.
-
Chiral Chromatography: For baseline separation and purification of the individual epimers, a chiral chromatography method is required. Standard C18 columns will likely not resolve the two epimers.
-
Optimize Synthesis: If your synthesis is not stereospecific, consider alternative methods or the inclusion of steps to favor the formation of the (2R) isomer.
Question 2: I am experiencing low yields of this compound after purification. What are the potential reasons?
Answer: Low yields can be attributed to several factors, including degradation of the target molecule, inefficient extraction, or losses during chromatographic steps. Acyl-CoA thioesters are known to be labile.
Troubleshooting Steps:
-
pH and Temperature Control: The stability of related acyl-CoAs, such as malonyl-CoA, is influenced by pH and temperature.[4] It is advisable to maintain a slightly acidic to neutral pH (around 6.0-7.0) and keep the sample on ice or at 4°C throughout the purification process.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Aliquot your sample into smaller volumes for storage.
-
Use of Reducing Agents: Thioesters can be susceptible to oxidation. While some protocols advise against agents like DTT which can promote hydrolysis, others use TCEP to prevent disulfide bond formation.[5] Careful evaluation of the necessity and choice of a reducing agent is recommended.
-
Extraction Efficiency: Ensure your extraction protocol is optimized for acyl-CoAs. Methods often involve quenching with acids like perchloric or sulfosalicylic acid, followed by solid-phase extraction or liquid-liquid extraction to remove contaminants.
Question 3: My purified this compound appears to be degrading upon storage. What are the optimal storage conditions?
Answer: Based on studies of the enzyme methylmalonyl-CoA epimerase, which uses this compound as a substrate, the enzyme itself is stable at -20°C and a pH of 8.5.[1] While this refers to the enzyme, it provides a starting point for considering the stability of its substrate. For the small molecule, storage at -80°C is generally recommended for long-term stability.
Recommended Storage Conditions:
-
Temperature: -80°C for long-term storage.
-
pH: A slightly acidic buffer (e.g., pH 6.0) is generally preferred for thioester stability.
-
Form: Store as a lyophilized powder or in a suitable buffer in small aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
What are the most common impurities found in this compound preparations?
Common impurities include:
-
The (2S)-methylmalonyl-CoA epimer.
-
Starting materials from synthesis, such as Coenzyme A and methylmalonic acid.
-
Degradation products resulting from hydrolysis of the thioester bond.
-
Related acyl-CoAs if the starting material is from a biological extract.
What analytical techniques are best suited for assessing the purity of this compound?
A combination of techniques is often necessary for complete characterization:
-
Reverse-Phase HPLC: Useful for quantifying total methylmalonyl-CoA and separating it from other non-chiral impurities. Detection is typically done by UV absorbance at 260 nm.
-
Chiral HPLC: Necessary for determining the enantiomeric purity by separating the (2R) and (2S) epimers.
-
LC-MS/MS: Provides mass confirmation of the compound and can be used for highly sensitive quantification.
What is the role of methylmalonyl-CoA epimerase in the context of purification?
Methylmalonyl-CoA epimerase catalyzes the interconversion between (2R)- and (2S)-methylmalonyl-CoA.[1][2][3] Its presence in biological extracts can lead to a mixture of epimers. Understanding its function is crucial for developing a purification strategy that can separate the desired (2R) epimer from its (2S) counterpart.
Experimental Protocols
Protocol 1: Synthesis of Methylmalonyl-CoA
This protocol is based on a rapid, high-yield synthesis method.[6]
Materials:
-
Methylmalonic acid
-
Thiophenol
-
Dicyclohexylcarbodiimide (DCC)
-
Coenzyme A (CoA)
-
Anhydrous dioxane
-
Potassium bicarbonate buffer (pH 8.0)
Methodology:
-
Preparation of Thiophenyl Ester:
-
Dissolve methylmalonic acid and thiophenol in anhydrous dioxane.
-
Add DCC as a condensing agent.
-
Stir the reaction at room temperature.
-
Monitor the reaction for the formation of the thiophenyl ester of methylmalonic acid.
-
-
Transesterification with Coenzyme A:
-
Dissolve the crude thiophenyl ester in a potassium bicarbonate buffer (pH 8.0).
-
Add Coenzyme A to the solution.
-
Incubate the mixture to allow for transesterification, yielding methylmalonyl-CoA.
-
The overall yield is reported to be around 80%.[6]
-
Protocol 2: HPLC Analysis of Methylmalonyl-CoA
This protocol is adapted from methods used for the analysis of related acyl-CoAs.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Solvent A: 100 mM sodium phosphate buffer, pH 7.0, with 100 mM acetic acid.[7]
-
Solvent B: 18% (v/v) methanol in Solvent A.[7]
-
Gradient: A linear gradient can be optimized to separate methylmalonyl-CoA from other components. A starting point could be a gradient from a low percentage of Solvent B to a higher percentage over 20-30 minutes.
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 260 nm.[7]
Sample Preparation:
-
Dilute the sample in a suitable buffer (e.g., the initial mobile phase conditions).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Retention Times of Coenzyme A and Related Thioesters
| Compound | Retention Time (minutes) |
| Malonyl-CoA | 3.21 |
| CoASH | 5.06 |
| Methylmalonyl-CoA | 7.26 |
| Succinyl-CoA | 11.87 |
| Acetyl-CoA | 14.83 |
Data adapted from a study on the separation of CoA compounds and may vary based on specific HPLC conditions.[8]
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Enzymatic interconversion of (2R)- and (2S)-Methylmalonyl-CoA.
References
- 1. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LnmK Bifunctional Acyltransferase/Decarboxylase Specifying this compound and Employing Substrate-assisted Catalysis for Polyketide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid method for the synthesis of methylmalonyl-coenzyme A and other CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of (2R)-Methylmalonyl-CoA in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of (2R)-Methylmalonyl-CoA in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter related to the stability of this compound.
Issue 1: Inconsistent or lower-than-expected results in enzymatic assays.
Potential Cause: Degradation of this compound in your stock or working solutions. The thioester bond is susceptible to hydrolysis, which can be accelerated by improper storage and handling.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Aqueous solutions of methylmalonyl-CoA are not recommended for storage for more than one day. For long-term storage, this compound should be stored as a solid at -20°C, where it is stable for at least four years.
-
Check pH of Buffers: The thioester bond is most stable in slightly acidic conditions (pH 4.0-6.8). Alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions significantly promote hydrolysis. Ensure your buffers are within the optimal pH range.
-
Control Temperature: Keep stock solutions and reaction mixtures on ice whenever possible. Elevated temperatures accelerate the rate of hydrolysis.
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound on the day of the experiment.
-
Assess Purity: If you suspect degradation, the purity of your this compound can be assessed by HPLC.
Caption: Troubleshooting workflow for inconsistent enzymatic assay results.
Issue 2: Unexpected peaks in chromatography analysis.
Potential Cause: Presence of degradation products. The primary non-enzymatic degradation of this compound occurs through the hydrolysis of the thioester bond.
Primary Degradation Products:
-
Methylmalonic Acid
-
Coenzyme A (CoA)
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use standards of methylmalonic acid and Coenzyme A to confirm the identity of the unexpected peaks in your chromatogram.
-
Review Sample Handling: Assess your sample preparation and handling procedures for factors that could promote hydrolysis (e.g., prolonged storage in aqueous solution, high pH, elevated temperature).
-
Optimize HPLC Method: Ensure your HPLC method is capable of resolving this compound from its potential degradation products. A reversed-phase C18 column with a gradient elution is commonly used.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: It is recommended to prepare stock solutions fresh for each experiment. If a stock solution must be made, dissolve the solid this compound in a slightly acidic buffer (pH 4.0-6.8) or in methanol. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. However, be aware that the stability in aqueous solutions is limited.
Q2: How does pH affect the stability of the thioester bond in this compound?
A2: The thioester bond is most stable in a slightly acidic environment (pH 4.0-6.8). Both alkaline and strongly acidic conditions accelerate the rate of hydrolysis.
Q3: What is the half-life of this compound in solution?
Q4: What are the primary degradation products of this compound in solution?
A4: The primary pathway for non-enzymatic degradation is the hydrolysis of the thioester bond, which results in the formation of methylmalonic acid and Coenzyme A.
Q5: Can I store aqueous solutions of this compound?
A5: It is strongly recommended to prepare aqueous solutions of this compound fresh on the day of use. A product information sheet for the sodium salt of methylmalonyl-CoA advises against storing aqueous solutions for more than one day.
Quantitative Data Summary
Due to the limited availability of specific quantitative stability data for this compound, the following table provides general stability information for acyl-CoA compounds based on available literature. This information can be used as a guideline for handling this compound.
| Parameter | Condition | Recommendation/Observation |
| Storage (Solid) | -20°C | Stable for ≥ 4 years |
| Storage (Aqueous Solution) | Room Temperature | Not recommended for more than one day |
| Optimal pH for Stability | 4.0 - 6.8 | Thioester bond is most stable |
| Conditions to Avoid | pH > 7.0 (Alkaline) | Promotes chemical hydrolysis |
| Conditions to Avoid | pH < 4.0 (Strongly Acidic) | Can lead to hydrolysis |
| Conditions to Avoid | Elevated Temperatures | Accelerates hydrolysis |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring this compound Degradation
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound and its potential degradation product, succinyl-CoA (in the context of enzymatic assays) or to monitor the decrease of the parent compound over time in stability studies.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 4.6
-
Mobile Phase B: 10% Mobile Phase A, 90% Methanol
-
This compound standard
-
Succinyl-CoA standard (for enzymatic assays)
Procedure:
-
Sample Preparation:
-
For stability studies, incubate the this compound solution under the desired conditions (e.g., different pH, temperature).
-
At specified time points, take an aliquot and stop the degradation by adding an acid (e.g., perchloric acid or trichloroacetic acid) to a final concentration of 1 M and placing the sample on ice.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the UV detection wavelength to 260 nm.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient. An example gradient is as follows:
Time (min) % Mobile Phase B 0 0 12 60 13 60 17 0 | 20 | 0 |
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and any degradation products by comparing their retention times with those of the standards.
-
Quantify the peak areas to determine the concentration of each compound over time.
-
Calculate the degradation rate and half-life of this compound under the tested conditions.
-
Caption: Workflow for HPLC-based stability analysis of this compound.
Signaling Pathways and Logical Relationships
Metabolic Fate of this compound
This compound is a key intermediate in the catabolism of several amino acids and odd-chain fatty acids. It is enzymatically converted to succinyl-CoA, which then enters the citric acid cycle.
Caption: Enzymatic conversion of this compound in metabolism.
Non-Enzymatic Degradation Pathway
The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond.
Caption: Non-enzymatic hydrolysis of this compound.
References
Technical Support Center: Analysis of Methylmalonyl-CoA Isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of methylmalonyl-CoA (MM-CoA) isomers.
Troubleshooting Guide
The analysis of methylmalonyl-CoA and its isomers, such as the structurally similar succinyl-CoA (Suc-CoA), presents several analytical challenges. This guide addresses common issues encountered during experimental workflows.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components on the column frit or stationary phase.[1] Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase.[1] Column Degradation: Loss of stationary phase or creation of voids, especially with mobile phase pH > 7.[1] Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.[1] | Column Flushing: Implement a robust column washing protocol after each analytical batch.[2] Sample Dilution: Dilute the sample in a solvent with a composition similar to or weaker than the initial mobile phase.[2] Guard Column: Use a guard column to protect the analytical column from contaminants.[2] Mobile Phase Optimization: Adjust the mobile phase pH or ionic strength to minimize secondary interactions. |
| Inconsistent Retention Times | Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or degradation.[3] Column Temperature Fluctuations: Inconsistent column oven temperature.[4] Pump Malfunction: Inaccurate or fluctuating flow rate from the HPLC/UHPLC pump.[3][4] Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections. | Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped.[2] Temperature Control: Ensure the column oven is functioning correctly and maintaining a stable temperature. System Maintenance: Regularly purge the pump and check for leaks.[4] Sufficient Equilibration: Increase the column equilibration time in the analytical method. |
| Low Signal Intensity or Poor Sensitivity | Analyte Degradation: Coenzyme A esters are susceptible to degradation.[5][6] Ion Suppression: Co-eluting matrix components interfering with the ionization of the target analyte in the mass spectrometer source.[4] Suboptimal MS Parameters: Incorrect source temperatures, gas flows, or fragmentation energies.[4] Sample Adsorption: Loss of analyte due to adsorption to plastic vials or tubing.[5] | Sample Handling: Keep samples on ice or at 4°C during preparation and analysis. Use stabilizing additives if necessary.[5] Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1] MS Optimization: Optimize mass spectrometer parameters using a pure standard of methylmalonyl-CoA. Use of Glass Vials: Utilize glass or low-adsorption vials for sample storage and analysis to minimize signal loss.[5] |
| Inability to Separate Methylmalonyl-CoA from Succinyl-CoA | Insufficient Chromatographic Resolution: The selected column and mobile phase are not adequate to separate these structural isomers.[7][8] Inappropriate Stationary Phase: The chosen column chemistry does not provide the necessary selectivity. | Mobile Phase Optimization: Adjusting the pH and buffer concentration of the mobile phase can improve separation.[7][9] Column Selection: Utilize a high-resolution reversed-phase C18 column.[7][10] Consider ion-pair chromatography to enhance separation.[11] Gradient Optimization: A shallow and slow gradient elution can improve the resolution of closely eluting peaks. |
| High Background Noise in Mass Spectrometry Data | Contaminated Mobile Phase: Impurities in solvents or additives.[12] Contaminated LC-MS System: Buildup of contaminants in the tubing, injector, or ion source.[3][12] Chemical Noise: Presence of non-ionized materials in the ion source.[12] | High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. System Cleaning: Regularly flush the LC system and clean the mass spectrometer's ion source.[12] Source Parameter Adjustment: Optimize ion source conditions, such as increasing gas temperatures or flow rates, to reduce chemical noise.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is the separation of methylmalonyl-CoA and succinyl-CoA so challenging?
A1: Methylmalonyl-CoA and succinyl-CoA are structural isomers, meaning they have the same molecular weight and elemental composition, which makes them indistinguishable by mass spectrometry alone.[8] Their similar chemical structures also result in very close retention times on standard reversed-phase chromatography columns, necessitating highly optimized separation methods.[7]
Q2: What are the best practices for sample preparation to ensure the stability of methylmalonyl-CoA?
A2: Due to the instability of coenzyme A esters, several precautions are necessary.[5][6] It is recommended to perform extractions on ice or at 4°C. The use of additives to improve stability has been reported.[5] To prevent analyte loss, glass sample vials are preferable to plastic ones as they reduce signal loss and improve sample stability.[5] For tissue samples, rapid freezing in liquid nitrogen and extraction with a cold deproteinizing agent like perchloric acid is a common practice.[13]
Q3: Can I distinguish between the (R) and (S) enantiomers of methylmalonyl-CoA using standard LC-MS?
A3: Standard reversed-phase LC-MS methods cannot separate enantiomers. To separate chiral isomers like (R)- and (S)-methylmalonyl-CoA, you need to employ chiral chromatography. This typically involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[14][15][16] Another approach is to use a chiral derivatizing agent to create diastereomers, which can then be separated by standard chromatography.[15]
Q4: What type of column is recommended for the analysis of methylmalonyl-CoA?
A4: A reversed-phase C18 column is the most commonly used stationary phase for the separation of acyl-CoA esters, including methylmalonyl-CoA.[7][10] High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) systems are typically employed to achieve the necessary resolution.[10][17]
Q5: What are the key considerations for developing a robust LC-MS/MS method for methylmalonyl-CoA quantification?
A5: A robust method requires careful optimization of several parameters. For liquid chromatography, the mobile phase composition, particularly pH and the use of ion-pairing reagents, is critical for achieving good separation from isomers like succinyl-CoA.[10][11] For mass spectrometry, it is essential to optimize the ion source parameters and identify specific fragmentation patterns for selected reaction monitoring (SRM) to ensure selectivity and sensitivity.[10]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Bacterial Cultures
This protocol is adapted from methodologies described for the extraction of coenzyme A esters from biological samples.[10]
-
Cell Harvesting: Centrifuge the bacterial culture at 14,000 x g for 10 minutes at 4°C.
-
Extraction: Resuspend the cell pellet in 1 mL of ice-cold 10 mM ammonium formate (pH 7.0).
-
Lysis: Subject the suspension to sonication or bead beating to lyse the cells, keeping the tubes on dry ice during breaks to prevent heating.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a clean glass vial.
-
Re-extraction: Repeat the extraction process on the pellet two more times with 0.5 mL of ice-cold 10 mM ammonium formate.
-
Pooling and Lyophilization: Combine the supernatants, freeze in liquid nitrogen, and lyophilize.
-
Reconstitution: Resuspend the dry sample in 200 µL of water and filter through a 0.22-µm cellulose acetate centrifuge filter before LC-MS analysis.
Protocol 2: Reversed-Phase HPLC Method for Acyl-CoA Separation
This protocol is a representative method based on common practices for separating short-chain acyl-CoA derivatives.[7][10]
-
Column: Gemini C18 column (150 x 2.0 mm, 3-µm pore size) or equivalent.[10]
-
Mobile Phase A: 10 mM ammonium formate, pH 8.1.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Column Temperature: 35°C.[10]
-
Injection Volume: 10 µL.[10]
-
Gradient:
-
0-2 min: 0% B
-
2-23 min: 0% to 23.5% B
-
23-26 min: 23.5% to 100% B
-
26-29 min: 100% B
-
29-32 min: 100% to 0% B
-
32-42 min: 0% B (re-equilibration)[10]
-
-
Detection: UV at 254 nm or mass spectrometry.[7]
Visualizations
Caption: Experimental workflow for the analysis of methylmalonyl-CoA.
Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.
References
- 1. agilent.com [agilent.com]
- 2. restek.com [restek.com]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes-MedSci.cn [medsci.cn]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Analysis of Methylmalonic Acid in Serum, Plasma, and Urine by LC-MS/MS. Method for Analyzing Isomers Without Chromatographic Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. mdpi.com [mdpi.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 17. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (2R)-Methylmalonyl-CoA Yield in Engineered Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of (2R)-Methylmalonyl-CoA in engineered metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for producing this compound in engineered hosts?
A1: There are two main pathways leveraged in metabolic engineering to produce this compound. The most common route starts from propionyl-CoA, which is carboxylated by propionyl-CoA carboxylase (PCC) to form (2S)-Methylmalonyl-CoA.[1] This can then be converted to this compound by a methylmalonyl-CoA epimerase. An alternative pathway involves the isomerization of succinyl-CoA, a TCA cycle intermediate, to this compound by the enzyme methylmalonyl-CoA mutase (MCM).[2][3][4] This enzyme is often dependent on a vitamin B12 cofactor (adenosylcobalamin).[5][6]
Q2: My engineered E. coli strain is showing low yields of this compound. What are the common bottlenecks?
A2: Low yields in E. coli can stem from several factors:
-
Insufficient Precursor Supply: The availability of propionyl-CoA or succinyl-CoA can be a major limiting factor.
-
Low Enzyme Activity: The heterologously expressed enzymes (e.g., propionyl-CoA carboxylase, methylmalonyl-CoA mutase) may have low specific activity or poor expression levels in E. coli.
-
Cofactor Limitation: Methylmalonyl-CoA mutase is often a B12-dependent enzyme. E. coli does not naturally synthesize vitamin B12, so it or a precursor like hydroxocobalamin must be supplemented in the media.[2][3]
-
Competing Native Pathways: Native E. coli enzymes can divert precursors or the product itself. For example, YgfG is a native methylmalonyl-CoA decarboxylase that can reduce your product yield.[7][8] YgfH, a propionyl-CoA:succinate CoA transferase, can also impact the propionyl-CoA pool.[8][9]
-
Lack of Epimerase: If your pathway produces (2S)-Methylmalonyl-CoA, a methylmalonyl-CoA epimerase is necessary to convert it to the (2R) form. E. coli does not have a well-characterized native epimerase for this function.[7]
Q3: How can I increase the precursor supply for my this compound pathway?
A3: To boost precursor availability, consider the following strategies:
-
For Propionyl-CoA:
-
Supplement the culture medium with propionate. This requires a functional propionyl-CoA synthetase (like PrpE in E. coli) to convert propionate to propionyl-CoA.[10]
-
Engineer pathways for propionyl-CoA synthesis from central metabolites.
-
-
For Succinyl-CoA:
-
Optimize fermentation conditions to enhance the flux through the TCA cycle.
-
Overexpress anaplerotic enzymes that replenish TCA cycle intermediates.
-
Supplement the medium with succinate.[9]
-
Q4: Are there any genetic modifications to the host strain that can improve yield?
A4: Yes, host strain modifications are critical. Deleting genes of competing pathways can significantly improve yields. For instance, in E. coli, deleting ygfG (methylmalonyl-CoA decarboxylase) can prevent the degradation of your product.[8] Deleting ygfH (propionyl-CoA:succinate CoA transferase) has also been shown to increase the production of polyketides derived from methylmalonyl-CoA, suggesting an improved precursor pool.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no product formation | Inactive Methylmalonyl-CoA Mutase (MCM) | Verify the expression and solubility of the MCM enzyme via SDS-PAGE and Western blot. If the enzyme is a B12-dependent mutase, supplement the media with hydroxocobalamin (a B12 precursor) as E. coli does not synthesize it.[2][3] |
| Low Propionyl-CoA Carboxylase (PCC) activity | Confirm the expression of both subunits of the PCC enzyme (e.g., PccA and PccB). Ensure the biotin cofactor is available, as PCC is a biotin-dependent enzyme.[1] | |
| Yield is lower than expected | Precursor limitation | Increase the concentration of supplemented precursors like propionate or succinate. Overexpress upstream pathway enzymes to increase the endogenous supply of precursors.[9][10] |
| Product degradation or diversion | Knock out competing native pathways. In E. coli, consider deleting ygfG to prevent methylmalonyl-CoA decarboxylation.[7][8] | |
| Inconsistent results between experiments | Plasmid instability or gene expression variability | Consider chromosomal integration of your pathway genes for more stable expression.[10][11] Optimize inducer concentrations and induction time. |
| Toxicity of intermediates | Accumulation of intermediates like propionyl-CoA can be toxic and inhibit growth.[12] Monitor cell growth and consider using inducible promoters to control the timing of pathway activation. |
Quantitative Data on Yield Improvement Strategies
The following table summarizes the impact of various genetic modifications on the production of polyketides, which require methylmalonyl-CoA as a precursor. This data can serve as a benchmark for expected improvements.
| Host Strain | Modification | Product | Titer Improvement | Reference |
| E. coli | Deletion of ygfH | 6-deoxyerythronolide B (6dEB) | 65 mg/L to 129 mg/L (in shake flasks) | [8] |
| E. coli | Deletion of ygfH | 6-deoxyerythronolide B (6dEB) | 206 mg/L to 527 mg/L (in batch bioreactor) | [8] |
| E. coli | Overexpression of ygfG | 6-deoxyerythronolide B (6dEB) | 4-fold reduction | [8] |
| E. coli | Overexpression of S. coelicolor methylmalonyl-CoA epimerase and native E. coli methylmalonyl-CoA mutase with succinate feeding | 6-deoxyerythronolide B (6dEB) | Enabled incorporation of succinate into the product | [9] |
| E. coli | Expression of P. shermanii methylmalonyl-CoA mutase and S. coelicolor methylmalonyl-CoA epimerase | 6-deoxyerythronolide B (6dEB) | ~1 mg/L | [7] |
Experimental Protocols
Protocol 1: Expression and Activity Assay of B12-Dependent Methylmalonyl-CoA Mutase in E. coli
Objective: To express a B12-dependent methylmalonyl-CoA mutase and confirm its activity.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the methylmalonyl-CoA mutase gene.
-
LB Broth and appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Hydroxocobalamin (Vitamin B12 precursor).
-
Cell lysis buffer (e.g., BugBuster).
-
Succinyl-CoA, this compound standards.
-
LC-MS/MS system.
Methodology:
-
Expression:
-
Inoculate a starter culture of the recombinant E. coli strain in 5 mL LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 50 mL of LB broth with the overnight culture to an OD600 of ~0.1.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add hydroxocobalamin to a final concentration of 10 µM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Resuspend the cell pellet in 1 mL of lysis buffer per gram of wet cell paste.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
Centrifuge at 16,000 x g for 20 min at 4°C to pellet cell debris. Collect the supernatant (cell-free extract).
-
-
In vivo Activity Assessment:
-
Analyze the cell-free extract using LC-MS/MS to detect the presence of this compound, the product of the reverse reaction from endogenous succinyl-CoA.
-
Compare with a negative control strain (e.g., carrying an empty vector) to confirm that the product is a result of the mutase activity. When expressing the mutase and epimerase, this compound was found to be approximately 10% of the intracellular CoA pool.[2][3]
-
Protocol 2: Knockout of the ygfG gene in E. coli using Red/ET Recombination
Objective: To delete the native ygfG gene to prevent the degradation of this compound.
Materials:
-
E. coli strain for genetic modification (e.g., BW25113).
-
pRed/ET plasmid.
-
Linear DNA cassette with a selectable marker (e.g., kanamycin resistance) flanked by homology arms (~50 bp) corresponding to the regions upstream and downstream of the ygfG gene.
-
SOC medium.
-
LB agar plates with appropriate antibiotics.
Methodology:
-
Preparation of Electrocompetent Cells:
-
Grow the E. coli strain containing the pRed/ET plasmid at 30°C in LB broth.
-
When the OD600 reaches 0.3-0.4, add L-arabinose to induce the expression of the recombination proteins.
-
Continue to grow until the OD600 reaches 0.6-0.8.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation:
-
Add the linear DNA cassette to the electrocompetent cells.
-
Perform electroporation using a micropulser.
-
Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.
-
-
Selection and Verification:
-
Plate the cells on LB agar with the appropriate antibiotic to select for successful recombinants.
-
Verify the gene knockout by colony PCR using primers that flank the ygfG gene. The PCR product from the knockout strain will be larger due to the insertion of the resistance cassette.
-
Further confirmation can be done by DNA sequencing.
-
Visualizations
Metabolic Pathways for this compound Production
Caption: Key engineered and competing pathways for this compound synthesis.
Troubleshooting Logic Flow for Low Yield
Caption: A logical workflow for troubleshooting low this compound yields.
Experimental Workflow for Host Strain Modification
Caption: Workflow for creating a gene knockout in E. coli via Red/ET recombination.
References
- 1. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methylmalonyl-CoA - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the role of native propionyl-CoA and methylmalonyl-CoA metabolism on heterologous polyketide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-factorial engineering of heterologous polyketide production in Escherichia coli reveals complex pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Metabolic engineering of Pseudomonas putida for methylmalonyl-CoA biosynthesis to enable complex heterologous secondary metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (2R)-Methylmalonyl-CoA Utilizing Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2R)-Methylmalonyl-CoA utilizing enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, particularly with Methylmalonyl-CoA Mutase (MCM) and Methylmalonyl-CoA Epimerase (MCE).
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes that utilize this compound, and what are their functions?
A1: The two primary enzymes are:
-
Methylmalonyl-CoA Mutase (MCM): This mitochondrial enzyme is dependent on adenosylcobalamin (a form of Vitamin B12) as a cofactor.[1][2] It catalyzes the isomerization of L-methylmalonyl-CoA (the (2R) form) to succinyl-CoA, which is a key intermediate in the tricarboxylic acid (TCA) cycle.[1][3][4]
-
Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the interconversion of (2S)-methylmalonyl-CoA (D-methylmalonyl-CoA) and this compound (L-methylmalonyl-CoA).[5][6] This is a crucial step in the metabolic pathway that breaks down odd-chain fatty acids and certain amino acids, ensuring the correct stereoisomer is available for MCM.[5][6]
Q2: My Methylmalonyl-CoA Mutase (MCM) activity is lower than expected. What are the common causes?
A2: Low MCM activity can stem from several factors:
-
Cofactor Deficiency: MCM requires adenosylcobalamin (a derivative of Vitamin B12) to function.[1][2] Insufficient levels of this cofactor will lead to reduced enzyme activity.
-
Presence of Inhibitors: Certain compounds can inhibit MCM activity. For example, nitric oxide has been shown to inhibit mammalian methylmalonyl-CoA mutase.[7] Other inhibitors include substrate analogs like ethylmalonyl-CoA and intermediates from other metabolic pathways such as malyl-CoA and itaconyl-CoA.[8][9]
-
Improper Enzyme Storage or Handling: MCM is sensitive to storage conditions. Repeated freeze-thaw cycles or incorrect buffer conditions can lead to denaturation and loss of activity.
-
Substrate Quality: The purity and stability of the this compound substrate are critical. Degradation of the substrate will result in lower reaction rates. Aqueous solutions of methylmalonyl-CoA are not recommended to be stored for more than one day.
-
Incorrect Assay Conditions: The pH, temperature, and ionic strength of the assay buffer can significantly impact enzyme activity.
-
Genetic Mutations: If you are working with a recombinant enzyme, mutations in the coding sequence can lead to a less active or inactive protein.[3]
Q3: I am observing low activity with Methylmalonyl-CoA Epimerase (MCE). What should I troubleshoot?
A3: Similar to MCM, low MCE activity can be attributed to several factors:
-
Sub-optimal Assay Conditions: MCE activity is influenced by pH and the presence of divalent cations. For instance, the activity of MCE from Propionibacterium shermanii is enhanced by Co2+ and to a lesser extent by Ni2+, Mn2+, and Zn2+.[5][8]
-
Enzyme Instability: MCE can be unstable under certain conditions. The purified enzyme from P. shermanii is stable at -20°C and a pH of 8.5.[5][8]
-
Issues with the Coupled Assay: MCE activity is often measured in a coupled assay with MCM.[10][11] If the MCM used in the coupled assay has low activity, it will appear as if the MCE activity is low. Ensure the MCM is fully active.
-
Protein Purity and Integrity: If you are using a purified recombinant MCE, ensure it is of high purity and has not been degraded.
Q4: Can I use commercially available (2R,S)-Methylmalonyl-CoA for my experiments?
A4: Yes, a racemic mixture of (2R,S)-Methylmalonyl-CoA can be used. For MCM assays, the enzyme is specific for the (2R)-isomer.[10] For MCE assays, the enzyme will convert the (2S)-isomer to the (2R)-isomer, which can then be acted upon by MCM in a coupled assay.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No MCM Activity | Inadequate Cofactor (Adenosylcobalamin) | Ensure fresh adenosylcobalamin is added to the assay mixture at an appropriate concentration. Protect the cofactor from light. |
| Presence of Inhibitors | Review all reagents for potential inhibitors. If working with cell lysates, consider dialysis or a desalting column to remove small molecule inhibitors. | |
| Enzyme Denaturation | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Use a stabilizing buffer if necessary. | |
| Substrate Degradation | Use freshly prepared or properly stored this compound. It is recommended not to store aqueous solutions for more than a day. | |
| Suboptimal Assay Buffer | Optimize the pH, temperature, and salt concentration of your assay buffer. A neutral pH (around 7.0-7.5) is generally a good starting point. | |
| Low or No MCE Activity | Inactive Coupled Enzyme (MCM) | Confirm the activity of the MCM used in the coupled assay separately. Use a fresh, active batch of MCM. |
| Absence of Divalent Cations | Check if your MCE requires specific divalent cations for optimal activity and add them to the assay buffer. For example, Co2+ can increase the activity of MCE from P. shermanii.[5][8] | |
| Incorrect pH | Optimize the pH of the assay buffer. MCE from P. shermanii is stable at pH 8.5.[5][8] | |
| High Background Signal in Assay | Contaminating Enzyme Activity | If using cell lysates, consider further purification of your enzyme of interest to remove contaminating enzymes that may interfere with the assay. |
| Non-enzymatic Substrate Degradation | Run a control reaction without the enzyme to assess the rate of non-enzymatic substrate degradation under your assay conditions. | |
| Inconsistent Results Between Experiments | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. |
| Variability in Reagent Preparation | Prepare fresh reagents for each experiment or use aliquots from a single, well-mixed stock solution to minimize variability. | |
| Temperature Fluctuations | Ensure that the assay is performed at a consistent and controlled temperature. |
Experimental Protocols
Protocol 1: Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Purified MCM enzyme
-
This compound (substrate)
-
Adenosylcobalamin (cofactor)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Quenching solution (e.g., 10% perchloric acid or formic acid)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, a known concentration of adenosylcobalamin, and the MCM enzyme. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to bind the cofactor.
-
Initiate Reaction: Start the reaction by adding this compound to the reaction mixture.
-
Incubation: Incubate the reaction at the chosen temperature for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Quench Reaction: Stop the reaction by adding the quenching solution. This will precipitate the protein and stop all enzymatic activity.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis: Inject the sample onto a C18 column. Use a suitable mobile phase gradient to separate the substrate (this compound) and the product (succinyl-CoA). Monitor the elution of these compounds by UV absorbance at 260 nm.[11]
-
Quantification: Determine the amount of succinyl-CoA produced by comparing the peak area to a standard curve of known succinyl-CoA concentrations. Calculate the specific activity of the enzyme (e.g., in nmol/min/mg of protein).
Protocol 2: Coupled Methylmalonyl-CoA Epimerase (MCE) Activity Assay (HPLC-based)
This assay measures MCE activity by coupling it to the MCM reaction.[10]
Materials:
-
Purified MCE enzyme
-
Purified, active MCM enzyme
-
(2S)-Methylmalonyl-CoA or a racemic mixture of (2R,S)-Methylmalonyl-CoA (substrate)
-
Adenosylcobalamin (cofactor for MCM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Divalent cations if required by MCE (e.g., CoCl₂)
-
Quenching solution (e.g., 10% perchloric acid or formic acid)
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, adenosylcobalamin, the active MCM enzyme, and any required divalent cations for MCE. Add the MCE enzyme to this mixture.
-
Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the methylmalonyl-CoA substrate.
-
Incubation: Incubate the reaction at the chosen temperature for a specific period, ensuring the reaction is in the linear range.
-
Quench and Analyze: Follow steps 4-7 from the MCM activity assay protocol to quench the reaction and analyze the production of succinyl-CoA by HPLC. The rate of succinyl-CoA production is proportional to the MCE activity, assuming MCM is not rate-limiting.
Visualizations
Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.
Caption: Troubleshooting workflow for low enzyme activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of vitamin B<sub>12</sub> on methylmalonyl-CoA mutase activity-Academax [wacademax.com]
- 3. academic.oup.com [academic.oup.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]
- 7. Architecture of the human G-protein-methylmalonyl-CoA mutase nanoassembly for B12 delivery and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of methylmalonyl-CoA epimerase from Propionibacterium shermanii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Purification and Characterization of [research.amanote.com]
- 10. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
overcoming substrate inhibition in (2R)-Methylmalonyl-CoA reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-Methylmalonyl-CoA and related enzymes, such as Methylmalonyl-CoA Mutase (MCM) and Methylmalonyl-CoA Epimerase (MCE).
Frequently Asked Questions (FAQs)
Q1: My reaction rate is decreasing at high concentrations of this compound. Am I observing substrate inhibition?
A1: While classical substrate inhibition is a possibility for many enzymes, in the context of Methylmalonyl-CoA Mutase (MCM), true substrate inhibition by this compound is not a widely documented phenomenon. It is more likely that the observed decrease in reaction velocity is due to other factors such as:
-
Inhibition by Substrate Analogs or Contaminants: Commercially available this compound may contain structurally similar impurities that act as competitive or mixed-type inhibitors. Analogs like ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate have been shown to inhibit MCM.[1]
-
Product Inhibition: Accumulation of succinyl-CoA can cause feedback inhibition.
-
pH Shift: High concentrations of an acidic substrate can alter the pH of the reaction buffer, moving it away from the enzyme's optimal pH.
-
Depletion of Cofactors: For MCM, high substrate turnover could lead to the inactivation of the adenosylcobalamin (coenzyme B12) cofactor.
Q2: What are the key enzymes involved in the metabolism of this compound?
A2: The two primary enzymes are:
-
Methylmalonyl-CoA Mutase (MCM): This enzyme catalyzes the isomerization of this compound to succinyl-CoA, a key step in the catabolism of odd-chain fatty acids and certain amino acids.
-
Methylmalonyl-CoA Epimerase (MCE): This enzyme catalyzes the interconversion between the (2S) and (2R) stereoisomers of methylmalonyl-CoA.
Q3: What are known inhibitors of Methylmalonyl-CoA Mutase (MCM)?
A3: MCM can be inhibited by various substrate and product analogs. The inhibition is often reversible and can be of a mixed type.[1] Known inhibitors include:
-
Ethylmalonyl-CoA
-
Cyclopropylcarbonyl-CoA carboxylate[1]
-
Methylenecyclopropylacetyl-CoA[1]
-
1-Carboxyethyl-CoA and 2-Carboxyethyl-CoA[2]
-
Malyl-CoA and Itaconyl-CoA have also been shown to inhibit MCM activity.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step |
| Degraded Substrate or Cofactor | - Aliquot this compound and adenosylcobalamin (for MCM) upon receipt and store at -80°C. - Avoid repeated freeze-thaw cycles. - Confirm substrate integrity via HPLC. |
| Incorrect Buffer Conditions | - Verify the pH and ionic strength of your reaction buffer. - Ensure the buffer is at room temperature before starting the assay. |
| Inactive Enzyme | - Confirm the specific activity of your enzyme lot. - If using a recombinant enzyme, ensure proper folding and purification. |
| Missing Divalent Cations (for MCE) | - Methylmalonyl-CoA Epimerase activity can be enhanced by the presence of divalent cations like Co²⁺. |
Issue 2: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | - Calibrate your pipettes regularly. - Use freshly prepared serial dilutions of substrates and inhibitors. |
| Incomplete Mixing | - Gently vortex all solutions before use and ensure thorough mixing of the reaction components. |
| Sample Preparation Variability | - For cell or tissue lysates, ensure complete homogenization and consistent protein concentration. |
Issue 3: Issues with Coupled Enzyme Assays
| Potential Cause | Troubleshooting Step |
| Coupling Enzyme is Rate-Limiting | - Ensure the activity of the coupling enzyme is in excess so that the primary enzyme reaction is the rate-limiting step. |
| Substrate of Primary Enzyme is a Substrate for Coupling Enzyme | - Run a control reaction without the primary enzyme to measure any background activity of the coupling enzyme with the primary substrate. |
Quantitative Data
Table 1: Kinetic Parameters for Human Methylmalonyl-CoA Mutase (MCM) and its Inhibitors
| Ligand | Parameter | Value | Reference |
| This compound | Km(app) | Varies with experimental conditions | [1] |
| Cyclopropylcarbonyl-CoA carboxylate | Ki1 | 0.26 ± 0.07 mM | [1] |
| Methylenecyclopropylacetyl-CoA | Ki1 | 0.47 ± 0.12 mM | [1] |
| Methylenecyclopropylacetyl-CoA | Ki2 | 2.0 ± 0.34 mM | [1] |
Note: Ki1 refers to the inhibition constant for binding to the free enzyme, and Ki2 refers to the inhibition constant for binding to the enzyme-substrate complex in mixed-type inhibition.
Experimental Protocols
Protocol 1: HPLC-Based Assay for Methylmalonyl-CoA Epimerase (MCE) Activity
This assay is adapted from a simplified method for measuring MCE activity.[3] It relies on the conversion of (2S)-methylmalonyl-CoA to this compound by MCE, followed by the conversion of the (2R) isomer to succinyl-CoA by an excess of MCM. The activity is quantified by measuring the disappearance of methylmalonyl-CoA via HPLC.
Materials:
-
(2S)-Methylmalonyl-CoA (substrate)
-
Recombinant Methylmalonyl-CoA Mutase (MCM) (coupling enzyme)
-
Methylmalonyl-CoA Epimerase (MCE) (enzyme to be assayed)
-
Reaction Buffer (e.g., 50 mM K2HPO4-KH2PO4, pH 7.0, 25 mM NaCl)
-
Quenching Solution (e.g., 1 M Acetic Acid)
-
HPLC system with a C18 column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and (2S)-methylmalonyl-CoA.
-
Add an excess of recombinant MCM to the reaction mixture.
-
Initiate the reaction by adding the MCE sample.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the remaining methylmalonyl-CoA and the produced succinyl-CoA.
-
Calculate MCE activity based on the rate of methylmalonyl-CoA consumption.
Protocol 2: Coupled Spectrophotometric Assay for Methylmalonyl-CoA Mutase (MCM) Activity
This assay couples the production of succinyl-CoA to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.
Materials:
-
This compound (substrate)
-
Adenosylcobalamin (cofactor)
-
Succinyl-CoA Synthetase (coupling enzyme)
-
Pyruvate Kinase (coupling enzyme)
-
Lactate Dehydrogenase (coupling enzyme)
-
GDP, PEP, NADH
-
Reaction Buffer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, GDP, PEP, NADH, and the coupling enzymes.
-
Add the MCM sample and adenosylcobalamin.
-
Initiate the reaction by adding this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the MCM activity based on the rate of NADH oxidation.
Visualizations
Caption: Metabolic pathway of propionyl-CoA to succinyl-CoA.
Caption: General workflow for enzymatic assays.
References
- 1. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further insights into the mechanism of action of methylmalonyl-CoA mutase by electron paramagnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of (2R)-Methylmalonyl-CoA by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of (2R)-Methylmalonyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing this compound by LC-MS/MS?
A1: The primary challenges include:
-
Isomeric Separation: Differentiating this compound from its highly abundant structural isomer, succinyl-CoA.
-
Analyte Stability: Acyl-CoAs can be unstable, requiring careful sample handling and storage to prevent degradation.
-
Sample Preparation: Efficient extraction from complex biological matrices is crucial for accurate quantification and can be laborious.[1][2]
-
Low Abundance: The endogenous concentrations of this compound can be very low, necessitating a highly sensitive analytical method.
Q2: What is the characteristic fragmentation pattern of this compound in positive ion mode MS/MS?
A2: Acyl-CoAs exhibit a common fragmentation pattern. Key fragments for this compound (precursor ion m/z 854) include a specific fragment at m/z 317, which is crucial for its distinction from succinyl-CoA.[3][4] Other common fragments for acyl-CoAs arise from the neutral loss of the 3'-phosphonucleoside diphosphate fragment (a neutral loss of 507 Da) and a fragment representing the CoA moiety at m/z 428.[4][5][6]
Q3: What type of liquid chromatography is best suited for this compound analysis?
A3: Reversed-phase ion-paired chromatography is commonly used for the analysis of short, medium, and long-chain acyl-CoAs.[1] The use of a C18 column with an ion-pairing agent in the mobile phase helps to retain and resolve the polar acyl-CoA molecules. Aqueous normal phase (ANP) chromatography has also been shown to be effective for separating related small polar acids like methylmalonic acid.[7]
Q4: How can I ensure the stability of my this compound samples?
A4: To ensure stability, samples should be processed quickly and kept at low temperatures. Reconstitution of dry pellets in a buffered solution, such as 50 mM ammonium acetate at pH 6.8, has been shown to maintain the stability of acyl-CoAs at 4°C for over 48 hours.[1] Using glass sample vials instead of plastic can also decrease signal loss and improve sample stability.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | Suboptimal mobile phase composition or pH. | Optimize the concentration of the ion-pairing reagent and the pH of the mobile phase. Ensure adequate equilibration of the column before injection. |
| Inability to Separate this compound and Succinyl-CoA | Insufficient chromatographic resolution. Co-elution of isomers. | Utilize a specific MRM transition for this compound (e.g., precursor -> m/z 317) to ensure selective quantitation, as succinyl-CoA is often present at much higher concentrations.[3] Optimize the chromatographic gradient to improve separation. |
| Low Signal Intensity or Poor Sensitivity | Inefficient extraction. Analyte degradation. Ion suppression from matrix components. | Use a validated extraction method, such as 80% methanol extraction, which has shown high MS intensities for acyl-CoAs.[1] Alternatively, a simplified method using 5-sulfosalicylic acid for deproteinization can be employed.[2] Evaluate for ion suppression by post-column infusion experiments.[9] Ensure samples are kept cold and analyzed promptly after preparation. |
| High Background Noise | Contaminated solvents, reagents, or sample tubes. | Use high-purity solvents and reagents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned or use new disposable items. |
| Poor Reproducibility | Inconsistent sample preparation. Instability of the analyte in the autosampler. | Automate sample preparation steps where possible. Use an internal standard to account for variability. Check the stability of the extracted samples in the autosampler over the course of the analytical run.[1] |
Quantitative Data Summary
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 854 | 317 | Specific fragment for differentiation from succinyl-CoA.[3][4] |
| Succinyl-CoA | 854 | 347 | |
| Propionyl-CoA | 824 | 317 | [4] |
| Acetyl-CoA | 810 | 303 | [5] |
| Free CoA | 768 | 261 |
Note: Optimal collision energies and other MS parameters should be determined empirically.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Biological Tissues
This protocol is adapted from methods described for the extraction of acyl-CoAs from liver tissue.[1]
-
Homogenization: Homogenize ~10 mg of frozen tissue in 500 µL of 80% methanol/water solution.
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried pellet in 30 µL of 50 mM ammonium acetate (pH 6.8). For medium to long-chain acyl-CoAs, the reconstitution solvent can be supplemented with 20% acetonitrile.[1]
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes at 4°C to pellet any insoluble debris.
-
Analysis: Transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and should be optimized for the specific instrumentation used.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 15 minutes.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key Transitions:
-
This compound: 854 -> 317
-
Succinyl-CoA: 854 -> 347
-
Internal Standard (e.g., ¹³C₃-Malonyl-CoA): 857 -> 350
-
-
Optimization: Optimize collision energy, cone voltage, and other source parameters for each analyte to achieve maximum signal intensity.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Propionyl-CoA metabolism to Succinyl-CoA.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "LC-MS/MS Method Development for the Quantitation of Methylmalonic Acid" by Daniel Joseph Biocini [scholarworks.sjsu.edu]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase Intracellular (2R)-Methylmalonyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while experimentally increasing the intracellular pool of (2R)-Methylmalonyl-CoA.
Section 1: Troubleshooting & FAQs
This section is designed to help you navigate common experimental hurdles. The strategies are organized by the point of intervention in the metabolic pathway.
FAQ 1: Issues with Precursor Supplementation (Propionate Feeding)
Question: We are feeding propionate to our culture to increase this compound, but the yield of our target molecule is low and we are observing growth inhibition. What are the likely causes and solutions?
Answer: Low yield and growth inhibition during propionate feeding can stem from several factors, including substrate toxicity, inefficient uptake, or poor conversion to propionyl-CoA. High concentrations of propionate can be toxic to microbial cells.[1]
Troubleshooting Steps:
-
Assess Propionate Toxicity: Determine the optimal, non-toxic concentration of propionate for your specific strain and culture conditions. High concentrations of propionate may inhibit cell growth.[1]
-
Recommendation: Perform a dose-response experiment to identify the maximum tolerable concentration of propionate without significant growth inhibition.
-
-
Verify Propionate Uptake and Activation: Exogenously supplied propionate must be transported into the cell and activated to propionyl-CoA.[1] This is typically carried out by propionyl-CoA synthetase (PrpE) or propionyl-CoA transferase (PCT).[1]
-
Recommendation: If your host organism lacks an efficient propionate utilization pathway, consider overexpressing a heterologous prpE gene.
-
-
Monitor Intracellular pH: Propionate uptake can disrupt the intracellular pH balance.
-
Recommendation: Ensure your medium is well-buffered. Consider using a fed-batch strategy to maintain a low, steady concentration of propionate in the medium.
-
| Table 1: Reported Propionate Concentrations and Effects in E. coli | |
| Concentration | Observed Effect |
| 10-20 mM | Generally well-tolerated, effective for inducing propionate-dependent pathways. |
| 40-60 mM | May lead to moderate growth inhibition in some strains. |
| > 80 mM | Often associated with significant growth inhibition and metabolic stress.[1] |
FAQ 2: Suboptimal Results from Overexpressing Upstream Enzymes
Question: We have overexpressed propionyl-CoA carboxylase (PCC) to drive flux towards this compound, but we are not observing the expected increase in product. What could be going wrong?
Answer: Overexpression of propionyl-CoA carboxylase (PCC), which converts propionyl-CoA to (S)-methylmalonyl-CoA, is a common strategy.[2][3] However, several factors can limit its effectiveness.
Troubleshooting Steps:
-
Confirm Protein Expression and Solubility: High-level expression of a heterologous protein can lead to the formation of inactive inclusion bodies.
-
Recommendation: Perform SDS-PAGE and Western blot on soluble and insoluble cell fractions to confirm that your enzyme is expressed and soluble. If it is insoluble, try lowering the induction temperature, using a weaker promoter, or co-expressing molecular chaperones.
-
-
Ensure Cofactor Availability: PCC is a biotin-dependent enzyme.[4] Insufficient levels of biotin or defects in the biotinylation machinery can render the overexpressed enzyme inactive.
-
Recommendation: Supplement the culture medium with biotin. If your host organism has limitations in protein biotinylation, consider co-expressing a biotin ligase.
-
-
Check Precursor (Propionyl-CoA) Availability: The PCC enzyme will be ineffective if its substrate, propionyl-CoA, is limiting.[5]
-
Assay Enzyme Activity: Directly measure the activity of your expressed PCC to confirm it is functional.
-
Recommendation: Use a protocol for measuring PCC activity in cell lysates (see Experimental Protocols section).
-
FAQ 3: Complications from Downstream Pathway Inhibition
Question: We are inhibiting methylmalonyl-CoA mutase (MCM) to cause this compound to accumulate, but it is resulting in severe growth defects or cell death. How can we mitigate this?
Answer: Methylmalonyl-CoA mutase (MCM) converts this compound to succinyl-CoA, an essential intermediate of the TCA cycle.[7] Complete inhibition or deletion of MCM can be detrimental because it breaks a central metabolic pathway, leading to the accumulation of toxic intermediates and depleting the pool of succinyl-CoA.[8]
Troubleshooting Steps:
-
Use Partial or Tunable Inhibition: Instead of a complete knockout, use techniques that allow for partial or regulated inhibition of MCM activity.
-
Recommendation: Employ CRISPRi (interference) to titrate down the expression of the mut gene. This allows for a "leaky" pathway that can maintain cell viability while still allowing for some product accumulation.
-
-
Consider Alternative Carbon Sources: If MCM is inhibited, the cell's ability to utilize precursors that feed into this pathway (like propionate or odd-chain fatty acids) for energy is compromised.
-
Recommendation: Provide an alternative primary carbon source, such as glucose, that can fuel the TCA cycle through other routes (e.g., via acetyl-CoA).
-
-
Investigate Alternative Inhibitors: Chemical inhibitors can offer more tunable control than genetic knockouts. However, off-target effects are a concern. Nitric oxide has been shown to inhibit MCM.[9] Substrate analogs like ethylmalonyl-CoA have also been studied as inhibitors.[10] Recently, malyl-CoA has been identified as a potent inhibitor of MCM.[11]
| Table 2: Comparison of MCM Inhibition Strategies | ||
| Strategy | Advantages | Disadvantages |
| Gene Knockout (Δmut) | Complete and stable blockage. | Often lethal; causes accumulation of toxic intermediates.[8] |
| CRISPRi (dCas9-mut) | Tunable level of repression; can be induced or repressed dynamically. | Requires careful guide RNA design and characterization. |
| Chemical Inhibition | Dose-dependent and reversible. | Potential for off-target effects and cell toxicity.[9][10] |
Section 2: Key Metabolic Pathways & Workflows
Visualizing the metabolic landscape and experimental logic is crucial for effective troubleshooting. The following diagrams were generated using Graphviz (DOT language).
Metabolic Pathway for this compound Synthesis
Caption: Canonical pathway for this compound synthesis from propionate.
Experimental Workflow: Troubleshooting Low Product Yield
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Methylmalonyl-CoA mutase deficiency - Wikipedia [en.wikipedia.org]
- 9. Nitric oxide inhibits mammalian methylmalonyl-CoA mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: (2R)-Methylmalonyl-CoA and Thioester Compound Stability
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working with (2R)-Methylmalonyl-CoA and other sensitive thioester compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The instability of the thioester bond in this compound is the primary concern. Degradation is mainly caused by two factors:
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that breaks the bond by adding a water molecule. This process is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[1]
-
Enzymatic Degradation: Biological samples like tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond.[1] For this compound, an enzyme known as D-methylmalonyl-CoA hydrolase can also catalyze its hydrolysis to methylmalonic acid and Coenzyme A.[2]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: The thioester bond of acyl-CoA molecules is most stable in slightly acidic conditions. For maximum stability in aqueous solutions, a pH range of 4.0 to 6.8 is recommended.[1] Both alkaline and strongly acidic conditions should be avoided to minimize chemical hydrolysis.[1]
Q3: How should I store this compound?
A3: Proper storage is critical for preventing degradation.
-
Long-Term Storage: For long-term stability, this compound should be stored as a dry, crystalline solid at -20°C or, for even greater stability, as a dry pellet at -80°C.[1][3] Under these conditions, it can be stable for four years or more.[3]
-
Short-Term Storage (Aqueous Solutions): If you must store it in a solution, use a slightly acidic buffer (pH 4.0-6.0) and store it in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1] It is not recommended to store aqueous solutions for more than one day.[3] For samples in an autosampler, maintain a low temperature (e.g., 4°C) and analyze them as quickly as possible.[1]
Q4: Can I reconstitute this compound in water?
A4: While this compound is soluble in aqueous buffers like PBS, it is not the ideal solvent for stability due to the risk of hydrolysis.[1][3] Reconstituting the compound in methanol or a mixture of 50% methanol and 50% ammonium acetate (pH 7) can provide better stability over a 24-hour period compared to purely aqueous solutions.[1]
Troubleshooting Guide
Issue: Consistently low recovery or signal of this compound in my experiments.
Low recovery is a common problem, often linked to degradation during sample preparation and handling. Use the following guide to identify the potential cause and solution.
Troubleshooting Workflow for Low this compound Recovery
Caption: A decision tree for troubleshooting low this compound signal.
Data Presentation
Table 1: Key Parameters for Maintaining Acyl-CoA Stability
| Parameter | Recommended Condition | Rationale | Reference |
| pH for Extraction | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis. | [1] |
| pH for Storage/Analysis | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range. | [1] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows chemical hydrolysis. | [1] |
| Long-Term Storage Temp. | -80°C | Essential for long-term stability, especially for dry pellets. | [1] |
| Reconstitution Solvent | Methanol or 50% Methanol Mix | Provides better stability compared to purely aqueous solutions. | [1] |
Table 2: Relative Hydrolysis Rates of Various CoA Esters by D-methylmalonyl-CoA Hydrolase
Data obtained at a substrate concentration of 0.5 mM.
| CoA Ester | Relative Rate of Hydrolysis (%) |
| D-methylmalonyl-CoA | 100 |
| Malonyl-CoA | 16 |
| Propionyl-CoA | 3 |
| Acetyl-CoA | 1 |
| Succinyl-CoA | < 1 |
| Palmitoyl-CoA | < 1 |
| Source: Adapted from Kovachy et al. (1983).[2] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed to rapidly inactivate enzymes and efficiently extract acyl-CoAs while minimizing degradation.
Caption: Workflow for the extraction of Acyl-CoA from cultured cells.
Methodology:
-
Cell Washing: Aspirate the culture media from the plate. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.[1]
-
Metabolic Quenching: Immediately add 2 mL of ice-cold methanol to the plate. Place the plate at -80°C for 15 minutes. This step is crucial as it halts all enzymatic activity, preventing the degradation of target molecules.[1]
-
Cell Lysis & Collection: Scrape the frozen cell lysate from the plate and transfer it to a microcentrifuge tube.[1]
-
Extraction: Centrifuge the lysate at 15,000 x g for 5 minutes at 4°C to pellet cell debris.[1]
-
Sample Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Storage/Analysis: The supernatant can be used directly for analysis (e.g., LC-MS) or dried down under a stream of nitrogen. For long-term storage, store the resulting dry pellet at -80°C.[1]
Protocol 2: General Enzymatic Assay for Methylmalonyl-CoA Mutase Activity
This protocol measures the conversion of this compound to Succinyl-CoA. The product, Succinyl-CoA, is separated and quantified using reverse-phase HPLC.[4]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH ~7.5).[5] Add the necessary cofactor, adenosylcobalamin (a form of Vitamin B12), to the buffer.[6]
-
Enzyme Addition: Add the enzyme source (e.g., purified methylmalonyl-CoA mutase, cell lysate) to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding a known concentration of this compound (e.g., 1 mM).[6]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).[6]
-
Stop Reaction: Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid), which will also precipitate the enzyme.
-
Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Filter the supernatant before analysis.
-
Analysis: Analyze the supernatant by reverse-phase HPLC to separate Succinyl-CoA from the remaining Methylmalonyl-CoA substrate.[4]
-
Quantification: Quantify the amount of Succinyl-CoA produced by comparing its peak area to a standard curve of known Succinyl-CoA concentrations.
Instability Factors Overview
The stability of this compound is a balance of several factors. The following diagram illustrates the key relationships leading to either stability or degradation.
Caption: Factors influencing the stability and degradation of thioesters.
References
- 1. benchchem.com [benchchem.com]
- 2. Recognition, isolation, and characterization of rat liver D-methylmalonyl coenzyme A hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Kinetic Analysis of (2R)- and (2S)-Methylmalonyl-CoA with Key Enzymes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data
Methylmalonyl-CoA is a crucial intermediate in cellular metabolism, existing as two stereoisomers: (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA. The metabolic fate of these isomers is dictated by the high stereospecificity of the enzymes that act upon them. This guide provides a comparative analysis of the kinetic interactions of these two isomers with key enzymes, supported by available experimental data. Understanding these specificities is vital for research in metabolic disorders, antibiotic biosynthesis, and the development of targeted therapeutics.
Data Presentation: Enzyme Specificity and Kinetic Parameters
The interaction of (2R)- and (2S)-methylmalonyl-CoA with enzymes is characterized by a high degree of stereospecificity. For many enzymes, one isomer is a substrate while the other is not, making a direct comparison of kinetic parameters such as Km and Vmax for both isomers on a single enzyme often not feasible. The following table summarizes the known specificity and available kinetic data for the preferred isomer of several key enzymes.
| Enzyme | Preferred Isomer | Non-Reactive Isomer | Km (Preferred Isomer) | Vmax / kcat (Preferred Isomer) | Organism/Source |
| Methylmalonyl-CoA Mutase | This compound | (2S)-Methylmalonyl-CoA | Not explicitly found | Not explicitly found | Propionibacterium shermanii, Human |
| Polyketide Synthase (PKS) (e.g., DEBS AT-domain) | (2S)-Methylmalonyl-CoA | This compound | Not explicitly found | Not explicitly found | Saccharopolyspora erythraea |
| LnmK (Acyltransferase/Decarboxylase) | This compound | (2S)-Methylmalonyl-CoA | Not explicitly found | Malonyl-CoA is accepted at 1% of the rate of methylmalonyl-CoA[1] | Lentzea sp. |
| Methylmalonyl-CoA Epimerase | Both (interconverts) | N/A | 79 µM (racemic mixture) | 240 s-1 (racemic mixture) | Pyrococcus horikoshii |
Note: While specific Km and Vmax values for the preferred isomers were not consistently available in the reviewed literature abstracts, the strict stereospecificity of these enzymes is a critical finding. For methylmalonyl-CoA mutase, polyketide synthases, and LnmK, the Vmax for the non-preferred isomer is effectively zero. Methylmalonyl-CoA epimerase is the key enzyme that interconverts the two isomers, and the provided kinetic data is for a racemic mixture of its substrate.
Signaling Pathways and Metabolic Context
The metabolism of propionyl-CoA, a product of odd-chain fatty acid and certain amino acid degradation, hinges on the stereospecific reactions involving methylmalonyl-CoA isomers. Propionyl-CoA is first carboxylated to (2S)-methylmalonyl-CoA. For entry into the Krebs cycle, it must be converted to succinyl-CoA. This requires the action of methylmalonyl-CoA epimerase to create the (2R) isomer, which is the specific substrate for methylmalonyl-CoA mutase. In contrast, polyketide antibiotic biosynthesis utilizes (2S)-methylmalonyl-CoA as a building block.
Experimental Protocols
A reliable method for determining the kinetic parameters of enzymes that interact with methylmalonyl-CoA isomers is crucial for research in this area. Below is a detailed methodology for a coupled enzyme assay to determine the activity of methylmalonyl-CoA epimerase.
Objective: To determine the kinetic parameters (Km and Vmax) of methylmalonyl-CoA epimerase for (2S)-methylmalonyl-CoA.
Principle: This assay relies on the coupling of the epimerase reaction with the reaction catalyzed by methylmalonyl-CoA mutase, which is specific for the (2R)-isomer. The epimerase converts (2S)-methylmalonyl-CoA to this compound, which is then consumed by the mutase to produce succinyl-CoA. The rate of disappearance of the initial substrate, (2S)-methylmalonyl-CoA, is monitored over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
(2S)-Methylmalonyl-CoA (substrate)
-
Recombinant purified methylmalonyl-CoA epimerase
-
Recombinant purified methylmalonyl-CoA mutase (coupling enzyme)
-
Adenosylcobalamin (cofactor for mutase)
-
Potassium phosphate buffer (pH 7.5)
-
Reaction quenching solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile in potassium phosphate buffer)
Procedure:
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in microcentrifuge tubes, each containing the potassium phosphate buffer, a fixed concentration of methylmalonyl-CoA mutase and adenosylcobalamin, and varying concentrations of the substrate, (2S)-methylmalonyl-CoA.
-
Enzyme Reaction Initiation: Equilibrate the reaction mixtures at a constant temperature (e.g., 37°C). Initiate the reaction by adding a fixed amount of methylmalonyl-CoA epimerase to each tube.
-
Time-Course Sampling: At specific time intervals (e.g., 0, 1, 2, 5, and 10 minutes), withdraw an aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the reaction.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials.
-
HPLC Analysis: Inject the samples into the HPLC system. The separation on the C18 column will allow for the quantification of the remaining (2S)-methylmalonyl-CoA peak area at each time point.
-
Data Analysis:
-
For each substrate concentration, plot the concentration of remaining (2S)-methylmalonyl-CoA against time. The initial reaction velocity (V0) is determined from the initial slope of this curve.
-
Plot the calculated initial velocities (V0) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for conducting an enzyme kinetic analysis.
References
comparison of different analytical methods for methylmalonyl-CoA isomers
A Comparative Guide to Analytical Methods for Methylmalonyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylmalonyl-CoA (MM-CoA) isomers is crucial for understanding various metabolic pathways and for the diagnosis and management of inherited metabolic disorders such as methylmalonic acidemia. This guide provides a detailed comparison of the primary analytical methods used for the separation and quantification of MM-CoA structural isomers (methylmalonyl-CoA and succinyl-CoA) and stereoisomers ((R)- and (S)-methylmalonyl-CoA).
Introduction
Methylmalonyl-CoA is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids. It exists as two stereoisomers, (R)-MM-CoA and (S)-MM-CoA, which are interconverted by the enzyme methylmalonyl-CoA epimerase. The (R)-isomer is subsequently converted to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase, allowing its entry into the citric acid cycle. The analytical challenge lies in distinguishing between the structurally similar succinyl-CoA and the two stereoisomers of MM-CoA. This guide explores and compares three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, specificity, and the need to differentiate between isomers. The following table summarizes the quantitative performance of different analytical methods for MM-CoA and its related isomers.
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay with HPLC | Chiral HPLC-UV (Representative) |
| Analyte(s) | Methylmalonyl-CoA, Succinyl-CoA | Methylmalonyl-CoA, Succinyl-CoA | (S)-Methylmalonyl-CoA | (R)- and (S)-Methylmalonyl-CoA |
| Limit of Detection (LOD) | ~2 µM (for MM-CoA)[1] | 2 to 133 nM (general for acyl-CoAs)[2] | Dependent on HPLC detection | Not available (expected to be in the low µM range) |
| Limit of Quantification (LOQ) | 15.33 µM (for MM-CoA)[1] | 0.225 pmol (for short-chain acyl-CoAs)[3] | Dependent on HPLC quantification | Not available |
| **Linearity (R²) ** | >0.99[1] | >0.99[4] | Dependent on HPLC calibration | >0.99 (typical) |
| Precision (%RSD) | Intra-day: 0.90-8.05%, Inter-day: 7.40%[1] | Intra- and inter-day <15% (typical for bioanalytical methods)[4] | Dependent on HPLC precision | <15% (typical for validated methods) |
| Accuracy (% Recovery) | 86-102.37%[1] | 80-114% (for general acyl-CoAs)[2] | Dependent on HPLC accuracy | 85-115% (typical for validated methods) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Structural Isomers
This method is suitable for the separation and quantification of methylmalonyl-CoA and succinyl-CoA.
a. Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer).
-
Precipitate proteins using an acid such as trichloroacetic acid (TCA) or perchloric acid.
-
Centrifuge the sample to pellet the precipitated protein.
-
Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.
b. Chromatographic Conditions: [1]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M sodium phosphate buffer (pH 7.0) containing 100 mM acetic acid.
-
Mobile Phase B: 18% (v/v) methanol in Mobile Phase A.
-
Gradient: Isocratic or gradient elution depending on the specific separation requirements. A typical separation can be achieved with a gradient that allows for the resolution of MM-CoA and succinyl-CoA.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV detector at 254 nm.
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Isomers
LC-MS/MS offers higher sensitivity and specificity for the analysis of methylmalonyl-CoA and succinyl-CoA.
a. Sample Preparation:
-
Extract acyl-CoAs from biological samples using a solvent mixture such as acetonitrile/methanol/water.
-
Centrifuge to remove precipitated proteins.
-
The supernatant can be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.
b. LC-MS/MS Conditions: [2]
-
Column: C18 reversed-phase column suitable for LC-MS.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from low to high organic phase concentration to elute the analytes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific fragment of methylmalonyl-CoA at m/z 317 can be used for selective quantitation in the presence of high concentrations of succinyl-CoA[2].
Enzymatic Assay for (S)-Methylmalonyl-CoA
This assay is specific for the (S)-stereoisomer of methylmalonyl-CoA and relies on the sequential conversion of (S)-MM-CoA to succinyl-CoA, which is then quantified.
a. Principle: Methylmalonyl-CoA epimerase converts (S)-methylmalonyl-CoA to (R)-methylmalonyl-CoA. Subsequently, methylmalonyl-CoA mutase converts (R)-methylmalonyl-CoA to succinyl-CoA. The activity of the epimerase is determined by measuring the disappearance of the substrate (methylmalonyl-CoA) using HPLC[5][6].
b. Reagents:
-
(S)-Methylmalonyl-CoA (substrate)
-
Methylmalonyl-CoA mutase (coupling enzyme)
-
Adenosylcobalamin (cofactor for the mutase)
-
Potassium phosphate buffer (pH 7.5)
-
Trichloroacetic acid (TCA) for reaction termination
-
Prepare a reaction mixture containing potassium phosphate buffer, adenosylcobalamin, and methylmalonyl-CoA mutase.
-
Add the sample containing methylmalonyl-CoA epimerase to initiate the reaction.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold TCA.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant by HPLC (using the method described in section 1) to quantify the remaining methylmalonyl-CoA. The activity is calculated from the amount of substrate consumed over time.
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomers (Representative Protocol)
a. Derivatization (Optional): To enhance separation and detection, derivatization of the carboxyl group can be performed using a chiral derivatizing agent. This creates diastereomers that can be separated on a standard reversed-phase column.
b. Chiral HPLC Conditions: [7]
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as hexane/isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 260 nm.
-
Quantification: Based on the peak areas of the two separated enantiomers, calibrated against available standards if possible.
Visualizations
Metabolic Pathway of Methylmalonyl-CoA
General Workflow for HPLC and LC-MS/MS Analysis
Workflow for the Enzymatic Assay
Conclusion
The choice of analytical method for methylmalonyl-CoA isomers is dictated by the specific research question.
-
HPLC-UV is a robust and widely accessible method for the quantification of the structural isomers methylmalonyl-CoA and succinyl-CoA, particularly when high sensitivity is not a primary concern.[1]
-
LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for analyzing low-abundance acyl-CoAs in complex biological matrices.[2][3]
-
Enzymatic assays coupled with HPLC offer a functional approach to specifically quantify the (S)-enantiomer of methylmalonyl-CoA by measuring the activity of methylmalonyl-CoA epimerase.[5][6]
-
Chiral HPLC is the technique for resolving the (R)- and (S)- stereoisomers of methylmalonyl-CoA, although method development and validation are required due to the lack of established, specific protocols.
For comprehensive metabolic studies, a combination of these techniques may be necessary to fully characterize the roles of methylmalonyl-CoA isomers.
References
- 1. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity Against (2R)- and (2S)-Methylmalonyl-CoA Stereoisomers
Abstract:
Introduction
Methylmalonyl-CoA is a critical intermediate in the metabolism of odd-chain fatty acids and several amino acids. It exists in two stereoisomeric forms, (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA, which are interconverted by the enzyme methylmalonyl-CoA epimerase. The subsequent conversion of the (2R) isomer to succinyl-CoA is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase. Genetic defects in these enzymes lead to the accumulation of methylmalonic acid, resulting in the life-threatening inborn error of metabolism known as methylmalonic acidemia.
The development of antibodies with high specificity for each stereoisomer of methylmalonyl-CoA would provide invaluable tools for:
-
Basic Research: Elucidating the kinetics and regulation of methylmalonyl-CoA metabolism.
-
Diagnostics: Developing sensitive immunoassays for the differential quantification of (2R)- and (2S)-methylmalonyl-CoA in biological samples.
-
Drug Development: Screening for compounds that modulate the activity of enzymes involved in methylmalonyl-CoA metabolism.
A critical aspect of developing such antibodies is the rigorous assessment of their cross-reactivity with the unintended stereoisomer. This guide outlines the necessary experimental procedures to perform such a comparative analysis.
Hypothetical Performance Data of Stereospecific Antibodies
The following tables present hypothetical data for two monoclonal antibodies, Ab-2R (putatively specific for this compound) and Ab-2S (putatively specific for (2S)-methylmalonyl-CoA). These tables are intended to serve as a template for presenting experimental results.
Table 1: Competitive ELISA Cross-Reactivity Analysis
This table summarizes the results of a competitive ELISA, showing the concentration of each stereoisomer required to inhibit 50% of the antibody binding to the immobilized antigen (IC50). A lower IC50 value indicates a higher binding affinity.
| Antibody | Target Antigen (Immobilized) | Competitor Antigen | IC50 (nM) | % Cross-Reactivity |
| Ab-2R | This compound-BSA | This compound | 15 | 100% |
| (2S)-Methylmalonyl-CoA | 1800 | 0.83% | ||
| Ab-2S | (2S)-Methylmalonyl-CoA-BSA | (2S)-Methylmalonyl-CoA | 20 | 100% |
| This compound | 2500 | 0.80% |
% Cross-Reactivity = (IC50 of target antigen / IC50 of competitor antigen) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
This table presents the kinetic parameters for the binding of each antibody to immobilized stereoisomers of methylmalonyl-CoA. The association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD) are shown. A lower KD value signifies a stronger binding affinity.
| Antibody | Ligand (Immobilized) | ka (1/Ms) | kd (1/s) | KD (nM) |
| Ab-2R | This compound | 1.2 x 10⁵ | 2.4 x 10⁻³ | 20 |
| (2S)-Methylmalonyl-CoA | 5.5 x 10² | 1.1 x 10⁻³ | 2000 | |
| Ab-2S | (2S)-Methylmalonyl-CoA | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| This compound | 6.0 x 10² | 1.5 x 10⁻³ | 2500 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are foundational for assessing antibody specificity and cross-reactivity.
Immunogen Preparation
To generate antibodies, the small molecules (haptens) (2R)- and (2S)-methylmalonyl-CoA must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.
-
Activation of Carrier Protein: Activate the carrier protein (e.g., KLH) with a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).
-
Peptide Synthesis with Thiol Group: Synthesize the haptens ((2R)- and (2S)-methylmalonyl-CoA) with a linker containing a terminal cysteine residue.
-
Conjugation: React the thiol group of the cysteine-linked hapten with the maleimide-activated carrier protein to form a stable thioether bond.
-
Purification: Remove unconjugated hapten by dialysis or size-exclusion chromatography.
-
Characterization: Confirm the conjugation ratio by MALDI-TOF mass spectrometry.
Competitive ELISA Protocol
This protocol is designed to quantify the cross-reactivity of an antibody with the two stereoisomers.
-
Coating: Coat a 96-well microtiter plate with the appropriate methylmalonyl-CoA-BSA conjugate (e.g., this compound-BSA for testing Ab-2R) at a concentration of 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the "competitor" antigens ((2R)- and (2S)-methylmalonyl-CoA) in assay buffer.
-
In separate tubes, mix the diluted competitor antigens with a constant, predetermined concentration of the primary antibody (e.g., Ab-2R).
-
Incubate this mixture for 30 minutes at room temperature.
-
Add 100 µL of the antibody-competitor mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Detection:
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's species and isotype) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of the competitor antigen in the solution.
-
Analysis: Plot the absorbance against the log of the competitor concentration and fit a sigmoidal curve to determine the IC50 value for each stereoisomer.
Surface Plasmon Resonance (SPR) Protocol
SPR analysis provides real-time kinetic data on the binding interaction between the antibody and the two stereoisomers.
-
Ligand Immobilization:
-
Covalently immobilize one of the stereoisomers (e.g., this compound) onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared with an irrelevant ligand or left blank to subtract non-specific binding.
-
-
Analyte Preparation: Prepare a series of dilutions of the purified antibody (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of the antibody over the ligand-coated surface at a constant flow rate.
-
Monitor the association of the antibody to the ligand in real-time.
-
After the association phase, flow the running buffer over the surface to monitor the dissociation of the antibody from the ligand in real-time.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody from the ligand surface, preparing it for the next injection.
-
Repeat for Cross-Reactivity: Repeat the entire process using the other stereoisomer ((2S)-methylmalonyl-CoA) immobilized on a separate flow cell to determine the cross-reactivity.
-
Data Analysis:
-
Subtract the response from the control flow cell from the active flow cell to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
The following diagrams illustrate the key experimental workflows and principles described in this guide.
functional comparison of enzymes that use (2R)- vs (2S)-Methylmalonyl-CoA
A Comprehensive Functional Comparison of Enzymes Utilizing (2R)- vs (2S)-Methylmalonyl-CoA for Researchers and Drug Development Professionals.
Introduction
In the intricate landscape of cellular metabolism, the stereochemistry of intermediates plays a pivotal role in directing enzymatic reactions and pathway fluxes. One such critical branch point involves the metabolism of the chiral molecule methylmalonyl-CoA, which exists in two enantiomeric forms: (2R)-methylmalonyl-CoA and (2S)-methylmalonyl-CoA. These stereoisomers are key players in the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids such as valine, isoleucine, threonine, and methionine. The metabolic fate of these molecules is dictated by a suite of enzymes with stringent stereospecificity. Understanding the functional distinctions between enzymes that utilize the (2R) versus the (2S) isomer is paramount for researchers in metabolic engineering, disease pathology, and for professionals in drug development targeting metabolic disorders.
This guide provides an objective, data-driven comparison of the key enzymes that interact with (2R)- and (2S)-methylmalonyl-CoA. We will delve into their kinetic properties, substrate specificities, and the experimental protocols used to characterize them, offering a valuable resource for the scientific community.
The Central Metabolic Pathway
The conversion of propionyl-CoA, a product of odd-chain fatty acid and specific amino acid catabolism, to the Krebs cycle intermediate succinyl-CoA involves both (2S)- and this compound. The core pathway is illustrated below.
Enzyme Functional Comparison
The primary enzymes governing the metabolism of methylmalonyl-CoA isomers are Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Epimerase (MCE), and Methylmalonyl-CoA Mutase (MCM). Additionally, other enzymes such as Methylmalonyl-CoA Carboxyltransferase and Ethylmalonyl-CoA Decarboxylase exhibit activity towards these isomers.
| Enzyme | Substrate(s) | Product(s) | Stereospecificity |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA, ATP, HCO3- | (2S)-Methylmalonyl-CoA, ADP, Pi | Produces the (2S) isomer |
| Methylmalonyl-CoA Epimerase (MCE) | (2S)-Methylmalonyl-CoA | This compound | Interconverts (2S) and (2R) isomers |
| Methylmalonyl-CoA Mutase (MCM) | This compound | Succinyl-CoA | Strictly specific for the (2R) isomer[1] |
| Methylmalonyl-CoA Carboxyltransferase | (S)-Methylmalonyl-CoA, Pyruvate | Propionyl-CoA, Oxaloacetate | Specific for the (S) isomer[2][3][4] |
| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Ethylmalonyl-CoA, Methylmalonyl-CoA | Butyryl-CoA, Propionyl-CoA | Acts on methylmalonyl-CoA, stereopreference requires further quantitative analysis |
Quantitative Kinetic Data
A direct comparison of the kinetic parameters of these enzymes for the (2R) and (2S) isomers of methylmalonyl-CoA is crucial for understanding the metabolic flux through this pathway.
| Enzyme | Substrate | Km | Vmax or kcat | Source Organism |
| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | Mammalian |
| Methylmalonyl-CoA Epimerase (MCE) | (2S)-Methylmalonyl-CoA | 79 µM | 240 s⁻¹ | Pyrococcus horikoshii[5] |
| Methylmalonyl-CoA Mutase (MCM) | This compound | 0.35 mM, 76.15 µM, 23.19 µM | - | Human[6] |
| Methylmalonyl-CoA Carboxyltransferase | (S)-Methylmalonyl-CoA | - | - | Propionibacterium shermanii[4] |
| Ethylmalonyl-CoA Decarboxylase (ECHDC1) | Methylmalonyl-CoA | - | Lower than for ethylmalonyl-CoA | Mouse |
Detailed Experimental Protocols
Accurate characterization of these enzymes requires robust and reproducible experimental protocols. Below are detailed methodologies for the key enzymes.
Propionyl-CoA Carboxylase (PCC) Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled bicarbonate into propionyl-CoA to form (2S)-methylmalonyl-CoA.[7][8]
Workflow Diagram:
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), ATP, MgCl₂, and propionyl-CoA.
-
Enzyme Addition: Add the enzyme source, which can be a purified enzyme, cell lysate, or mitochondrial fraction.
-
Initiation of Reaction: Start the reaction by adding a known amount of high specific activity [¹⁴C]NaHCO₃.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as trichloroacetic acid. This also serves to convert unreacted bicarbonate to CO₂.
-
Removal of Unreacted Bicarbonate: Carefully evaporate the sample to dryness under a stream of nitrogen or in a fume hood to remove the gaseous ¹⁴CO₂.
-
Quantification: Resuspend the dried sample in scintillation cocktail and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PCC activity.
Methylmalonyl-CoA Epimerase (MCE) Activity Assay (HPLC-based)
This is a coupled enzyme assay where the this compound produced by MCE is converted to succinyl-CoA by MCM. The activity is measured by the disappearance of the (2S)-methylmalonyl-CoA substrate via HPLC.[5][9]
Workflow Diagram:
Protocol:
-
Reaction Mixture Preparation: In a reaction vessel, combine a suitable buffer (e.g., potassium phosphate), (2S)-methylmalonyl-CoA, an excess of purified MCM, and its cofactor adenosylcobalamin.
-
Pre-incubation: Pre-incubate the mixture at 37°C to ensure all components are at the correct temperature.
-
Initiation of Reaction: Start the reaction by adding the MCE-containing sample.
-
Time-course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction with a strong acid like perchloric acid.
-
Sample Preparation: Neutralize the quenched samples with a base (e.g., K₂CO₃) and centrifuge to remove precipitated proteins.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in a phosphate buffer) to separate the different CoA esters.
-
Quantification: Monitor the elution profile at 260 nm. The activity of MCE is determined by the rate of decrease of the (2S)-methylmalonyl-CoA peak area.
Methylmalonyl-CoA Mutase (MCM) Activity Assay (HPLC-based)
This assay directly measures the conversion of this compound to succinyl-CoA.[10][11]
Protocol:
-
Reaction Mixture Preparation: The reaction mixture should contain a buffer (e.g., 0.1 M sodium phosphate, pH 7), a source of MCM (liver homogenate or purified enzyme), and the cofactor adenosylcobalamin (AdoCbl).[11]
-
Pre-incubation: The enzyme source is pre-incubated with AdoCbl for about 5 minutes at 37°C.[11]
-
Initiation of Reaction: The reaction is started by the addition of the substrate, this compound.
-
Incubation: The reaction is incubated at 37°C for a set time, for instance, 30 minutes.[11]
-
Termination of Reaction: The reaction is stopped, typically by adding an acid.
-
HPLC Analysis: The mixture is then analyzed by reverse-phase HPLC to separate and quantify the product, succinyl-CoA, from the remaining substrate.[10]
Relevance to Drug Development
The enzymes in the propionyl-CoA metabolism pathway are potential targets for therapeutic intervention in various metabolic disorders.
-
Propionic Acidemia: This is an inherited metabolic disorder caused by a deficiency in PCC.[12] Current research focuses on developing drugs that can activate mutant forms of PCC or on gene therapy approaches.[13]
-
Methylmalonic Acidemia: This condition can result from deficiencies in MCM or enzymes involved in the synthesis of its cofactor, adenosylcobalamin.[14] Therapeutic strategies under investigation include chaperone drugs to stabilize mutant MCM and gene therapy.
-
Inhibitors of Methylmalonyl-CoA Mutase: Several substrate analogs have been shown to inhibit human MCM, including ethylmalonyl-CoA and cyclopropylcarbonyl-CoA carboxylate.[10] These inhibitors are valuable tools for studying the enzyme's mechanism and could potentially be developed into drugs to modulate metabolic pathways. For example, nitric oxide has been identified as an inhibitor of MCM.[15]
Conclusion
The enzymes that metabolize (2R)- and (2S)-methylmalonyl-CoA exhibit a high degree of stereospecificity, which is fundamental to the proper functioning of the propionyl-CoA catabolic pathway. Propionyl-CoA carboxylase specifically produces the (2S) isomer, while methylmalonyl-CoA mutase is strictly specific for the (2R) isomer. Methylmalonyl-CoA epimerase plays the crucial role of racemizing the two isomers, thereby linking their metabolic fates. Other enzymes like methylmalonyl-CoA carboxyltransferase and ethylmalonyl-CoA decarboxylase also show stereopreferences, contributing to the fine-tuning of this metabolic nexus.
The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these enzymes. A deeper understanding of their structure, function, and regulation is essential for elucidating the pathophysiology of related metabolic diseases and for the rational design of novel therapeutic agents. Future research should focus on obtaining more comprehensive kinetic data, particularly for the less-characterized enzymes, and on exploring the potential for pharmacological modulation of this critical metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylmalonyl-CoA carboxytransferase - Wikipedia [en.wikipedia.org]
- 3. Methylmalonyl-CoA carboxytransferase (EC 2.1.3.1) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. KEGG ENZYME: 2.1.3.1 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. uniprot.org [uniprot.org]
- 7. Propionyl-CoA Carboxylase – Supra-Regional Assay Service [sas-centre.org]
- 8. Case Western Reserve University [case.edu]
- 9. HPLC assay for methylmalonyl-CoA epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the human methylmalonyl-CoA mutase by various CoA-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propionic Acidemia drugs in development by stages, target, MoA, RoA, molecule type and key players, 2024 [pharmaceutical-technology.com]
- 14. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 15. Nitric oxide inhibits mammalian methylmalonyl-CoA mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of (2R)-Methylmalonyl-CoA as a true intermediate in a pathway
For researchers, scientists, and drug development professionals, establishing the definitive role of a metabolic intermediate is crucial for understanding biochemical pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of methodologies to validate (2R)-methylmalonyl-CoA as a true intermediate in a given pathway, contrasting it with alternative metabolic routes and providing detailed experimental frameworks.
This compound is a key intermediate in the catabolism of odd-chain fatty acids and certain amino acids.[1] Its primary metabolic fate is conversion to succinyl-CoA, which then enters the tricarboxylic acid (TCA) cycle.[2] The validation of this compound as a true intermediate in a specific pathway requires rigorous experimental evidence to distinguish it from its stereoisomer, (2S)-methylmalonyl-CoA, and to rule out alternative metabolic fates of its precursor, propionyl-CoA.
Performance Comparison: Methylmalonyl-CoA Pathway vs. The Methylcitrate Cycle
A primary alternative to the methylmalonyl-CoA pathway for propionate metabolism, particularly in organisms lacking the required vitamin B12 cofactor, is the methylcitrate cycle.[3][4] A direct comparison of the key enzymes in each pathway highlights differences in their catalytic efficiencies.
| Enzyme | Pathway | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Kcat/Km (s⁻¹µM⁻¹) | Organism |
| Methylmalonyl-CoA Mutase | Methylmalonyl-CoA Pathway | This compound | ~55 | ~160 | ~0.34 | Homo sapiens |
| Methylcitrate Synthase | Methylcitrate Cycle | Propionyl-CoA, Oxaloacetate | 0.33 | 37 (Propionyl-CoA), 5 (Oxaloacetate) | 0.009 | Escherichia coli |
Note: Kinetic parameters can vary significantly between species and experimental conditions. The data presented provides a general comparison of enzyme efficiency.
Experimental Protocols for Validation
The validation of this compound as a true intermediate relies on a combination of techniques to identify and quantify its presence and demonstrate its metabolic turnover.
Stereospecific Quantification of (2R)- and (2S)-Methylmalonyl-CoA using LC-MS/MS
This method allows for the separation and quantification of the two stereoisomers of methylmalonyl-CoA.
1. Sample Preparation:
-
Quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Incorporate an internal standard, such as ¹³C-labeled methylmalonyl-CoA, for accurate quantification.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
2. Chromatographic Separation:
-
Utilize a chiral stationary phase column capable of separating enantiomers.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).
-
Optimize the gradient and flow rate to achieve baseline separation of (2R)- and (2S)-methylmalonyl-CoA.
3. Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Optimize the precursor and product ion transitions for methylmalonyl-CoA and the internal standard. A specific fragment at m/z 317 can be used for selective quantitation of methylmalonyl-CoA in the presence of the isomeric succinyl-CoA.[5]
NMR Spectroscopy for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between (2R)- and (2S)-methylmalonyl-CoA, often through the use of chiral resolving agents.
1. Sample Preparation:
-
Lyophilize extracted metabolite samples to remove water.
-
Reconstitute the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).
-
Add a chiral resolving agent, such as a lanthanide shift reagent or a chiral solvating agent, to induce chemical shift differences between the enantiomers.
2. NMR Data Acquisition:
-
Acquire one-dimensional proton (¹H) or carbon (¹³C) NMR spectra.
-
Optimize acquisition parameters, such as the number of scans and relaxation delays, to achieve a good signal-to-noise ratio.
3. Spectral Analysis:
-
Identify the signals corresponding to methylmalonyl-CoA.
-
Measure the chemical shift differences between the signals for the (2R) and (2S) isomers induced by the chiral resolving agent.
-
Integrate the signals to determine the relative abundance of each isomer.
Visualizing the Pathways and Workflows
To aid in the understanding of the metabolic context and experimental design, the following diagrams illustrate the key pathways and a general workflow for validating this compound as an intermediate.
Caption: The Methylmalonyl-CoA pathway for propionate metabolism.
Caption: The Methylcitrate Cycle, an alternative for propionate metabolism.
Caption: A logical workflow for the validation of this compound.
References
Structural Basis for Enzyme Specificity Towards (2R)-Methylmalonyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural and kinetic properties of three key enzymes that recognize (2R)-methylmalonyl-CoA or its metabolic precursors: Propionyl-CoA Carboxylase (PCC), Methylmalonyl-CoA Mutase (MCM), and Methylmalonyl-CoA Synthetase (MatB). Understanding the substrate specificity of these enzymes is crucial for metabolic engineering, drug development, and diagnosing and treating metabolic disorders.
Comparative Analysis of Enzyme Kinetics
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of an enzyme for a particular substrate. The following tables summarize the available kinetic data for PCC, MCM, and MatB with their primary substrates and relevant alternatives.
Propionyl-CoA Carboxylase (PCC)
PCC catalyzes the ATP-dependent carboxylation of propionyl-CoA to produce (S)-methylmalonyl-CoA, which is then epimerized to the (2R)-form. Its specificity is critical for funneling various metabolites into the Krebs cycle. The data below is for an acyl-CoA carboxylase from Thermobifida fusca that exhibits promiscuity.
| Substrate | Km (μM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA | 130 ± 20 | 2.5 ± 0.1 | - | - |
| Propionyl-CoA | 70 ± 10 | 11.2 ± 0.3 | - | - |
| Butyryl-CoA | 30 ± 10 | 6.5 ± 0.2 | - | - |
Note: kcat values were not provided in the source. Vmax is expressed in Units per milligram of protein.
Methylmalonyl-CoA Mutase (MCM)
MCM is a vitamin B12-dependent enzyme that catalyzes the reversible isomerization of this compound to succinyl-CoA. This enzyme exhibits a high degree of stereospecificity for the (2R)-isomer.
| Enzyme Source | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Sinorhizobium meliloti | (R)-Methylmalonyl-CoA | ~100 | 26 ± 1 | 2.6 x 10⁵ |
| Human (recombinant) | (R,S)-Methylmalonyl-CoA | 23.19 | - | - |
Note: The kcat for the human enzyme was not specified. The Km for the human enzyme was determined in the presence of the MMAA protein.
Methylmalonyl-CoA Synthetase (MatB)
MatB from Rhodopseudomonas palustris is a methylmalonyl-CoA synthetase that can utilize both malonate and methylmalonate to produce their respective CoA thioesters, making it a valuable tool for bioengineering.[1]
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Malonate | 110 ± 8 | 18 ± 0.3 | 1.64 x 10⁵ |
| Methylmalonate | 81 ± 6 | 12 ± 0.2 | 1.48 x 10⁵ |
Structural Basis of Substrate Specificity
The specificity of these enzymes is dictated by the architecture of their active sites.
-
Propionyl-CoA Carboxylase (PCC): The active site of the carboxyltransferase (CT) domain of PCC is located in a deep canyon at the interface of a β-subunit dimer.[2] The size and shape of this pocket, along with the positioning of key amino acid residues, determine the preference for propionyl-CoA over other short-chain acyl-CoAs. For instance, in an acyl-CoA carboxylase from Thermobifida fusca, the residue D427 is implicated in determining substrate selectivity.[3]
-
Methylmalonyl-CoA Mutase (MCM): The crystal structure of MCM reveals that the substrate, this compound, binds within a TIM-barrel domain. The stereochemical selectivity for the (2R)-isomer is explained by the close proximity of the Tyrα89 residue to the substrate.[4] Upon substrate binding, the enzyme undergoes a significant conformational change, closing the active site to the solvent, which is thought to trigger the radical-based reaction mechanism.[1]
-
Methylmalonyl-CoA Synthetase (MatB): The active site of MatB is located at the interface of its N- and C-terminal domains. Structure-guided mutagenesis has shown that specific residues within this pocket are crucial for accommodating different dicarboxylate substrates. This highlights the potential for engineering MatB to have broader substrate specificity for applications in polyketide biosynthesis.[5]
Experimental Protocols
Kinetic Assay for Propionyl-CoA Carboxylase (PCC) Activity
This protocol is based on a coupled-enzyme spectrophotometric assay that measures the rate of ADP formation.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
MgCl₂ (5 mM)
-
ATP (3 mM)
-
NADH (1 mM)
-
Bovine Serum Albumin (BSA, 0.3 mg/ml)
-
NaHCO₃ (50 mM)
-
Phosphoenolpyruvate (PEP, 0.5 mM)
-
Pyruvate kinase (~5 Units)
-
Lactate dehydrogenase (~7 Units)
-
Acyl-CoA substrates (acetyl-CoA, propionyl-CoA, butyryl-CoA) at various concentrations
-
Purified PCC enzyme
Procedure:
-
Prepare a reaction mixture containing all components except the acyl-CoA substrate.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the Km and Vmax values by fitting the initial rate data to the Michaelis-Menten equation.
Kinetic Assay for Methylmalonyl-CoA Mutase (MCM) Activity
This protocol describes a radiolabeled assay to determine MCM activity.[6]
Materials:
-
Potassium phosphate buffer (pH 7.4)
-
Adenosylcobalamin (AdoCbl)
-
(R,S)-[¹⁴C]-methylmalonyl-CoA (at various concentrations)
-
Purified MCM enzyme
Procedure:
-
Prepare reaction mixtures containing buffer, AdoCbl, and varying concentrations of (R,S)-[¹⁴C]-methylmalonyl-CoA.
-
Pre-incubate the reaction mixtures at 37°C.
-
Initiate the reaction by adding the MCM enzyme.
-
Incubate for a defined period (e.g., 3-10 minutes).
-
Stop the reaction (e.g., by adding acid).
-
Separate the product, [¹⁴C]-succinyl-CoA, from the substrate using a suitable chromatographic method (e.g., HPLC).
-
Quantify the amount of [¹⁴C]-succinyl-CoA formed using liquid scintillation counting.
-
Calculate initial velocities and determine kinetic parameters by fitting the data to the Michaelis-Menten equation.
Kinetic Assay for Methylmalonyl-CoA Synthetase (MatB) Activity
This protocol is a continuous spectrophotometric assay that couples the formation of acyl-CoA to the reduction of NAD⁺.
Materials:
-
Buffer (e.g., potassium phosphate, pH 7.0)
-
ATP
-
MgCl₂
-
Coenzyme A (CoA)
-
Dicarboxylate substrate (malonate, methylmalonate) at various concentrations
-
Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)
-
NADH
-
Purified MatB enzyme
Procedure:
-
The assay follows the production of AMP, which is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.
-
Prepare a reaction mixture containing all components except the dicarboxylate substrate.
-
Initiate the reaction by adding the dicarboxylate substrate.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate initial rates and determine kinetic parameters as described for the PCC assay.
Visualizations
Caption: Metabolic pathways involving the synthesis and conversion of this compound.
Caption: General experimental workflow for determining enzyme kinetic parameters.
References
- 1. Conformational changes on substrate binding to methylmalonyl CoA mutase and new insights into the free radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative Pathways for Radical Dissipation in an Active Site Mutant of B12-dependent Methylmalonyl-CoA Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of the methylmalonyl-CoA mutase reaction with the substrate analogue: ethylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Engineered Pathways for (2R)-Methylmalonyl-CoA Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary engineered metabolic pathways for the production of (2R)-Methylmalonyl-CoA, a critical precursor for the biosynthesis of many valuable polyketides and other natural products. We will delve into the performance of these pathways, supported by available experimental data, and provide detailed protocols for key validation experiments.
Pathway Comparison: Succinate vs. Propionate Routes
The two predominant engineered pathways for this compound synthesis in microbial hosts like E. coli originate from either succinate, a central metabolite of the TCA cycle, or exogenously supplied propionate.
Quantitative Performance Data
Direct comparative studies quantifying the yield, titer, and productivity of this compound from these two pathways are limited in published literature. However, the efficiency of these pathways can be inferred from the production of downstream polyketides, such as 6-deoxyerythronolide B (6-dEB), which utilizes methylmalonyl-CoA as a building block.
| Feature | Succinate Pathway | Propionate Pathway | References |
| Precursor | Succinyl-CoA (from TCA cycle) | Exogenous Propionate | [1][2] |
| Key Enzyme | Methylmalonyl-CoA Mutase (e.g., from Propionibacterium shermanii or E. coli's native Sbm) | Propionyl-CoA Carboxylase (PCC) (e.g., from Streptomyces coelicolor) | [1][2] |
| This compound Pool | Can constitute ~10% of the intracellular CoA pool in engineered E. coli. | Dependent on propionate uptake and PCC activity. | [3] |
| Downstream Product Titer (6-dEB) | Can support 6-dEB production, but often requires co-expression of an epimerase to yield the (2S) isomer needed by many polyketide synthases. | Titers of over 100 mg/L of 6-dEB have been reported with propionate feeding. | [1] |
| Genetic Modifications for Improvement | Overexpression of methylmalonyl-CoA mutase. Requires supplementation with a vitamin B12 precursor (hydroxocobalamin). | Deletion of genes like ygfH (propionyl-CoA:succinate CoA transferase) can increase product titers by preventing the conversion of propionyl-CoA to succinyl-CoA. | [3][4] |
| Advantages | Utilizes a central carbon source, potentially lowering precursor cost. | Can be a more direct route to (2S)-methylmalonyl-CoA if a suitable carboxylase is used. Can uncouple the carbon source for the starter and extender units of polyketides. | [1][3] |
| Disadvantages | The native E. coli mutase (Sbm) produces the (2R) isomer, which may not be the desired stereoisomer for all applications. Vitamin B12 supplementation adds to the cost. | Relies on the addition of an external, potentially costly, precursor. Propionate can be toxic to the host organism at high concentrations. | [5] |
Signaling and Metabolic Pathways
Succinate to this compound Pathway
This pathway leverages the host's central metabolism. Succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, is isomerized to this compound by the enzyme methylmalonyl-CoA mutase. This reaction is dependent on coenzyme B12.
Propionate to Methylmalonyl-CoA Pathway
This pathway typically relies on the exogenous feeding of propionate. The supplied propionate is first converted to propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. The stereochemistry of the product ((2R) or (2S)) depends on the specific propionyl-CoA carboxylase used.
Experimental Protocols
Quantification of Intracellular this compound by HPLC
This protocol outlines a general method for the extraction and quantification of intracellular acyl-CoA pools, including this compound, from bacterial cultures.
1. Cell Quenching and Extraction:
-
Rapidly quench cell metabolism by mixing a known volume of cell culture with a cold quenching solution (e.g., 60% methanol at -20°C).
-
Centrifuge the quenched cells at a low temperature to pellet them.
-
Lyse the cells using a suitable method (e.g., sonication or bead beating) in an extraction buffer.
-
Precipitate proteins by adding a strong acid, such as trichloroacetic acid (TCA).
-
Centrifuge to remove cell debris and precipitated proteins.
-
Collect the supernatant containing the acyl-CoAs.
2. HPLC Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of two solvents is commonly employed. For example:
-
Solvent A: 0.1 M sodium phosphate buffer (pH 7) with 100 mM acetic acid.
-
Solvent B: 18% methanol in Solvent A.
-
-
Detection: UV detection at 260 nm is used to monitor the CoA thioesters.
-
Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with known concentrations of a methylmalonyl-CoA standard.
Experimental Workflow for this compound Quantification
References
- 1. Investigating the Role of Native Propionyl-CoA and Methylmalonyl-CoA Metabolism on Heterologous Polyketide Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of a Novel Propionate-Independent Pathway for the Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyvalerate) in Recombinant Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of a methylmalonyl-CoA mutase-epimerase pathway for complex polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the role of native propionyl-CoA and methylmalonyl-CoA metabolism on heterologous polyketide production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (2R)-Methylmalonyl-CoA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(2R)-Methylmalonyl-CoA is a key intermediate in various metabolic pathways. While it is a naturally occurring biomolecule and a Safety Data Sheet (SDS) indicates it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is a critical aspect of laboratory safety and regulatory compliance.[1] This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound, based on general best practices for biochemical waste management.
Immediate Safety and Handling
Before beginning any procedure, personnel should be equipped with standard Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves.[2] Although not classified as hazardous, direct contact should be avoided. In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2]
-
Inhalation: Move to an area with fresh air. If breathing difficulties occur, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2]
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C25H40N7O19P3S | [3] |
| Molecular Weight | 867.6 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [3] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years (at -20°C) | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with your institution's Environmental Health and Safety (EHS) guidelines. The following operational plan provides a general framework for its safe disposal.
Step 1: Waste Segregation and Collection
Proper segregation is fundamental to safe laboratory waste management.
-
Isolate Waste: Collect all materials contaminated with this compound, including residual solutions, pipette tips, microfuge tubes, and any absorbent materials used for spill cleanup, in a designated waste container.[2]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams, especially hazardous solvents, heavy metals, or biohazardous materials.[2]
Step 2: Container Selection and Labeling
Clear communication through proper labeling is essential for safety.
-
Select Appropriate Containers: Use a leak-proof, chemically compatible container for liquid waste. For solid waste, a designated and clearly marked solid waste container should be used.[2][5]
-
Label Contents Clearly: The container must be clearly labeled with the full chemical name, "this compound," and its approximate concentration. The label should also include the date when the waste was first added.[2]
Step 3: Storage and Accumulation
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[2]
Step 4: Final Disposal
-
Consult EHS: Before final disposal, it is imperative to consult your institution's EHS office. They will provide specific protocols for the disposal of non-hazardous biochemical waste.[2]
-
Scheduled Waste Pickup: The most prudent and universally accepted method of disposal is to treat this compound as chemical waste. Arrange for a scheduled pickup by your institution's EHS department to ensure compliance with all local, state, and federal regulations.[2] While some institutions may permit drain disposal of small quantities of biodegradable, non-hazardous materials with copious amounts of water, this requires explicit prior approval from the EHS office.[6]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the literature, the general principles of handling and waste management are guided by regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[5][7] These regulations emphasize the importance of a Chemical Hygiene Plan (CHP) for laboratories, which should include procedures for safe handling, storage, and disposal of all chemicals.[8]
The characterization of acyl-CoA esters like this compound is often performed using High-Performance Liquid Chromatography (HPLC). One study describes an HPLC-based assay for methylmalonyl-CoA epimerase where the disappearance of methylmalonyl-CoA is quantified.[9] Such analytical methods can be adapted to quantify residual this compound in waste streams if required by institutional protocols, although this is not typically necessary for non-hazardous biochemicals.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. usbioclean.com [usbioclean.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. needle.tube [needle.tube]
- 8. osha.gov [osha.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Protective Measures for Handling (2R)-Methylmalonyl-CoA
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of (2R)-Methylmalonyl-CoA, a key intermediate in several metabolic pathways. Adherence to these protocols is vital for personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): A Tabulated Guide
A comprehensive approach to personal protection is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar coenzyme compounds.[1]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][3] | To prevent eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene) and a lab coat or disposable gown.[1][4] | To prevent skin irritation upon contact. Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. If dust generation is unavoidable or exposure limits may be exceeded, a NIOSH-approved N95 (or better) respirator is recommended.[1][4][5] | To avoid inhalation of aerosols or dust particles, which may cause respiratory tract irritation.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling techniques are critical to minimize risk and ensure the stability of the compound.
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is correctly donned.[4]
-
Prepare all required equipment and reagents in advance to streamline the process and minimize handling time.
2. Handling the Compound:
-
This compound is often supplied as a crystalline solid.[2] Care should be taken to avoid the formation of dust during handling.[1][5]
-
When preparing aqueous solutions, dissolve the solid directly in the desired aqueous buffer.[2] The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[2]
-
Avoid vigorous shaking or stirring that could generate aerosols.[5]
-
It is not recommended to store aqueous solutions for more than one day to ensure compound stability.[2]
3. Storage:
-
Store this compound in a tightly closed container in a cool, well-ventilated area.[1]
-
For long-term stability, storage at -20°C is recommended.[2]
-
Keep the compound away from strong oxidizing agents.[1]
4. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2]
-
Clean and decontaminate all work surfaces and equipment used during the procedure.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.
-
Spill Management: In the event of a spill, evacuate the immediate area. Avoid sweeping or any action that could generate dust.[6] Clean the spill using absorbent materials and place them in a sealed container for disposal.[1] Ensure adequate ventilation during cleanup.
-
Final Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visualizing the Workflow: Safe Handling of this compound
To provide a clear, at-a-glance reference for the handling process, the following workflow diagram outlines the key steps and decision points for safely working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
